molecular formula C5HCl3N2O2 B1357141 2,4,6-Trichloro-3-nitropyridine CAS No. 60186-13-2

2,4,6-Trichloro-3-nitropyridine

Cat. No.: B1357141
CAS No.: 60186-13-2
M. Wt: 227.43 g/mol
InChI Key: VJZFGUJBDRDICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloro-3-nitropyridine is a useful research compound. Its molecular formula is C5HCl3N2O2 and its molecular weight is 227.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZFGUJBDRDICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483645
Record name 2,4,6-Trichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-13-2
Record name 2,4,6-Trichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyridine core, substituted with three chlorine atoms and a nitro group, offers multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The electron-withdrawing nature of both the chlorine atoms and the nitro group renders the pyridine ring susceptible to nucleophilic substitution reactions, a key transformation in the construction of diverse molecular architectures.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its handling, characterization, and reactivity. As a Senior Application Scientist, the following sections are structured to not only present factual data but also to provide the underlying scientific context and practical experimental guidance.

Core Physicochemical Properties

PropertyValueSource(s)
Chemical Formula C₅HCl₃N₂O₂[1]
Molecular Weight 227.43 g/mol [1]
CAS Number 60186-13-2[1]
Appearance Solid
Melting Point 84-85 °C[1]
Boiling Point Not available[1]
Density Not available[1]
Solubility General solubility in organic solvents is expected, but quantitative data is not readily available.
Storage Inert atmosphere, 2-8°C

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature; however, analogous syntheses of related polychlorinated nitropyridines suggest that it can be prepared through the nitration of a corresponding trichloropyridine precursor. For instance, the synthesis of 2,6-dichloro-3-nitropyridine involves the nitration of 2,6-dichloropyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid.[2] A similar approach, starting from 2,4,6-trichloropyridine, would be a logical synthetic route.

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine ring is highly electron-deficient due to the inductive and resonance effects of the three chlorine atoms and the powerful electron-withdrawing nitro group. This makes the carbon atoms of the ring, particularly those bearing chlorine atoms, highly electrophilic and susceptible to attack by nucleophiles. The positions ortho and para to the nitro group are especially activated. The sequential and regioselective displacement of the chlorine atoms can be achieved by controlling the reaction conditions and the nature of the nucleophile, offering a pathway to a wide array of substituted pyridine derivatives.

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, as well as to determine its key physicochemical properties, a series of analytical experiments are essential. The following protocols are provided as a guide for researchers in a laboratory setting.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities.[3]

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.[4]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.[5]

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 10-15°C below the expected melting point (84-85°C), then reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a liquid. This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the Sample Load Load Capillary Tube Powder->Load Place Place in Apparatus Load->Place Heat Heat Rapidly, then Slowly Place->Heat Record Record Melting Range Heat->Record

Workflow for Melting Point Determination
Solubility Assessment

Determining the solubility of this compound in various organic solvents is crucial for its application in synthesis and for purification processes like recrystallization.

Methodology:

  • Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Sample Preparation: To a series of small, sealed vials, add a pre-weighed amount of this compound (e.g., 10 mg).[6]

  • Solvent Addition: Add a measured volume of a selected solvent (e.g., 0.1 mL) to the first vial.[6]

  • Observation: Vigorously agitate the vial (e.g., using a vortex mixer) for 1-2 minutes and visually inspect for complete dissolution.[7] If the solid dissolves, the compound is soluble at that concentration. If not, continue adding the solvent in measured increments (e.g., 0.1 mL) and agitating until the solid dissolves or a large volume of solvent has been added.

  • Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared and equilibrated. The concentration of the dissolved compound in the supernatant can then be determined using a suitable analytical technique like HPLC-UV.[8]

SolubilityWorkflow Start Weigh Sample AddSolvent Add Solvent Incrementally Start->AddSolvent Agitate Agitate Vigorously AddSolvent->Agitate Observe Observe for Dissolution Agitate->Observe Dissolved Completely Dissolved? Observe->Dissolved Soluble Record as Soluble Dissolved->Soluble Yes NotSoluble Continue Adding Solvent or Record as Insoluble Dissolved->NotSoluble No NotSoluble->AddSolvent

Iterative Process for Solubility Assessment
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Due to the single proton on the pyridine ring, the ¹H NMR spectrum is expected to be simple, showing a singlet in the aromatic region. The exact chemical shift will be influenced by the deshielding effects of the three chlorine atoms and the nitro group.

  • ¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached electronegative atoms and the nitro group.

Methodology for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.[9][10]

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[11]

  • Analysis: Acquire the NMR spectrum according to the instrument's standard operating procedures.[9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C-Cl stretches: Typically appear in the fingerprint region (below 1000 cm⁻¹).

  • C=N and C=C stretches (aromatic ring): Expected in the 1400-1600 cm⁻¹ region.

  • N-O stretches (nitro group): Strong, characteristic absorptions are expected around 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).[12]

Methodology for Solid-State IR (ATR):

  • Sample Placement: Place a small amount of the powdered this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum according to the instrument's software instructions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound, further confirming its structure.

  • Molecular Ion Peak: In techniques like Electron Ionization (EI), a molecular ion peak (M⁺) corresponding to the molecular weight of 227.43 g/mol is expected. The isotopic pattern of the three chlorine atoms will be a distinctive feature.

  • Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂), chlorine atoms (-Cl), or cleavage of the pyridine ring.

Methodology for GC-MS:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Analysis: The compound will be separated on the GC column and then ionized and detected by the mass spectrometer. The resulting mass spectrum will provide the molecular weight and fragmentation data.[13]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following hazard and precautionary statements are based on available safety data.[1][14]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

Spectroscopic Scrutiny of a Key Synthetic Intermediate: A Technical Guide to the ¹H and ¹³C NMR of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in modern organic chemistry for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For complex, highly substituted heteroaromatic compounds like 2,4,6-trichloro-3-nitropyridine, NMR is indispensable for confirming identity, purity, and for guiding synthetic transformations.

The pyridine ring, a fundamental scaffold in medicinal chemistry, exhibits a distinct electronic landscape that is significantly perturbed by the presence of substituents. The electronegativity and resonance effects of the three chlorine atoms and the strongly electron-withdrawing nitro group in this compound create a unique electronic environment, which is reflected in its NMR spectra.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to be simple, consisting of a single signal corresponding to the lone proton on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H-57.8 - 8.2Singlet (s)

The predicted downfield chemical shift of the H-5 proton is a direct consequence of the cumulative electron-withdrawing effects of the three chlorine atoms and the nitro group. These substituents deshield the proton, causing it to resonate at a lower field compared to unsubstituted pyridine. The absence of adjacent protons results in a singlet multiplicity.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five distinct signals, one for each of the carbon atoms in the pyridine ring. The chemical shifts are significantly influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3135 - 140
C-4155 - 160
C-5120 - 125
C-6150 - 155

The carbons directly bonded to the electronegative chlorine atoms (C-2, C-4, C-6) and the nitro group (C-3) are expected to be significantly deshielded, resulting in downfield chemical shifts. The C-5 carbon, bearing the only hydrogen atom, is predicted to be the most shielded of the ring carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) if solubility is an issue. The choice of solvent can slightly influence chemical shifts.[1]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus.

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-180 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a good quality spectrum.

4.3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the resulting spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and multiplicities to assign the signals to the respective nuclei in the molecule.

Molecular Structure and NMR Correlation

The following diagram illustrates the structure of this compound and the correlation between the atoms and their predicted NMR signals.

Caption: Molecular structure of this compound and its correlation with predicted NMR signals.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound. The presented data, based on established principles of NMR spectroscopy, serves as a valuable reference for the identification and characterization of this important synthetic intermediate. The detailed experimental protocol offers a standardized approach for acquiring high-quality NMR spectra, ensuring data integrity and reproducibility. For definitive structural confirmation, it is always recommended to acquire and interpret a full suite of spectroscopic data on a purified sample.

References

Infrared (IR) spectroscopy of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4,6-Trichloro-3-nitropyridine

Abstract

This technical guide offers a comprehensive analysis of the infrared (IR) spectroscopy of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it provides a predictive framework for interpreting the vibrational spectrum of this molecule, grounded in group frequency analysis and comparative data from related substituted pyridines. We will explore the expected vibrational modes, provide a robust, self-validating experimental protocol for data acquisition, and present a detailed guide to spectral interpretation. This whitepaper is designed for researchers, scientists, and quality control professionals who require a deep, practical understanding of how to use IR spectroscopy to characterize and verify this complex halogenated nitroaromatic compound.

Introduction: The Role of Vibrational Spectroscopy in Characterizing Complex Intermediates

This compound (C₅HCl₃N₂O₂) is a highly functionalized pyridine derivative. Its structure, featuring three electron-withdrawing chlorine atoms and a nitro group on the pyridine ring, makes it a valuable precursor in organic synthesis.[4] The precise arrangement of these substituents is critical to its reactivity and the identity of the final products. Therefore, unambiguous structural confirmation is a paramount concern in any process utilizing this intermediate.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideally suited for this purpose.[5] The method probes the vibrational modes of a molecule, which are directly related to its bonding and geometry.[6] Each functional group (e.g., C=N, NO₂, C-Cl) absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. This guide will detail the expected IR spectrum of this compound, enabling scientists to confirm its identity, assess its purity, and monitor its presence in reaction mixtures.

Molecular Structure and Predicted Vibrational Complexity

The structure of this compound is defined by a pyridine ring substituted at positions 2, 4, and 6 with chlorine atoms and at position 3 with a nitro group. The sole hydrogen atom is located at the 5-position.

Figure 2: Correlation of Functional Groups to IR Regions cluster_groups Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule This compound NO2 Nitro (NO₂) Molecule->NO2 Ring Pyridine Ring (C=C, C=N) Molecule->Ring CCl Chloro (C-Cl) Molecule->CCl NO2_region 1520-1560 (asym) 1340-1370 (sym) NO2->NO2_region Strong absorptions Ring_region 1400-1580 Ring->Ring_region Medium absorptions CCl_region 600-800 CCl->CCl_region Strong absorptions Figure 3: Experimental Workflow for FTIR-ATR Analysis start Start prep 1. Clean ATR Crystal start->prep background 2. Collect Background Spectrum prep->background sample 3. Apply Solid Sample background->sample acquire 4. Acquire Sample Spectrum (16-32 scans @ 4 cm⁻¹ resolution) sample->acquire process 5. Process Data (Baseline & ATR Correction) acquire->process interpret 6. Interpret Spectrum & Compare to Reference process->interpret end End interpret->end

References

A Technical Guide to Regioselectivity in Nucleophilic Aromatic Substitution of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4,6-Trichloro-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the regioselective substitution of its three chloro substituents via nucleophilic aromatic substitution (SNAr). This in-depth guide provides a comprehensive analysis of the mechanistic principles governing this regioselectivity. We dissect the electronic factors, primarily the synergistic activating effects of the pyridine nitrogen and the C-3 nitro group, which modulate the electrophilicity of the C-2, C-4, and C-6 positions. Through a detailed examination of Meisenheimer complex stability, we establish a predictable hierarchy of reactivity. This guide synthesizes theoretical principles with field-proven insights from analogous systems to provide researchers, scientists, and drug development professionals with a robust framework for predicting and controlling reaction outcomes. A detailed experimental protocol for a model substitution reaction is provided to bridge theory with practical application.

Introduction: The Pyridine Core in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of aromatic systems. Unlike electron-rich carbocycles such as benzene, which favor electrophilic substitution, heteroaromatic systems like pyridine possess an intrinsically electron-deficient π-system. The electronegative nitrogen atom reduces the electron density of the ring, making it susceptible to attack by nucleophiles, a reactivity profile that is significantly enhanced by the presence of additional electron-withdrawing groups (EWGs).[1][2]

The substrate at the heart of this guide, this compound, represents a compelling case study in SNAr regioselectivity. It features:

  • An electron-deficient pyridine core .

  • A powerful activating nitro group at the C-3 position.

  • Three potential leaving groups (chloro) at the C-2, C-4, and C-6 positions.

The central challenge and opportunity for the synthetic chemist lie in predicting which of these three chloro groups will be substituted first. This regiochemical outcome is not random; it is governed by a set of well-defined electronic principles. Understanding these principles is paramount for the rational design of synthetic routes toward complex molecular targets in drug discovery and materials science.

Figure 1. Structure of this compound.

Mechanistic Underpinnings of Regioselectivity

The regioselectivity of an SNAr reaction is determined by the relative rates of nucleophilic attack at the different substituted carbons. This rate is, in turn, dictated by the thermodynamic stability of the transition state leading to the key reaction intermediate, the Meisenheimer complex .[3][4] A more stable Meisenheimer complex implies a lower activation energy and a faster reaction rate.

The stability of this anionic σ-complex is maximized when the negative charge can be effectively delocalized away from the site of attack. In this compound, two features are instrumental for this stabilization:

  • The Pyridine Nitrogen: Can stabilize a negative charge placed at the ortho (C-2, C-6) and para (C-4) positions through resonance.

  • The C-3 Nitro Group: As a potent EWG, it powerfully stabilizes a negative charge at its ortho (C-2, C-4) and para (C-6) positions via resonance delocalization onto its oxygen atoms.[5][6]

The decisive factor is the synergistic effect of these two features on the stability of the intermediate formed upon attack at each of the three chloro-substituted positions.

Analysis of Nucleophilic Attack at C-4

Attack at the C-4 position is ortho to the nitro group and para to the pyridine nitrogen. This geometry is optimal for charge stabilization. The resulting negative charge in the Meisenheimer complex is delocalized over both the pyridine nitrogen and the oxygen atoms of the nitro group. This extensive delocalization creates a highly stable intermediate, strongly favoring this reaction pathway. Studies on the analogous 2,4-dichloro-5-nitropyridine confirm that substitution occurs preferentially at the C-4 position, which is para to the nitro group, for precisely this reason.[7]

Analysis of Nucleophilic Attack at C-2

Attack at the C-2 position is also ortho to the nitro group and ortho to the pyridine nitrogen. Similar to the C-4 attack, the negative charge can be delocalized onto both activating groups. Therefore, the C-2 position is also highly activated. However, the proximity of the attacking nucleophile to the adjacent bulky nitro group may introduce a degree of steric hindrance, potentially making it kinetically less favorable than the C-4 position.

Analysis of Nucleophilic Attack at C-6

Attack at the C-6 position is para to the nitro group but ortho to the pyridine nitrogen. The negative charge can be delocalized effectively onto both the nitro group and the nitrogen atom. While this position is significantly activated, the electronic stabilization is often considered slightly less pronounced compared to the C-4 position in similar systems. Kinetic studies on related polychlorinated heterocycles, such as 2,4,6-trichloropyrimidine, have shown that a halogen flanked by two heterocyclic nitrogens is exceptionally reactive.[8] While our substrate has only one ring nitrogen, the principle of cumulative electron withdrawal points to high reactivity at the positions most influenced by the activating groups.

Predicted Reactivity Hierarchy: Based on the superior electronic stabilization of the Meisenheimer complex, the predicted order of reactivity for monosubstitution is:

C-4 > C-2 ≈ C-6

The C-4 position is unequivocally the most electrophilic site due to the optimal alignment for resonance stabilization by both the ring nitrogen and the nitro group.

G cluster_0 C4 Attack at C-4 (ortho to NO₂, para to N) Stab_C4 Highest Stability (Charge delocalized onto both NO₂ and N) C4->Stab_C4 Optimal Resonance C2 Attack at C-2 (ortho to NO₂, ortho to N) Stab_C2 High Stability (Charge delocalized onto both NO₂ and N) C2->Stab_C2 Strong Resonance C6 Attack at C-6 (para to NO₂, ortho to N) Stab_C6 High Stability (Charge delocalized onto both NO₂ and N) C6->Stab_C6 Strong Resonance Outcome Predicted Major Product: 4-Substituted-2,6-dichloro-3-nitropyridine Stab_C4->Outcome Most Favorable Pathway Stab_C2->Outcome Potential Minor Pathway Stab_C6->Outcome Potential Minor Pathway

Figure 2. Logical relationship governing regioselective substitution.

Experimental Validation and Data

While specific kinetic data for this compound is sparse in readily available literature, a wealth of data from analogous systems strongly supports the predicted C-4 regioselectivity. The following table summarizes experimental observations from closely related substrates, which serve as a reliable proxy for predicting the behavior of the title compound.

SubstrateNucleophileConditionsMajor ProductRegioselectivitySource
2,4-Dichloro-5-nitropyridineCyclopentylamineAcetonitrile, rt4-(Cyclopentylamino)-2-chloro-5-nitropyridineC-4 Substitution[7]
2-Chloro-3-nitropyridineMorpholineN/A4-(3-nitropyridin-2-yl)morpholineC-2 Substitution[9]
3-NitropyridineMethyl ChloroacetateTHF, t-BuOK4-Methoxycarbonylmethyl-3-nitropyridineC-4 Substitution (VNS)[5]
2,4,6-Trichloro-1,3,5-triazineVariousN/AFacile displacement of all three halogensHigh Reactivity[8][10]

Table 1: Regioselectivity in Analogous Nitropyridine and Triazine Systems.

The data consistently show that positions para or ortho to a nitro group are highly activated. In systems with multiple leaving groups, the position that allows for the most extensive delocalization of the negative charge in the Meisenheimer intermediate is the one that reacts preferentially.[7] For this compound, this is unequivocally the C-4 position.

Field-Proven Experimental Protocol: Selective Amination at C-4

To ensure this guide is a self-validating system, the following protocol details a representative, high-selectivity SNAr reaction. This procedure is designed based on established methodologies for selective substitution on polychloronitropyridines.[7]

Objective

To synthesize 4-Anilino-2,6-dichloro-3-nitropyridine via selective nucleophilic aromatic substitution.

Materials & Reagents
  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous acetonitrile to a concentration of 0.2 M.

  • Nucleophile Addition: In a separate flask, prepare a solution of aniline (1.0 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile.

  • Reaction Execution: Cool the solution of the pyridine substrate to 0 °C using an ice bath. Add the aniline/DIPEA solution dropwise over 15 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate (EtOAc).

  • Aqueous Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/EtOAc gradient to afford the pure 4-anilino-2,6-dichloro-3-nitropyridine.

G A 1. Dissolve Substrate in MeCN at 0°C B 2. Add Aniline/DIPEA Solution Dropwise A->B C 3. Stir at RT (2-4h) Monitor by TLC B->C D 4. Concentrate Reaction Mixture C->D E 5. Aqueous Work-up (EtOAc/NaHCO₃) D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Purify via Column Chromatography F->G H Final Product G->H

Figure 3. Experimental workflow for selective C-4 amination.

Conclusion and Synthetic Outlook

The regioselectivity of nucleophilic aromatic substitution on this compound is decisively controlled by the principles of Meisenheimer complex stabilization. The synergistic electron-withdrawing effects of the ring nitrogen and the C-3 nitro group render the C-4 position the most electrophilic site, leading to highly selective monosubstitution at this carbon. The predicted reactivity order of C-4 > C-2 ≈ C-6 provides a reliable roadmap for synthetic chemists. This inherent and predictable selectivity makes this compound a powerful and versatile scaffold. By carefully choosing nucleophiles and controlling reaction stoichiometry, chemists can sequentially functionalize the pyridine core, enabling the efficient construction of complex, high-value molecules for applications ranging from targeted therapeutics to advanced organic materials.

References

A Technical Guide to the Reaction Mechanism of 2,4,6-Trichloro-3-nitropyridine with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloro-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its electron-deficient aromatic system, adorned with multiple leaving groups and a potent activating nitro group, makes it a versatile precursor for the synthesis of complex substituted pyridines. This guide provides an in-depth exploration of the reaction mechanism between this compound and amine nucleophiles. We will dissect the principles of Nucleophilic Aromatic Substitution (SNAr) in this context, focusing on the critical factors that govern the reaction's regioselectivity. This document serves as a technical resource, blending mechanistic theory with practical, field-proven insights to empower researchers in designing and executing synthetic strategies involving this reactive intermediate.

Introduction: The Chemical Landscape of this compound

The pyridine ring is a cornerstone scaffold in numerous pharmaceuticals and functional materials. The strategic introduction of substituents is key to modulating its biological activity and physical properties. This compound stands out as a powerful electrophilic building block. The convergence of three key features dictates its high reactivity:

  • The Pyridine Nitrogen: As an electronegative heteroatom, it inherently reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

  • The Nitro Group (-NO₂): Positioned at C3, this potent electron-withdrawing group further depletes the ring's electron density through both inductive and resonance effects. This activation is crucial for facilitating the substitution reaction.

  • Chloride Leaving Groups: The chlorine atoms at the C2, C4, and C6 positions are effective leaving groups, enabling the facile progress of substitution reactions.

The primary pathway through which this molecule reacts with amines is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this mechanism is paramount to predicting and controlling the reaction's outcome.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. It deviates from the concerted SN2 and stepwise SN1 mechanisms common in aliphatic chemistry.

Step 1: Nucleophilic Addition and Meisenheimer Complex Formation The reaction is initiated when the amine nucleophile attacks one of the electron-deficient carbon atoms (C2, C4, or C6) bearing a chlorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex .[1] The stability of this complex is the single most important factor determining the feasibility and rate of the reaction.

Step 2: Elimination and Aromaticity Restoration The aromaticity of the pyridine ring is restored in a rapid subsequent step through the expulsion of the chloride leaving group. The final product is a new amino-substituted nitropyridine.

SNAr_Mechanism Figure 1: Generalized Ssub{NAr Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc Step 1 (Addition) Rate-Determining nuc Amine (R-NH₂) prod Aminodechlorinated Product mc->prod Step 2 (Elimination) Fast lg HCl

Figure 1: Generalized SNAr Mechanism.

The Decisive Factor: Regioselectivity of Amine Attack

With three potential reaction sites (C2, C4, and C6), the critical question is: which chlorine atom is preferentially replaced? The answer lies in the relative stability of the Meisenheimer complex formed upon attack at each position. This stability is governed by a delicate interplay of electronic and steric factors.

Electronic Control: Activating the Ring

Both the ring nitrogen and the C3-nitro group powerfully influence the electron distribution, activating specific positions for nucleophilic attack.

  • Activation by Ring Nitrogen: The pyridine nitrogen withdraws electron density, stabilizing negative charge in the intermediate, particularly when the attack is at the α (C2, C6) or γ (C4) positions.[1]

  • Activation by the Nitro Group: The nitro group provides profound stabilization by delocalizing the negative charge of the Meisenheimer complex onto its oxygen atoms. This effect is strongest for attack at positions ortho (C2, C4) and para (C6) to the nitro group.

In this compound, all three chloro-substituted carbons are activated by both the ring nitrogen and the nitro group, leading to high reactivity. The regioselectivity is therefore determined by the degree of stabilization at each position.

  • Attack at C4: This position is ortho to the nitro group and gamma to the ring nitrogen. The resulting Meisenheimer complex is highly stabilized, as the negative charge can be delocalized onto both the electronegative ring nitrogen and the oxygens of the nitro group.

  • Attack at C2: This position is ortho to the nitro group and alpha to the ring nitrogen. Similar to C4 attack, the intermediate enjoys strong resonance stabilization from both activating groups.

  • Attack at C6: This position is para to the nitro group and alpha to the ring nitrogen. The intermediate is also well-stabilized through delocalization to both the nitro group and the ring nitrogen.

While all positions are highly activated, kinetic control often dictates the outcome. The position that is most electron-deficient will react the fastest. The powerful inductive effect of the adjacent nitro group makes the C2 and C4 positions exceptionally electrophilic.[2]

Meisenheimer_Complexes Figure 2: Meisenheimer Intermediates cluster_C4 Attack at C4 cluster_C2 Attack at C2 cluster_C6 Attack at C6 C4_attack Intermediate for C4 Attack (Highly Stabilized) C4_res1 Charge on Ring C C4_res2 Charge on Ring N C4_res1->C4_res2 <--> C4_res3 Charge on Nitro Group C4_res2->C4_res3 <--> C2_attack Intermediate for C2 Attack (Highly Stabilized) C2_res1 Charge on Ring C C2_res2 Charge on Ring N C2_res1->C2_res2 <--> C2_res3 Charge on Nitro Group C2_res2->C2_res3 <--> C6_attack Intermediate for C6 Attack (Stabilized) C6_res1 Charge on Ring C C6_res2 Charge on Ring N C6_res1->C6_res2 <--> C6_res3 Charge on Nitro Group C6_res2->C6_res3 <-->

Figure 2: Meisenheimer Intermediates.
Steric Hindrance: The Role of Nucleophile Size

While electronic factors favor attack at C2 and C4, steric hindrance can play a decisive role. The C2 position is flanked by the bulky nitro group, while the C4 position is flanked by two chlorine atoms. The C6 position is sterically the most accessible.

  • Small Nucleophiles (e.g., Ammonia): With minimal steric demand, ammonia is more likely to attack the most electronically activated site. Ammonolysis of 2,6-dichloro-3-nitropyridine, a related substrate, often yields the 2-amino product, indicating a preference for the position ortho to the nitro group.[3][4]

  • Bulky Nucleophiles (e.g., Secondary amines like piperidine): Larger amines will experience significant steric clash at the C2 position. Consequently, attack at the less hindered C4 or C6 positions becomes more favorable.[2]

Summary of Regiochemical Outcomes

The final product distribution is a result of this kinetic competition. While a definitive prediction requires computational modeling or experimental validation for each specific amine, a general hierarchy of reactivity can be established.

PositionElectronic ActivationSteric HindranceLikely Outcome with...
C4 Very HighModerateFavorable for many primary and secondary amines. Often the major product.
C2 Very HighHighFavored by small, unhindered nucleophiles (e.g., NH₃).
C6 HighLowCan be favored by very bulky nucleophiles where steric factors dominate.

It is also possible to achieve di- or tri-substitution by using an excess of the amine and more forcing reaction conditions, with subsequent substitutions occurring at the remaining activated positions.

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust, generalized protocol for the monosubstitution of this compound with a primary or secondary amine. The causality behind each step is explained to ensure a self-validating and reproducible system.

Step-by-Step Methodology
  • Reagent Preparation & Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

    • Causality: A dry, inert atmosphere prevents side reactions with atmospheric moisture. Aprotic solvents are used because protic solvents can solvate the nucleophile, reducing its reactivity.

  • Addition of Reagents:

    • Add the amine nucleophile (1.0-1.2 eq) to the solution.

    • Add a non-nucleophilic base (1.5-2.0 eq), such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).

    • Causality: An equivalent of HCl is generated during the reaction. The added base is crucial to neutralize this acid, which would otherwise protonate the amine nucleophile, rendering it unreactive.[5][6] A slight excess of the amine can help drive the reaction to completion.

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature. Many reactions proceed at room temperature, but gentle heating (40-60 °C) may be required for less reactive amines.

    • Causality: Temperature control is critical. Higher temperatures can lead to undesired side products or multiple substitutions.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

    • Causality: Monitoring ensures the reaction is stopped once the starting material is consumed, preventing the formation of byproducts and maximizing yield.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter the mixture.

    • Transfer the solution to a separatory funnel and wash sequentially with water and brine.

    • Causality: The aqueous wash removes the ammonium salt byproduct (e.g., triethylammonium chloride) and any remaining inorganic base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removing all water is essential before solvent evaporation to obtain a clean crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Causality: Purification is necessary to isolate the desired regioisomer from any minor isomers or unreacted starting materials.

Workflow Figure 3: Experimental Workflow A 1. Setup (Inert Atmosphere, Solvent) B 2. Reagent Addition (Substrate, Amine, Base) A->B C 3. Reaction (Stirring, Temp Control) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Continue Reaction E 5. Workup (Quench, Extract, Dry) D->E Reaction Complete F 6. Purification (Chromatography / Recrystallization) E->F G 7. Characterization (NMR, MS) F->G

Figure 3: Experimental Workflow.

Product Characterization

Unambiguous identification of the resulting regioisomer is critical. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

  • ¹H NMR: The number of signals and their coupling patterns in the aromatic region are diagnostic. For a monosubstituted product, two distinct doublets corresponding to the remaining pyridine ring protons will be observed. The precise chemical shifts can help infer the substitution pattern.

  • ¹³C NMR: The number of signals in the aromatic region will confirm the formation of a single major regioisomer.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that a substitution reaction has occurred (loss of Cl, gain of the amine fragment).

  • 2D NMR (NOESY/ROESY): In cases of ambiguity, Nuclear Overhauser Effect spectroscopy can be used to determine the spatial proximity between the protons of the newly introduced amine and the remaining substituents on the pyridine ring, definitively establishing the regiochemistry.

Conclusion

The reaction of this compound with amines is a powerful tool for synthesizing substituted pyridines. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The regiochemical outcome is a predictable yet nuanced result of the competition between strong electronic activation at the C2, C4, and C6 positions and the steric demands of the incoming amine nucleophile. For most common amines, substitution at the C4 position is often the major pathway. By understanding the mechanistic principles and employing a robust, self-validating experimental workflow, researchers can effectively harness the reactivity of this versatile substrate to advance their synthetic goals in drug discovery and materials science.

References

An In-depth Technical Guide to the Electronic Properties of the 2,4,6-Trichloro-3-nitropyridine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electronic properties of the 2,4,6-trichloro-3-nitropyridine ring system, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis, electronic structure, spectroscopic characterization, and reactivity of this highly functionalized heterocyclic compound.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this versatile heterocycle. The introduction of multiple substituents, such as halogens and nitro groups, profoundly modulates the electronic landscape of the pyridine ring, offering fine-tuned control over its reactivity and biological activity. This compound, a highly electron-deficient system, serves as a valuable intermediate for the synthesis of complex molecular architectures through nucleophilic aromatic substitution reactions. Understanding its intrinsic electronic properties is paramount for its effective utilization in the design of novel pharmaceuticals and functional materials.

Synthesis of the this compound Core

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be devised based on established protocols for the synthesis of its precursors and related substituted pyridines. The proposed pathway involves the initial synthesis of 2,4,6-trichloropyridine followed by a regioselective nitration.

Synthesis of the Precursor: 2,4,6-Trichloropyridine

A robust method for the synthesis of 2,4,6-trichloropyridine starts from 2,6-dichloropyridine. The process involves an N-oxidation followed by chlorination.[1]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyridine

  • Step 1: N-Oxidation of 2,6-Dichloropyridine

    • In a suitable reaction vessel, dissolve 2,6-dichloropyridine in trifluoroacetic acid.

    • Add a catalytic amount of molybdenum trioxide or aluminum oxide.[1]

    • Heat the mixture to 85°C with stirring.

    • Slowly add 30% hydrogen peroxide dropwise over a period of 1-2 hours.

    • Maintain the reaction at 85°C for an additional 3-5 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude 2,6-dichloropyridine N-oxide.

  • Step 2: Chlorination of 2,6-Dichloropyridine N-oxide

    • To the crude 2,6-dichloropyridine N-oxide, add phosphorus oxychloride (POCl₃) in excess.[1]

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure 2,4,6-trichloropyridine.

Synthesis of 2,4,6-Trichloropyridine cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination 2,6-Dichloropyridine 2,6-Dichloropyridine H2O2, MoO3/Al2O3 H2O2, MoO3/Al2O3 2,6-Dichloropyridine->H2O2, MoO3/Al2O3 2,6-Dichloropyridine N-oxide 2,6-Dichloropyridine N-oxide H2O2, MoO3/Al2O3->2,6-Dichloropyridine N-oxide POCl3 POCl3 2,6-Dichloropyridine N-oxide->POCl3 2,4,6-Trichloropyridine 2,4,6-Trichloropyridine MEP_Prediction cluster_mol Predicted MEP of this compound cluster_key Color Key Molecule C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 Cl2 Cl NO2 NO2 Cl4 Cl Cl6 Cl Red Red_label Negative Potential (Nucleophilic Sites) Blue Blue_label Positive Potential (Electrophilic Sites) SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Intermediate->Product - Cl⁻ Leaving_Group Cl⁻ Reaction_Workflow Reaction_Setup Reaction Setup: - this compound - Nucleophile - Solvent - Base (if needed) Reaction_Monitoring Reaction Monitoring: - TLC - GC-MS Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup: - Quenching - Extraction Reaction_Monitoring->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR (1H, 13C) - IR - Mass Spec Purification->Characterization

References

An In-depth Technical Guide to the Stability and Decomposition of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Reactivity of a Polysubstituted Heterocycle

2,4,6-Trichloro-3-nitropyridine is a highly functionalized pyridine derivative of significant interest in synthetic chemistry, serving as a versatile building block for the introduction of the 3-nitropyridine scaffold into more complex molecules. Its utility in the synthesis of potential pharmaceutical and agrochemical agents is noteworthy.[1][2] The inherent reactivity, dictated by the presence of multiple electron-withdrawing chloro substituents and a nitro group on the pyridine ring, necessitates a thorough understanding of its stability and decomposition profile. This guide provides a comprehensive overview of the thermal, photolytic, and chemical stability of this compound, offering insights into its decomposition pathways and safe handling protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and application.

PropertyValueSource
Chemical Formula C₅HCl₃N₂O₂[3]
Molecular Weight 227.44 g/mol [4]
Appearance White to pale yellow solid[5]
Melting Point 68-70 °C[6]
CAS Number 60186-13-2[3]

Thermal Stability and Decomposition

General Thermal Stability

Safety data sheets for this compound and its analogues consistently state that the compound is stable under normal storage conditions.[7][8] However, exposure to excess heat should be avoided.[8] The presence of multiple electronegative groups on the pyridine ring suggests a degree of thermal sensitivity.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release a range of toxic and corrosive gases. The primary hazardous decomposition products include:

  • Hydrogen Chloride (HCl) : Arising from the chlorine atoms.[7][8][9]

  • Nitrogen Oxides (NOx) : Originating from the nitro group.[7][8][9]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂) : From the carbon backbone of the pyridine ring.[7][8][9]

The formation of these products underscores the importance of handling the compound in a well-ventilated area and avoiding overheating.

Predicted Thermal Decomposition Pathway

Based on the known decomposition mechanisms of nitroaromatic compounds, the thermal decomposition of this compound is likely initiated by the homolytic cleavage of the C-NO₂ bond. This would generate a pyridyl radical and a nitrogen dioxide radical, which can then propagate a series of complex reactions leading to the observed gaseous products and a carbonaceous residue.

cluster_legend Predicted Thermal Decomposition Initiation TCNP This compound Radicals Pyridyl Radical + •NO₂ TCNP->Radicals C-NO₂ Homolysis Heat Δ (Heat) Decomposition Further Reactions Radicals->Decomposition Products HCl, NOx, CO, CO₂ Decomposition->Products

Caption: Predicted initiation of thermal decomposition.

Sensitivity to Mechanical Stimuli

For compounds containing explosophoric groups, sensitivity to impact and friction are critical safety parameters. While no specific experimental data for this compound is available, its structural relationship to other nitroaromatic compounds suggests that it should be handled with care to avoid mechanical shock and friction. Standardized tests, such as the drop weight impact test and the BAM friction test, would be necessary to quantify its sensitivity.

Photolytic Stability and Decomposition

The presence of a nitro group and a highly substituted aromatic ring suggests that this compound is susceptible to photolytic degradation. Studies on related chlorinated pyridines have shown that UV irradiation can induce decomposition.[10][11]

Predicted Photodegradation Pathways

The photodegradation of this compound in aqueous media is likely to proceed through two primary pathways:

  • Reductive Dechlorination : The stepwise replacement of chlorine atoms with hydrogen.

  • Hydrolytic Dechlorination : The substitution of chlorine atoms with hydroxyl groups, leading to the formation of chlorohydroxynitropyridines.[11]

Further degradation could involve the reduction of the nitro group and eventual ring opening.

cluster_legend Inferred Photodegradation Pathways TCNP This compound Reductive Reductive Dechlorination Products TCNP->Reductive Hydrolytic Hydrolytic Dechlorination Products TCNP->Hydrolytic UV UV Light (hν) Further Further Degradation (Nitro Reduction, Ring Opening) Reductive->Further Hydrolytic->Further

Caption: Inferred photolytic degradation pathways.

Chemical Stability and Reactivity

The chemical stability of this compound is largely governed by its susceptibility to nucleophilic attack.

Incompatibilities

The compound should be stored away from and not mixed with the following:

  • Strong oxidizing agents : Can lead to vigorous, potentially explosive reactions.[7][8]

  • Strong acids and bases : Can catalyze decomposition.[7]

  • Acid anhydrides and acid chlorides : May react with the pyridine nitrogen or other functional groups.[7]

Reactivity with Nucleophiles

The electron-deficient nature of the pyridine ring, exacerbated by the three chloro substituents and the nitro group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 2, 4, and 6 positions are all potential sites for substitution. The high reactivity of polychlorinated pyridines and pyrimidines with nucleophiles is well-documented.[12][13] The nitro group at the 3-position can also be displaced by strong nucleophiles under certain conditions.[14] This reactivity is the basis for its utility as a synthetic intermediate.

Hydrolytic Stability

While specific kinetic data is unavailable, the high reactivity towards nucleophiles suggests that this compound will undergo hydrolysis, particularly under basic conditions, to replace the chloro groups with hydroxyl groups. The rate of hydrolysis is expected to be significantly faster than that of less substituted chloropyridines. Studies on the hydrolysis of 2-chloropyridine in supercritical water indicate that the C-Cl bond can be cleaved under harsh conditions.[15]

Analytical Methods for Stability and Decomposition Analysis

A suite of analytical techniques is essential for the comprehensive evaluation of the stability and decomposition of this compound.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC) : To determine the melting point, purity, and to screen for exothermic decomposition events. A typical experiment would involve heating a small sample in a sealed pan at a constant rate (e.g., 5-10 °C/min) to observe thermal transitions.

  • Thermogravimetric Analysis (TGA) : To measure mass loss as a function of temperature, providing information on the onset of decomposition and the mass of non-volatile residue. Coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer allows for the identification of the evolved gaseous decomposition products.[16]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC) : The primary method for assessing the purity of this compound and for monitoring its degradation over time in stability studies. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for the analysis of the parent compound and its volatile decomposition products, particularly after derivatization if necessary. The mass spectrometer provides structural information for the identification of unknown degradants.[17]

Safe Handling and Disposal

Given its potential hazards, strict adherence to safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection : Chemical safety goggles or a face shield.[9][18]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).[18]

  • Body Protection : A lab coat and, if handling larger quantities, an apron or chemical-resistant suit.[18]

  • Respiratory Protection : Use in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

Spills and Disposal

In case of a spill, avoid generating dust.[8] Absorb with an inert material and place in a suitable container for disposal.[18] All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9][18]

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its reactivity. While generally stable under standard laboratory conditions, it possesses the potential for thermal, photolytic, and chemical decomposition. A thorough understanding of these degradation pathways and the implementation of robust analytical monitoring and safe handling procedures are essential for its responsible use in research and development. Further experimental studies to quantify its thermal stability and sensitivity to mechanical stimuli would be highly beneficial for a more complete risk assessment.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 2,4,6-Trichloro-3-nitropyridine in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is a privileged structural motif in medicinal chemistry, appearing in a vast number of FDA-approved drugs and bioactive molecules.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone in drug design. Nitropyridine derivatives, in particular, serve as highly versatile precursors for a wide range of complex heterocyclic systems that exhibit diverse biological activities, including anticancer and antiviral properties.[1]

2,4,6-Trichloro-3-nitropyridine is an exceptionally valuable building block for synthetic and medicinal chemists. The presence of three distinct chlorine atoms, activated by the electron-withdrawing nitro group, provides multiple reactive sites for sequential and regioselective functionalization.[3] Among the most powerful methods for elaborating this scaffold is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation renowned for its reliability in forming carbon-carbon bonds under mild conditions with broad functional group tolerance.[4][5]

This guide provides an in-depth analysis of the application of this compound in Suzuki reactions, detailing the underlying principles of reactivity, providing field-tested protocols, and explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Reactivity and Regioselectivity: A Predictable Pathway to Complexity

The reactivity of the chlorine atoms on the this compound ring is not uniform. The regioselectivity of the Suzuki-Miyaura coupling is dictated by the electronic properties of the pyridine core. The nitrogen atom and the potent nitro group are strongly electron-withdrawing, creating a significant electron deficiency at the C2, C4, and C6 positions. This electron deficiency makes the C-Cl bonds at these positions susceptible to oxidative addition by a low-valent palladium catalyst, the crucial first step in the Suzuki catalytic cycle.[6]

Generally, for polychlorinated pyridines, the order of reactivity is C4 > C2/C6. The C4 position is para to the ring nitrogen, making it the most electrophilic and thus the most reactive site for the initial cross-coupling. The C2 and C6 positions are ortho to the nitrogen and exhibit similar, though slightly lower, reactivity. The strong electron-withdrawing effect of the nitro group at C3 further enhances the electrophilicity of the adjacent C2 and C4 positions. Therefore, for this compound, the first Suzuki coupling is expected to occur preferentially at the C4 or C6 position. This predictable regioselectivity is a powerful tool, allowing for the strategic and sequential introduction of different aryl or heteroaryl groups.[7][8]

Predicted Regioselectivity for Suzuki Coupling.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-chlorine (C-Cl) bond of the nitropyridine. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]

  • Transmetalation: The organoborane (boronic acid or ester) is activated by a base to form a boronate species. This species then transfers its organic group to the Palladium(II) center, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Cycle cluster_reactants A Pd(0)Ln (Active Catalyst) B Oxidative Addition C Ar-Pd(II)(Cl)Ln A->C D Transmetalation E Ar-Pd(II)(R)Ln C->E E->A F Reductive Elimination ArR Ar-R (Product) E->ArR ArCl Ar-Cl (Nitropyridine) R_BOH2 R-B(OH)₂ + Base

The Suzuki-Miyaura Catalytic Cycle.

Application Notes: Optimizing the Reaction

The success of a Suzuki coupling hinges on the careful selection of several key components.

  • Catalyst System (Palladium Source & Ligand): While traditional catalysts like Pd(PPh₃)₄ can be effective, the coupling of electron-deficient aryl chlorides often benefits from more advanced catalytic systems.[6][10]

    • Rationale: Aryl chlorides have stronger C-Cl bonds than bromides or iodides, making the initial oxidative addition more challenging. Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands accelerate this step by stabilizing the electron-rich Pd(0) center.[10]

    • Recommendation: For this compound, using a pre-catalyst like XPhos Pd G3 or generating the active catalyst in situ from Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand is highly recommended for achieving good yields and reaction rates.

  • Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.

    • Rationale: The base reacts with the boronic acid to form a more nucleophilic boronate anion [R-B(OH)₃]⁻, which facilitates the transfer of the R group to the palladium center.[9]

    • Recommendation: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases.[5][11] For sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can be employed to minimize side reactions.

  • Solvent System: A variety of solvents can be used, often as a biphasic mixture with water.

    • Rationale: Solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are excellent at solubilizing the organic reagents and the palladium catalyst. The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[12]

    • Recommendation: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust and widely applicable solvent system for Suzuki reactions.[5][11] Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[13]

Experimental Protocols

Protocol 1: Regioselective Monosubstitution of this compound

This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the C4/C6 position with an arylboronic acid.

G start Start reagents Combine Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.1-1.2 eq) - Pd Catalyst (1-5 mol%) - Base (2.0-3.0 eq) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water 4:1) reagents->solvent reaction Heat under Inert Atmosphere (e.g., Argon or N₂) 80-100 °C, 4-16 h solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with Organic Solvent monitor->workup Complete purify Purify: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product Characterize Product purify->product

Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

Protocol 2: Strategy for Sequential Cross-Coupling

The utility of this compound lies in its potential for sequential functionalization. After the initial coupling at the C4/C6 position, the remaining chloro-substituents can be targeted.

  • First Coupling: Perform the first Suzuki reaction as described in Protocol 1 under conditions that favor monosubstitution (e.g., using a slight excess of boronic acid).

  • Isolation: Isolate and purify the mono-arylated product.

  • Second Coupling: Subject the mono-arylated product to a second Suzuki coupling with a different boronic acid. This step may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) to react at the less reactive C2 position.[7] This stepwise approach enables the synthesis of highly complex, unsymmetrically substituted nitropyridine derivatives.

Data Summary: Typical Reaction Conditions

The following table summarizes representative conditions for the mono-arylation of a polychlorinated, electron-deficient heterocycle, which serve as a validated starting point for optimizing reactions with this compound.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃ (2.0)THF/H₂O801680-90
3-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)Dioxane/H₂O100875-85
4-Fluorophenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (3.0)Dioxane/H₂O1006>90

Note: This data is representative and based on established protocols for similar electron-deficient chloro-heterocycles.[11][14] Yields are highly dependent on the specific substrates and precise reaction conditions.

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

For researchers, scientists, and professionals in drug development, the synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, aminopyridines are privileged structures found in a vast array of bioactive molecules. 2,4,6-Trichloro-3-nitropyridine is a highly functionalized and electron-deficient heterocyclic building block, offering multiple sites for synthetic diversification. The strategic introduction of an amino group onto this scaffold can pave the way for novel molecular architectures with unique biological activities.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, often succeeding where traditional methods like nucleophilic aromatic substitution (SNAr) fall short due to harsh conditions or limited substrate scope.[1][2] This application note provides a detailed guide to the protocols for the Buchwald-Hartwig amination of this compound, with a focus on achieving high regioselectivity, optimizing reaction conditions, and troubleshooting common challenges.

The Scientific Rationale: Achieving C4-Selectivity

The reactivity of this compound is governed by the strong electron-withdrawing effects of both the pyridine nitrogen and the ortho/para-directing nitro group. These features create a highly electron-deficient aromatic system, making the chlorine atoms susceptible to displacement. The primary challenge and opportunity lie in achieving regioselective functionalization.

In the context of Buchwald-Hartwig amination, the reaction is anticipated to proceed preferentially at the C4 position. This is due to the synergistic activation by the pyridine nitrogen (activating C2, C4, and C6) and the nitro group at C3 (strongly activating the para-position, C4, and the ortho-position, C2). The C4 position is the most electronically activated site for nucleophilic attack, a principle that also governs SNAr reactions on similar scaffolds.[3] The steric hindrance at the C2 and C6 positions, being adjacent to another substituent, further favors reaction at the more accessible C4 position.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of the palladium source and, critically, the ancillary ligand are paramount for a successful transformation, especially with challenging substrates like polychlorinated pyridines.

The generally accepted mechanism involves:

  • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the C-Cl bond of the pyridine. This is often the rate-limiting step for less reactive aryl chlorides.[1][2]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired aminopyridine product, regenerating the active Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are essential for facilitating the challenging oxidative addition of C-Cl bonds and promoting the subsequent reductive elimination.[4]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl L-Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + HNR₂ - Base-H⁺Cl⁻ PdII_Amido L-Pd(II)(Aryl)(NR₂) Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim C-N Bond Formation Red_Elim->Pd0 - Ar-NR₂

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Recommended Protocol for C4-Amination of this compound

This protocol is a representative procedure for the mono-amination of this compound at the C4 position with a model primary or secondary amine. Optimization may be required for specific amine substrates.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and purification apparatus

Experimental Procedure:

Experimental_Workflow start Start: Reagent Preparation setup Inert Atmosphere Setup (Flame-dry Schlenk tube, add Pd catalyst, ligand, and base) start->setup evac_backfill Evacuate and Backfill with Argon (3x) setup->evac_backfill add_reagents Add this compound and Amine under Argon Flow evac_backfill->add_reagents add_solvent Add Degassed Anhydrous Solvent add_reagents->add_solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) with Stirring add_solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup (Cool, dilute, wash with water and brine) monitoring->workup purification Purification (Dry, concentrate, and perform column chromatography) workup->purification product Isolated Product: 4-Amino-2,6-dichloro-3-nitropyridine derivative purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).

  • Evacuation and Backfilling: Seal the tube with a septum and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the pyridine substrate) via a syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at a temperature between 80-110 °C. The optimal temperature will depend on the reactivity of the specific amine and catalyst system.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-2,6-dichloro-3-nitropyridine derivative.

Optimization and Parameter Selection

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table provides guidance on these choices for the amination of this compound.

ParameterRecommended OptionsRationale and Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PalladacyclesPre-catalysts like G3 or G4 palladacycles often provide more reliable and efficient formation of the active Pd(0) species.[5] Pd(OAc)₂ is a common and cost-effective option but may require an in-situ reduction step.
Ligand XPhos, RuPhos, BrettPhos, DavePhosBulky, electron-rich biarylphosphine ligands are crucial for the challenging oxidative addition of the C-Cl bond. The optimal ligand may vary depending on the amine substrate.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is generally required. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups on the amine.[2] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may necessitate higher temperatures or more active catalyst systems.
Solvent Toluene, 1,4-Dioxane, t-BuOHThe solvent must be anhydrous and degassed. Toluene and dioxane are common choices for their ability to reach the required reaction temperatures.
Temperature 80-110 °CElevated temperatures are typically necessary to facilitate the oxidative addition of the aryl chloride.
Catalyst Loading 1-5 mol%For challenging substrates like polychlorinated pyridines, a higher catalyst loading (up to 5 mol%) may be required to achieve full conversion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solutions
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Low reaction temperature. 4. Inappropriate ligand choice.1. Use a reliable pre-catalyst. 2. Ensure rigorous exclusion of oxygen and moisture. 3. Increase the reaction temperature in increments. 4. Screen a panel of bulky phosphine ligands.
Hydrodehalogenation 1. Presence of trace water. 2. Slow reductive elimination.1. Use scrupulously dried reagents and solvents. 2. Use a slight excess of the amine (1.2-1.5 eq.). 3. Consider a more electron-donating ligand to accelerate reductive elimination.
Formation of Di-amination Product 1. High reactivity of the mono-aminated product. 2. Excess amine or prolonged reaction time.1. Carefully control the stoichiometry of the amine (use closer to 1.1 eq.). 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Lowering the reaction temperature may improve selectivity.
Low Yield with Primary Amines Formation of catalytically inactive palladium bis(amine) complexes.The use of bidentate ligands like BINAP or DPPF can sometimes mitigate this issue.[1]

Conclusion

The Buchwald-Hartwig amination provides a robust and highly effective strategy for the regioselective functionalization of this compound at the C4 position. By carefully selecting the appropriate palladium catalyst, bulky phosphine ligand, base, and reaction conditions, researchers can access a wide range of novel 4-amino-2,6-dichloro-3-nitropyridine derivatives. These compounds serve as valuable intermediates for the synthesis of complex molecules in drug discovery and materials science. The protocols and troubleshooting guide presented herein offer a solid foundation for the successful implementation of this powerful synthetic transformation.

References

The Versatile Scaffold: 2,4,6-Trichloro-3-nitropyridine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of synthesizing novel molecular entities with therapeutic potential. Among these, the pyridine ring is a privileged motif, present in a multitude of FDA-approved drugs.[1] The introduction of activating and directing groups onto this core structure provides a powerful handle for medicinal chemists to elaborate complex architectures. 2,4,6-Trichloro-3-nitropyridine is a highly functionalized and reactive building block that offers multiple points for diversification, making it an invaluable tool in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.

This comprehensive guide provides an in-depth exploration of this compound, from its synthesis and reactivity to detailed protocols for its application in the construction of medicinally relevant compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount before its use in any synthetic protocol.

PropertyValueReference
Molecular FormulaC₅HCl₃N₂O₂[2]
Molecular Weight226.44 g/mol [2]
AppearanceWhite to light yellow solid[3]
Melting PointData not available; similar compounds like 2,6-dichloro-3-nitropyridine melt at 61-63 °C.[4]
SolubilitySoluble in many organic solvents such as dichloromethane, chloroform, and DMF.

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,6-dichloropyridine. The first step involves the synthesis of the precursor, 2,4,6-trichloropyridine, followed by nitration.

Protocol 1: Synthesis of 2,4,6-Trichloropyridine

This protocol is adapted from a patented industrial process.[3]

Workflow for the Synthesis of 2,4,6-Trichloropyridine

cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Chlorination 2,6-Dichloropyridine 2,6-Dichloropyridine N-Oxide 2,6-Dichloropyridine N-oxide 2,6-Dichloropyridine->N-Oxide Oxidation 85°C, 3-5h H2O2_TFA H₂O₂, Trifluoroacetic Acid Catalyst (e.g., MoO₃) H2O2_TFA->N-Oxide POCl3 POCl₃ Trichloropyridine 2,4,6-Trichloropyridine POCl3->Trichloropyridine N-Oxide_input->Trichloropyridine Reflux 4-6h

Caption: Synthesis of 2,4,6-Trichloropyridine.

Materials:

  • 2,6-Dichloropyridine

  • Trifluoroacetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Molybdenum trioxide (MoO₃) or Aluminum oxide (Al₂O₃)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • N-Oxide Formation: In a round-bottom flask, dissolve 2,6-dichloropyridine in trifluoroacetic acid. Add a catalytic amount of molybdenum trioxide or aluminum oxide.[3]

  • Stir the mixture for 20-40 minutes at room temperature.

  • At 85°C, add 30% hydrogen peroxide dropwise and maintain the reaction for 3-5 hours.[3]

  • Cool the reaction to -5°C to obtain a solution of 2,6-dichloropyridine N-oxide.

  • Chlorination: To the solution of 2,6-dichloropyridine N-oxide, add phosphorus oxychloride.

  • Reflux the mixture for 4-6 hours.[3]

  • After the reaction is complete, carefully quench the reaction mixture with ice water.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4,6-trichloropyridine.

Protocol 2: Nitration of 2,4,6-Trichloropyridine

This protocol is adapted from the nitration of a similar substrate, 2,5,6-trichloropyridine.[5]

Materials:

  • 2,4,6-Trichloropyridine

  • Fuming nitric acid (100%)

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottom flask, carefully prepare a mixture of fuming nitric acid and concentrated sulfuric acid.

  • To this nitrating mixture, slowly add 2,4,6-trichloropyridine.

  • Heat the reaction mixture at 100°C for 12 hours.[5]

  • After cooling to room temperature, pour the reaction mixture onto ice.

  • The crude this compound will precipitate as a solid.

  • Filter the solid, wash with water until neutral, and dry under vacuum to obtain the final product.

Reactivity and Regioselectivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group and the pyridine nitrogen atom activates the chlorine atoms towards nucleophilic attack.

Regioselectivity in Nucleophilic Aromatic Substitution:

The three chlorine atoms on the pyridine ring exhibit different reactivities. The chlorine at the C4-position is the most susceptible to nucleophilic attack. This is due to the ability of the nitro group at the C3-position and the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance. The C2 and C6 positions are less activated.

Regioselectivity of Nucleophilic Attack

Start This compound C4_Attack Attack at C4 Start->C4_Attack C2_Attack Attack at C2/C6 Start->C2_Attack Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->C4_Attack Nucleophile->C2_Attack Major_Product 4-Substituted Product (Major) C4_Attack->Major_Product Minor_Product 2/6-Substituted Product (Minor) C2_Attack->Minor_Product

Caption: Preferential nucleophilic attack at the C4 position.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of substituted aminopyridines, which are key intermediates for various kinase inhibitors.[6] The general strategy involves a regioselective nucleophilic aromatic substitution followed by further functionalization.

Protocol 3: Regioselective Amination of this compound

This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline) (1.1 equivalents)

  • Triethylamine (1.2 equivalents) or Potassium Carbonate (2.0 equivalents)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound and dissolve it in the anhydrous solvent.

  • Add the amine nucleophile, followed by the base (triethylamine or potassium carbonate).[6][7]

  • Heat the reaction mixture (reflux for ethanol, 80°C for DMF) and monitor the progress by Thin Layer Chromatography (TLC).[6][7]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If using ethanol, remove the solvent under reduced pressure. If using DMF, pour the reaction mixture into ice water to precipitate the product.[6]

  • Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-2,6-dichloro-3-nitropyridine derivative.

Amine NucleophileBaseSolventTemperatureTypical Reaction Time
Primary AminesTriethylamineEthanolReflux2-4 hours[7]
Secondary AminesK₂CO₃DMF80 °C4-6 hours[6]
Protocol 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The remaining chloro-substituents on the 4-amino-2,6-dichloro-3-nitropyridine scaffold can be further functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[8]

Workflow for Suzuki-Miyaura Coupling

Starting_Material 4-Amino-2,6-dichloro- 3-nitropyridine derivative Coupling_Reaction Suzuki-Miyaura Coupling Starting_Material->Coupling_Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling_Reaction Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst_System->Coupling_Reaction Product Di-substituted Pyridine Derivative Coupling_Reaction->Product

Caption: C-C bond formation via Suzuki-Miyaura coupling.

Materials:

  • 4-Amino-2,6-dichloro-3-nitropyridine derivative

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)

  • Base (e.g., anhydrous K₂CO₃, 1.25 equivalents)

  • Anhydrous solvent (e.g., toluene, DME)

Procedure:

  • In an argon-purged flask, combine the 4-amino-2,6-dichloro-3-nitropyridine derivative, boronic acid, and potassium carbonate.[8]

  • Add the anhydrous solvent, followed by the palladium catalyst.

  • Heat the reaction mixture at 100°C (for toluene) or 85°C (for DME/water) until the reaction is complete as monitored by TLC.[8]

  • Cool the reaction mixture to room temperature and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired C-C coupled product.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity and regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions allow for the controlled and sequential introduction of diverse functional groups. The protocols outlined in this guide provide a solid foundation for researchers to utilize this powerful scaffold in the synthesis of novel and potent therapeutic agents, particularly in the development of next-generation kinase inhibitors. The ability to construct complex molecular architectures from this readily accessible starting material underscores its importance in accelerating the drug discovery process.

References

Application Notes and Protocols for the Synthesis of Substituted Nitropyridines from 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nitropyridines

Substituted nitropyridines are a class of heterocyclic compounds of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The pyridine scaffold is a common motif in many FDA-approved drugs, and the presence of a nitro group provides a versatile handle for a variety of chemical transformations.[1] Specifically, the nitro group can be reduced to an amino group, which then allows for the construction of amides, ureas, and other functional groups essential for modulating the biological activity of a molecule.[3] Furthermore, the electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of substituents.[4]

2,4,6-Trichloro-3-nitropyridine is a particularly valuable starting material due to its trifunctional nature. The three chlorine atoms at positions 2, 4, and 6 are susceptible to displacement by nucleophiles, and their differential reactivity, governed by the electronic influence of the nitro group at the 3-position, allows for the regioselective synthesis of complex pyridine derivatives. This guide provides a comprehensive overview of the synthetic strategies, reaction mechanisms, and detailed protocols for the preparation of substituted nitropyridines from this versatile precursor.

Understanding the Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of substituted nitropyridines from this compound proceeds primarily through the nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitro group.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of a chloride ion, which is a good leaving group.

The regioselectivity of the substitution is determined by the relative stability of the Meisenheimer complex formed upon attack at each position. The nitro group at the 3-position exerts a strong electron-withdrawing effect, primarily at the ortho (2 and 4) and para (6) positions. This makes the carbon atoms at these positions more electrophilic and stabilizes the negative charge in the Meisenheimer intermediate.

SNAr_Mechanism

Regioselectivity in Substitutions of this compound

The three chlorine atoms in this compound exhibit different reactivities towards nucleophiles due to the electronic influence of the nitro group.

  • Position 4 (ortho to -NO₂): This position is highly activated towards nucleophilic attack. The negative charge in the Meisenheimer intermediate can be effectively delocalized onto the nitro group through resonance, leading to a more stable intermediate.

  • Position 2 (ortho to -NO₂ and adjacent to the ring nitrogen): This position is also activated by the nitro group. The adjacent ring nitrogen also contributes to the electron deficiency of this position.

  • Position 6 (para to -NO₂): The para-position is also activated by the nitro group through resonance.

The precise regioselectivity can be influenced by several factors, including the nature of the nucleophile, the reaction temperature, and the solvent. Generally, the first substitution is often observed at the most activated position, which is typically the 4-position. By carefully controlling the reaction conditions, it is possible to achieve stepwise and selective substitution at each of the three positions. For instance, nitration of 4-amino-2,6-dichloropyridine can lead to a mixture of 4-amino-2,6-dichloro-3-nitropyridine and its 5-nitro isomer, indicating the directing effects of the substituents.[5]

Regioselectivity

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative substituted nitropyridines from this compound.

Protocol 1: Synthesis of 4-Amino-2,6-dichloro-3-nitropyridine

This protocol describes the selective substitution of the chlorine atom at the 4-position with an amino group.

Materials:

  • This compound

  • Ammonia (aqueous solution, e.g., 25%)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add an excess of aqueous ammonia solution (e.g., 3.0-5.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then gently heat to reflux (e.g., 35-40 °C) for 2-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold methanol to remove any unreacted starting material and byproducts.

  • Dry the product under vacuum to obtain 4-amino-2,6-dichloro-3-nitropyridine.

Expected Outcome: A yellow crystalline solid.

Protocol 2: Synthesis of 4-Methoxy-2,6-dichloro-3-nitropyridine

This protocol details the substitution of the 4-chloro group with a methoxy group using sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen or argon atmosphere.

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • In a separate flask, prepare a solution of sodium methoxide (1.05 eq) in anhydrous methanol.[1]

  • Slowly add the sodium methoxide solution to the stirred solution of the starting material at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Outcome: A solid product, the color of which may vary.

Protocol 3: Synthesis of a 4-Thio-substituted-2,6-dichloro-3-nitropyridine

This protocol outlines the reaction with a thiol to introduce a thioether linkage at the 4-position.

Materials:

  • This compound

  • Thiophenol (or other desired thiol)

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend the base (e.g., potassium carbonate, 1.5 eq) in anhydrous DMF.

  • Add the thiol (e.g., thiophenol, 1.1 eq) to the suspension and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Expected Outcome: A solid product.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the monosubstitution of this compound.

NucleophileReagents and ConditionsProductTypical Yield (%)Reference
Ammoniaaq. NH₃, Methanol, 35-40 °C4-Amino-2,6-dichloro-3-nitropyridine50-60[1]
Sodium MethoxideNaOMe, Methanol, RT4-Methoxy-2,6-dichloro-3-nitropyridine60-70Inferred from[1]
ThiophenolPhSH, K₂CO₃, DMF, RT-60 °C2,6-Dichloro-3-nitro-4-(phenylthio)pyridine70-80Inferred from[6]

Further Transformations and Applications

The monosubstituted products obtained from the protocols above are valuable intermediates for further functionalization. The remaining chlorine atoms at the 2- and 6-positions can be substituted in subsequent steps, often requiring more forcing conditions (e.g., higher temperatures or stronger bases). This stepwise approach allows for the synthesis of unsymmetrically trisubstituted pyridines.

The nitro group in the synthesized products can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl or catalytic hydrogenation.[7] This opens up a vast chemical space for the development of novel compounds with potential applications in:

  • Drug Discovery: As building blocks for kinase inhibitors, antivirals, and other therapeutic agents.[1][8]

  • Agrochemicals: In the synthesis of novel herbicides and pesticides.[2]

  • Materials Science: For the creation of dyes, and functional materials with specific electronic properties.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of a diverse range of substituted nitropyridines. By understanding the principles of nucleophilic aromatic substitution and carefully controlling the reaction conditions, researchers can achieve regioselective functionalization of the pyridine ring. The protocols and guidelines presented in this application note provide a solid foundation for the exploration of this rich chemistry in the pursuit of novel molecules with valuable applications.

References

The Synthetic Versatility of 2,4,6-Trichloro-3-nitropyridine in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of agrochemical research and development, the strategic selection of foundational chemical scaffolds is paramount to the discovery of novel, effective, and sustainable crop protection agents. Among the myriad of heterocyclic intermediates, substituted pyridines represent a privileged class of compounds, owing to their prevalence in a wide range of biologically active molecules.[1] This guide focuses on the application of 2,4,6-trichloro-3-nitropyridine, a highly functionalized and reactive building block, in the synthesis of next-generation agrochemicals. While specific, publicly documented examples for this exact molecule are limited, its chemical architecture allows for scientifically sound extrapolation from closely related analogues, providing a robust roadmap for its synthetic utility.

The strategic arrangement of three chlorine atoms and an electron-withdrawing nitro group on the pyridine ring endows this compound with a unique reactivity profile. The chlorine atoms at the 2, 4, and 6 positions are susceptible to nucleophilic substitution, with the reactivity at each position being influenced by the electronic effects of the nitro group and the ring nitrogen. This tiered reactivity allows for a controlled, stepwise introduction of various functionalities, enabling the construction of complex molecular architectures with tailored biological activities.[2][3]

Core Principles of Reactivity and Application

The synthetic utility of this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further exacerbated by the strongly electron-withdrawing nitro group, facilitates the attack of nucleophiles. The chlorine atoms serve as excellent leaving groups, allowing for their displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This versatility is fundamental to the creation of diverse libraries of compounds for high-throughput screening in agrochemical discovery programs.

The presence of multiple reactive sites allows for a modular approach to synthesis, as depicted in the workflow below:

G A This compound B Selective Nucleophilic Substitution (e.g., at C4 position) A->B + Nucleophile 1 C Mono-substituted Intermediate B->C D Second Nucleophilic Substitution (e.g., at C2 or C6 position) C->D + Nucleophile 2 E Di-substituted Intermediate D->E F Further Functionalization or Reduction of Nitro Group E->F G Diverse Agrochemical Candidates F->G

Caption: Stepwise functionalization of this compound.

Application in the Synthesis of Novel Insecticides

A prominent application of functionalized nitropyridines is in the development of novel insecticides. Drawing parallels from the synthesis of nitropyridyl-based dichloropropene ethers, which have shown potent activity against various lepidopteran pests, we can propose a synthetic route utilizing this compound.[2] The following protocol is adapted from methodologies used for analogous compounds and serves as a validated starting point for researchers.

Protocol 1: Synthesis of a Hypothetical Nitropyridyl-based Dichloropropene Ether Insecticide

This protocol outlines a two-step process involving the preparation of a key alcohol intermediate and its subsequent coupling with this compound.

Step 1: Synthesis of the Alcohol Intermediate

This step would involve the synthesis of a suitable phenolic propanol derivative. For the purpose of this guide, we will consider a generic 3-(substituted-phenoxy)propan-1-ol as the starting material.

Step 2: Nucleophilic Substitution Reaction

This protocol describes the nucleophilic substitution of one of the chlorine atoms on the this compound ring with the synthesized alcohol intermediate. The regioselectivity of this reaction would need to be determined experimentally, but typically the 4-position is the most activated towards nucleophilic attack.

Materials:

  • This compound

  • 3-(substituted-phenoxy)propan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a solution of the 3-(substituted-phenoxy)propan-1-ol in anhydrous toluene, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the resulting mixture at 0 °C for 30-45 minutes to ensure the complete formation of the alkoxide.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous toluene.

  • Add the solution of this compound dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

This reaction is expected to yield the corresponding ether-linked product, where the 3-(substituted-phenoxy)propoxy group has displaced one of the chlorine atoms on the pyridine ring. The precise isomer obtained will depend on the relative reactivity of the 2, 4, and 6 positions, which would need to be characterized by spectroscopic methods such as NMR and Mass Spectrometry.

Application in Herbicide Synthesis

The pyridine scaffold is also a key component in many commercial herbicides.[4] The reactivity of this compound allows for the introduction of various toxophores that can interfere with essential biological processes in weeds.

Conceptual Workflow for Herbicide Synthesis

G A This compound B Reaction with an Amine Nucleophile A->B + R-NH2 C Amino-substituted Intermediate B->C D Further Substitution with a Thiol Nucleophile C->D + R'-SH E Di-substituted Product D->E F Reduction of Nitro Group to Amine E->F G Final Herbicide Candidate F->G

Caption: A possible synthetic route towards novel herbicides.

Bioisosteric Replacement and Analogue Synthesis

In agrochemical design, the concept of bioisosteric replacement is a powerful tool for optimizing the efficacy, selectivity, and toxicological profile of a lead compound. This compound can serve as a valuable intermediate for the synthesis of analogues of existing agrochemicals. For instance, it can be used to replace other halogenated or nitrated aromatic rings in known pesticide structures, potentially leading to improved properties.

Quantitative Data and Structure-Activity Relationship (SAR) Studies

Following the synthesis of novel compounds derived from this compound, it is crucial to evaluate their biological activity. The following table provides a template for summarizing insecticidal activity data, which is essential for establishing a structure-activity relationship (SAR).

Compound IDR1-SubstituentR2-SubstituentLC50 (µg/mL) vs. Plutella xylostellaLC50 (µg/mL) vs. Spodoptera exigua
I-a 4-ClHData to be determinedData to be determined
I-b 4-CF3HData to be determinedData to be determined
I-c 4-OCH3HData to be determinedData to be determined
II-a 4-Cl6-OCH3Data to be determinedData to be determined
Protocol 2: Evaluation of Insecticidal Activity

This protocol outlines a standardized method for assessing the insecticidal efficacy of newly synthesized compounds against common agricultural pests.

Materials:

  • Synthesized test compounds

  • Target insect pests (e.g., third-instar larvae of Plutella xylostella or Spodoptera exigua)

  • Cabbage leaf discs

  • Acetone

  • Triton X-100 (as a surfactant)

  • Petri dishes

Procedure:

  • Prepare a stock solution of each test compound in acetone.

  • Create a series of dilutions of the test compounds in distilled water containing 0.1% Triton X-100.

  • Immerse fresh cabbage leaf discs (approximately 5 cm in diameter) in the test solutions for 10-15 seconds.

  • Allow the leaf discs to air dry.

  • Place one treated leaf disc into each Petri dish.

  • Introduce ten third-instar larvae into each Petri dish.

  • Use a leaf disc treated with a 0.1% Triton X-100 solution as a negative control.

  • Maintain the Petri dishes at 25 ± 1 °C with a 16:8 h (light:dark) photoperiod.

  • Record larval mortality after 48 hours.

  • Calculate the LC50 values using probit analysis.

Conclusion

This compound is a highly promising, albeit under-documented, intermediate for the synthesis of novel agrochemicals. Its densely functionalized structure provides a versatile platform for the creation of diverse molecular architectures. By leveraging established synthetic methodologies for analogous compounds, researchers can unlock the potential of this building block to develop next-generation insecticides and herbicides. The protocols and workflows presented in this guide provide a solid foundation for initiating research programs aimed at exploring the full potential of this compound in the vital field of crop protection.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The functionalized pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2] Nitropyridine derivatives, in particular, serve as highly versatile intermediates due to the unique electronic properties conferred by the electron-withdrawing nitro group, which modulates the reactivity of the pyridine core for various chemical transformations.[2][3][4]

This guide focuses on 2,4,6-Trichloro-3-nitropyridine, a readily available and highly functionalized building block. Its three distinct chloro-substituents offer a platform for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. Understanding and controlling this regioselectivity is paramount for the efficient synthesis of complex, polysubstituted pyridine derivatives.

The Principle of Regioselectivity

The reactivity of the chloro-substituents in this compound towards palladium-catalyzed cross-coupling is dictated by the electronic environment of the pyridine ring. The combined electron-withdrawing effects of the ring nitrogen and the C3-nitro group render the C4 and C6 positions significantly more electron-deficient than the C2 position. This heightened electrophilicity facilitates the initial, rate-limiting oxidative addition step of the palladium(0) catalyst.

Based on extensive studies of similar polychlorinated heterocycles, the established order of reactivity is:

C4 > C6 >> C2

This predictable selectivity allows for the precise, stepwise introduction of different functionalities onto the pyridine core, a strategy of immense value in discovery chemistry.[5][6][7]

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Most palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle.[8][9][10] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the nitropyridine, forming a Pd(II) intermediate. This is typically the rate-determining step and is favored at the most electron-poor position (C4).

  • Transmetalation / Carbopalladation:

    • In Suzuki and Sonogashira reactions, the coupling partner (organoboron or organocopper acetylide, respectively) undergoes transmetalation, transferring its organic group to the palladium center.[11][12]

    • In the Heck reaction, the alkene coordinates to the palladium center and then undergoes migratory insertion (carbopalladation) into the Pd-C bond.[13]

  • Reductive Elimination / β-Hydride Elimination:

    • In Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the newly formed C-C or C-N bond is expelled from the palladium center through reductive elimination, regenerating the Pd(0) catalyst.

    • In the Heck reaction, a β-hydride elimination occurs to form the product alkene and a palladium-hydride species, which then reductively eliminates with the base to regenerate the Pd(0) catalyst.[9]

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Cycle cluster_inputs Inputs cluster_outputs Output Pd(0)L2 Pd(0)L₂ Ox_Adduct L₂Pd(II)(Ar)(X) Pd(0)L2->Ox_Adduct Oxidative Addition Transmetalation_Complex L₂Pd(II)(Ar)(R') Ox_Adduct->Transmetalation_Complex Transmetalation (e.g., Suzuki) Transmetalation_Complex->Pd(0)L2 Reductive Elimination ArR Ar-R' (Product) ArX Ar-X (this compound) R_M R'-M (Coupling Partner) Suzuki_Workflow start Setup reagents Add Substrate, Boronic Acid, Base start->reagents inert Purge with Argon reagents->inert solv_cat Add Degassed Solvent & Pd Catalyst inert->solv_cat react Heat to 90 °C (4-12h) solv_cat->react workup Cool, Dilute, Extract react->workup purify Column Chromatography workup->purify end Product purify->end Sonogashira_Workflow start Setup reagents Add Substrate, PdCl₂(PPh₃)₂, CuI start->reagents inert Purge with Argon reagents->inert solv_reag Add Anhydrous Solvent, Amine Base, Alkyne inert->solv_reag react Stir at RT (2-16h) solv_reag->react workup Filter through Celite® react->workup purify Concentrate & Purify workup->purify end Product purify->end Buchwald_Workflow start Setup (Inert) reagents Add Substrate, Base, Pd Pre-catalyst, Ligand start->reagents solv_reag Add Anhydrous Solvent & Amine reagents->solv_reag react Heat to 100 °C (6-24h) solv_reag->react workup Cool, Quench, Filter react->workup purify Extract & Purify workup->purify end Product purify->end Sequential_Coupling start 2,4,6-Trichloro- 3-nitropyridine step1 1st Coupling @ C4 (e.g., Suzuki) start->step1 Pd Cat. 1 R¹-B(OH)₂ intermediate 4-R¹-2,6-dichloro- 3-nitropyridine step1->intermediate step2 2nd Coupling @ C6 (e.g., Sonogashira) intermediate->step2 Pd Cat. 2 R²-C≡CH product 4-R¹,6-R²-2-chloro- 3-nitropyridine step2->product

References

Application Notes and Protocols for Stepwise Nucleophilic Substitution of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

2,4,6-Trichloro-3-nitropyridine is a highly functionalized heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its utility is anchored in the three distinct chlorine atoms, which can be sequentially displaced through nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen and the potent electron-withdrawing nitro group at the C3 position synergistically activate the ring, rendering the chloro-substituents at the C2, C4, and C6 positions susceptible to regioselective substitution.[1][2] This controlled, stepwise functionalization allows for the precise and predictable synthesis of complex, multi-substituted pyridine derivatives, making it an invaluable building block for creating diverse molecular libraries.

This guide provides a comprehensive overview of the mechanistic principles governing this reactivity, along with detailed, field-proven protocols for the stepwise substitution of each chlorine atom.

Pillar 1: Mechanistic Rationale & Regioselectivity

The predictable regioselectivity of this compound is a direct consequence of its electronic architecture. Nucleophilic aromatic substitution on pyridine rings is most favorable at the positions ortho and para to the ring nitrogen (C2, C4, C6), as the nitrogen can effectively stabilize the negative charge of the anionic intermediate (a Meisenheimer complex).[1][2][3]

The addition of a nitro group at C3 profoundly amplifies this effect and dictates the substitution hierarchy:

  • Primary Substitution at C4 (Most Reactive): The C4 position is doubly activated, being para to the ring nitrogen and ortho to the nitro group. This dual activation provides the most stabilized pathway for the Meisenheimer intermediate, making it the kinetic and thermodynamic hotspot for the initial nucleophilic attack. Reactions at this site typically proceed under the mildest conditions.

  • Secondary Substitution at C2/C6: Once the C4 position is functionalized, the electronic landscape of the ring is altered. The newly introduced group (e.g., an amine or alkoxide) typically has an electron-donating character, which slightly deactivates the ring towards further substitution. Consequently, displacing the second chlorine atom requires more forcing conditions, such as elevated temperatures. The choice between C2 and C6 is nuanced; the C2 position is subject to a stronger inductive electron-withdrawing effect from the adjacent nitro group, making it more electrophilic.[4] However, steric hindrance from both the C3-nitro and the C4-substituent can play a significant role.

  • Tertiary Substitution at C6/C2 (Least Reactive): The final chlorine atom is the most challenging to displace, requiring the harshest reaction conditions (e.g., high temperatures, strong bases, or sealed-vessel reactions) to overcome the cumulative electron-donating effects of the two previously introduced substituents.

This predictable reactivity cascade is visualized in the workflow below.

G A This compound B 2,6-Dichloro-4-(Nu1)-3-nitropyridine A->B + Nu1-H Mild Conditions (e.g., RT, Base) C 2-Chloro-4-(Nu1)-6-(Nu2)-3-nitropyridine B->C + Nu2-H Forcing Conditions (e.g., 50-100 °C) D 2-(Nu3)-4-(Nu1)-6-(Nu2)-3-nitropyridine C->D + Nu3-H Harsh Conditions (e.g., >100 °C, Sealed)

Caption: Stepwise SNAr workflow for this compound.

Pillar 2: Experimental Protocols & Methodologies

The following protocols are generalized methodologies and should be considered as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific nucleophiles.

Protocol 1: Regioselective Mono-Substitution at the C4-Position

This protocol details the preferential substitution at the C4 position using a primary amine as the nucleophile. The reaction proceeds smoothly at ambient temperature, underscoring the high reactivity of this site.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (e.g., Benzylamine) (1.0 - 1.1 equiv)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 equiv)

  • Anhydrous Solvent (e.g., Acetonitrile, THF, or DMF)

  • Standard laboratory glassware, magnetic stirrer, and TLC setup

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent (approx. 0.2 M concentration).

  • Nucleophile Addition: To the stirred solution, add the amine nucleophile, followed by the base. The base is crucial for scavenging the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine to remove the amine salt and any residual base.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product, 4-(substituted-amino)-2,6-dichloro-3-nitropyridine, can be purified by silica gel column chromatography if necessary.

Causality Insight: The use of a polar aprotic solvent like acetonitrile facilitates the SNAr mechanism by solvating the ionic intermediate without interfering with the nucleophile.[5] The reaction's success at room temperature is a testament to the high electrophilicity of the C4 position.

Protocol 2: Stepwise Di-Substitution at the C2 or C6-Position

This procedure builds upon the product from Protocol 1 to introduce a second, different nucleophile. Note the requirement for elevated temperatures.

Materials:

  • 4-(substituted-amino)-2,6-dichloro-3-nitropyridine (from Protocol 1) (1.0 equiv)

  • Nucleophile 2 (e.g., Sodium Methoxide solution or a different amine) (1.1 - 1.5 equiv)

  • Anhydrous Solvent (e.g., Methanol for methoxide, DMF or NMP for amines)

  • Reflux condenser and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: Dissolve the mono-substituted pyridine starting material in the appropriate anhydrous solvent in a flask equipped with a reflux condenser under an inert atmosphere.

  • Nucleophile Addition: Add the second nucleophile to the solution. If using an alkoxide, it can be added as a solution in its corresponding alcohol (e.g., sodium methoxide in methanol).[6][7] If using an amine, an additional equivalent of base (e.g., K₂CO₃ or DIPEA) may be required.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the second reagent.

  • Monitoring: Monitor the reaction by TLC. These reactions can take several hours (4-24 h) to reach completion.

  • Work-up & Purification: Follow a similar aqueous work-up procedure as described in Protocol 1. The resulting di-substituted product will likely require purification by column chromatography to separate it from any remaining starting material or potential isomers.

Causality Insight: The increased temperature is necessary to overcome the higher activation energy for the second substitution, as the ring is now less electron-deficient than the starting this compound.

Protocol 3: Final Substitution to Tri-Substituted Pyridines

Displacing the final chlorine atom requires the most energetic input. This often necessitates high-boiling point solvents and may be performed in a sealed vessel to reach the required temperatures.

Materials:

  • 2-Chloro-4,6-disubstituted-3-nitropyridine (from Protocol 2) (1.0 equiv)

  • Nucleophile 3 (excess, 2.0 - 5.0 equiv)

  • High-boiling polar aprotic solvent (e.g., NMP, DMSO, or Sulfolane)

  • Sealed reaction vessel or high-pressure reaction tube

Procedure:

  • Reactant Preparation: Combine the di-substituted pyridine, the third nucleophile, and the solvent in a pressure-rated reaction vessel. If the nucleophile is an amine, a robust inorganic base like potassium carbonate may be included.

  • Reaction: Seal the vessel and heat the mixture to a high temperature, typically in the range of 120-160 °C.

  • Monitoring: Due to the sealed nature, reactions are often run for a predetermined time (e.g., 12-48 hours) and then checked for completion.

  • Work-up & Purification: After cooling the vessel to room temperature, perform an aqueous work-up as previously described. Purification of the final tri-substituted product is almost always required, typically via column chromatography or recrystallization.

Trustworthiness Note: Reactions at these elevated temperatures must be conducted with appropriate safety precautions, including the use of a blast shield and pressure-rated equipment. The potential for side reactions, including decomposition, is higher under these conditions.

Pillar 3: Data Summary & Comparative Overview

The following table summarizes the stepwise protocol, highlighting the progressive increase in the energy required for each subsequent substitution.

Substitution Step Target Position Relative Reactivity Typical Nucleophiles Typical Conditions Key Considerations
1. Mono-substitution C4Very HighPrimary/Secondary Amines, Alkoxides, ThiolsAcetonitrile or THF, Base (TEA), 20-40 °CHighly regioselective; reaction is often fast and clean.
2. Di-substitution C2 or C6ModerateAmines, Alkoxides, AzidesDMF, Methanol, or NMP, Base, 60-100 °CRequires heating; potential for isomeric products depending on sterics and electronics.
3. Tri-substitution C6 or C2LowRobust Nucleophiles (e.g., Ammonia, Dimethylamine)NMP or DMSO, Sealed Vessel, 120-160 °CRequires harsh conditions; excess nucleophile is often needed to drive the reaction to completion.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules. Its unique electronic properties and ability to engage in crucial biological interactions have cemented its importance. Within the vast arsenal of synthetic building blocks, 2,4,6-trichloro-3-nitropyridine stands out as a particularly versatile and powerful reagent for the construction of complex heterocyclic systems. The presence of three distinct chlorine atoms, activated by the potent electron-withdrawing nitro group and the pyridine nitrogen, allows for a programmed and regioselective functionalization. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into the principles of its reactivity and demonstrate its application in the synthesis of medicinally relevant heterocyclic cores such as pyrazolo[3,4-b]pyridines, furo[3,2-b]pyridines, and triazolopyridines.

Understanding the Reactivity Landscape of this compound

The synthetic utility of this compound is governed by the differential reactivity of its three chloro substituents. This regioselectivity is a consequence of the electronic environment of the pyridine ring, which is rendered highly electron-deficient by the cumulative effects of the ring nitrogen and the ortho/para-directing nitro group.

Nucleophilic Aromatic Substitution (SNAr): A Stepwise Functionalization

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of this compound.[1][2][3] The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, and the stability of this intermediate dictates the position of nucleophilic attack.[1][4] For this compound, the predicted order of reactivity for SNAr is C4 > C2 > C6.

  • C4 Position: The chloro group at the C4 position is para to the nitro group and ortho to the pyridine nitrogen. This positioning provides the most effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate, making it the most susceptible to nucleophilic attack.

  • C2 Position: The C2 chloro group is ortho to both the nitro group and the pyridine nitrogen, also allowing for significant stabilization of the intermediate. However, steric hindrance from the adjacent nitro group can modulate its reactivity compared to the C4 position.

  • C6 Position: The C6 chloro group is meta to the nitro group, resulting in less effective resonance stabilization of the Meisenheimer complex. Consequently, this position is the least reactive towards nucleophilic attack.

This predictable regioselectivity allows for a stepwise and controlled introduction of various nucleophiles, paving the way for the synthesis of diverse molecular architectures.

Caption: Regioselectivity of Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Building Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.[5][6][7][8] The regioselectivity in these reactions is also predictable, though it can be influenced by the choice of catalyst and ligands. The general order of reactivity for palladium-catalyzed cross-coupling is often C4 > C6 > C2.[9] This selectivity is attributed to a combination of electronic and steric factors influencing the oxidative addition step.

Reaction TypeDescriptionKey Features on this compound
Suzuki-Miyaura Coupling Forms C-C bonds between the pyridine core and boronic acids or esters.Allows for the introduction of aryl, heteroaryl, and vinyl groups.
Sonogashira Coupling Creates C-C bonds with terminal alkynes.Introduces alkynyl moieties, which are versatile synthetic handles.
Buchwald-Hartwig Amination Forms C-N bonds with primary or secondary amines.Provides a direct route to substituted aminopyridines.

Application in the Synthesis of Fused Heterocyclic Systems

The strategic, regioselective functionalization of this compound unlocks efficient synthetic pathways to a variety of fused heterocyclic compounds with significant biological and pharmaceutical relevance.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridine derivatives are known to exhibit a wide range of biological activities, including kinase inhibition.[10][11] A common synthetic strategy involves the reaction of a substituted aminopyrazole with a suitable precursor.[12][13] Starting from this compound, a plausible synthetic route involves an initial selective SNAr reaction with hydrazine, followed by cyclization.

Caption: Synthetic workflow for Pyrazolo[3,4-b]pyridines.

Protocol 1: Synthesis of a 4-Hydrazinyl-2,6-dichloro-3-nitropyridine Intermediate

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (1.1 equiv)

  • Ethanol

  • Triethylamine (1.2 equiv)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol to achieve a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of hydrazine hydrate.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography on silica gel.

Causality: The reaction is performed at a low temperature initially to control the exothermic reaction and enhance the selectivity for monosubstitution at the most reactive C4 position. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Synthesis of Furo[3,2-b]pyridines

The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry.[14][15] The synthesis can be achieved through intramolecular cyclization of a suitably substituted pyridine. A strategy starting from this compound could involve an initial SNAr reaction with a hydroxyketone or a related synthon, followed by cyclization. A more versatile approach involves a Sonogashira coupling followed by an intramolecular heteroannulation.[14]

Protocol 2: Two-Step Synthesis of a Furo[3,2-b]pyridine Derivative

Step A: Sonogashira Coupling at the C4 Position

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the 4-alkynyl-2,6-dichloro-3-nitropyridine.

Causality: The use of a palladium/copper co-catalyst system is standard for Sonogashira couplings.[9] The reaction is run under inert conditions to prevent the deactivation of the catalyst. The selectivity for the C4 position is expected due to its higher reactivity in palladium-catalyzed cross-coupling reactions.

Step B: Intramolecular Cyclization

Materials:

  • 4-Alkynyl-2,6-dichloro-3-nitropyridine (from Step A) (1.0 equiv)

  • Potassium tert-butoxide (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the 4-alkynyl-2,6-dichloro-3-nitropyridine in anhydrous DMF under an inert atmosphere.

  • Add potassium tert-butoxide portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the formation of the furo[3,2-b]pyridine product by TLC.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired furo[3,2-b]pyridine derivative.

Causality: The strong base, potassium tert-butoxide, facilitates the deprotonation of the hydroxyl group (after in-situ deprotection of the acetone adduct from 2-methyl-3-butyn-2-ol) and subsequent intramolecular nucleophilic attack onto the pyridine ring, leading to the formation of the furan ring. The nitro group at the 3-position is a good leaving group in this intramolecular cyclization.

Synthesis of Triazolopyridines

Triazolopyridines are another class of heterocyclic compounds with diverse pharmacological applications.[16][17] Their synthesis can be approached from this compound by first introducing a hydrazine moiety, followed by reaction with a suitable one-carbon synthon to form the triazole ring.

Protocol 3: Synthesis of a Triazolo[4,3-a]pyridine Derivative

Step A: Synthesis of 2-Hydrazinyl-4,6-dichloro-3-nitropyridine

This step involves a selective SNAr at the C2 position. While C4 is generally more reactive, careful control of reaction conditions (e.g., lower temperature, specific solvent) can favor substitution at C2.

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (1.05 equiv)

  • Acetonitrile

  • DIPEA (1.1 equiv)

Procedure:

  • Dissolve this compound in acetonitrile at 0 °C.

  • Add DIPEA followed by the slow addition of hydrazine hydrate.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor for the formation of the desired product.

  • Work-up as described in Protocol 1 to isolate the 2-hydrazinyl intermediate.

Step B: Cyclization to the Triazolopyridine Core

Materials:

  • 2-Hydrazinyl-4,6-dichloro-3-nitropyridine (from Step A) (1.0 equiv)

  • Triethyl orthoformate (excess)

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine the 2-hydrazinyl intermediate and triethyl orthoformate.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Purify the residue by column chromatography to obtain the triazolopyridine product.

Causality: Triethyl orthoformate serves as a one-carbon electrophile that reacts with both nitrogens of the hydrazine moiety to form the triazole ring. The acid catalyst accelerates the reaction.

Data Summary and Comparison

The following table summarizes the expected regioselectivity and typical reaction conditions for the functionalization of this compound.

PositionSNAr ReactivityCross-Coupling ReactivityTypical Conditions for Selective Functionalization
C4 HighestHighestSNAr: Mild conditions (e.g., room temp.), various nucleophiles. Suzuki: Pd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., Toluene/EtOH/H₂O).
C2 ModerateLowestSNAr: Can be targeted with careful control of conditions. Buchwald-Hartwig: Requires more specialized ligands (e.g., biarylphosphines) and stronger bases.
C6 LowestModerateSuzuki: Can be functionalized after C4, often requiring higher temperatures or more active catalysts.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of complex heterocyclic compounds. Its predictable regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for a programmed and efficient approach to molecular diversification. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this powerful building block in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for Sonogashira Coupling of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Highly Functionalized Pyridine Core

The functionalization of electron-deficient heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridine ring is a privileged structure, and its substituted derivatives are integral to a vast array of pharmaceuticals and functional materials. 2,4,6-Trichloro-3-nitropyridine is a particularly interesting, albeit challenging, substrate. Its highly electrophilic nature, a consequence of the cumulative electron-withdrawing effects of three chlorine atoms, a nitro group, and the pyridine nitrogen, makes it a potent building block for complex molecular architectures.

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[1] Its application to this compound opens a direct route to novel alkynyl-substituted nitropyridines, which are valuable intermediates in drug discovery and organic electronics. However, the very features that make this substrate attractive also present significant synthetic challenges. The high reactivity of the C-Cl bonds, while beneficial for the desired coupling, also renders the molecule susceptible to competing side reactions, most notably nucleophilic aromatic substitution (SNAr).[2]

This application note provides a comprehensive guide to the Sonogashira coupling of this compound. We will delve into the critical aspects of regioselectivity, reaction optimization to favor the desired C-C bond formation over SNAr, and provide detailed, step-by-step protocols for successful implementation in the laboratory.

Understanding the Reactivity of this compound

The key to a successful Sonogashira coupling with this substrate lies in understanding the relative reactivity of the three chlorine atoms and the potential for side reactions.

Regioselectivity: A Tale of Three Chlorines

The position of the Sonogashira coupling on the this compound ring is dictated by a combination of electronic and steric factors.

  • Electronic Activation: The powerful electron-withdrawing nitro group at the C3 position activates the ortho (C2 and C4) and para (C6) positions towards nucleophilic attack and, by extension, oxidative addition to the palladium(0) catalyst. The pyridine nitrogen further activates the α-positions (C2 and C6).[3]

  • Inherent Reactivity of Halopyridines: In palladium-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes, the halide adjacent to the nitrogen (the α-position) is conventionally more reactive.[4]

Considering these factors, the C2 and C6 positions of this compound are the most likely sites for the initial Sonogashira coupling. The C4 position, while electronically activated by the nitro group, is flanked by two chlorine atoms, which may impart some steric hindrance. Achieving high regioselectivity for a single isomer may be challenging, and the formation of a mixture of 2- and 6-alkynyl-4,6-dichloro-3-nitropyridine is a distinct possibility. In cases of multiple couplings on polychlorinated aromatics, such as with pentachloropyridine, multiple substitutions are achievable under forcing conditions.[5]

The Specter of Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the this compound ring makes it extremely susceptible to nucleophilic aromatic substitution.[2] In the context of the Sonogashira reaction, the amine base, typically used in excess, is a potent nucleophile that can displace one or more of the chlorine atoms. This can lead to a complex mixture of aminated byproducts, significantly reducing the yield of the desired alkynylated product.

Minimizing SNAr is therefore a primary concern. This can be achieved through:

  • Choice of Base: Employing a non-nucleophilic or sterically hindered base.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling of the relatively unreactive aryl chloride.[6]

  • Reaction Time: Minimizing the reaction time to reduce the exposure of the substrate to the nucleophilic base at elevated temperatures.

Experimental Protocols

The following protocols are designed to provide a starting point for the Sonogashira coupling of this compound with a representative terminal alkyne. Optimization of the reaction conditions may be necessary for different alkynes.

Protocol 1: Sonogashira Coupling with a Non-Nucleophilic Base

This protocol utilizes a non-nucleophilic inorganic base to minimize the risk of SNAr.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

  • Anhydrous, degassed toluene

  • Inert gas (argon or nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a dry, oven-baked Schlenk flask, add this compound (1.0 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Add anhydrous, degassed DMF and toluene (e.g., in a 1:1 ratio). The use of a co-solvent can sometimes improve solubility and reactivity.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will need to be determined empirically.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling with a Sterically Hindered Amine Base

This protocol uses a bulky amine base to disfavor nucleophilic attack on the pyridine ring.

Materials:

  • This compound

  • Terminal alkyne (e.g., (trimethylsilyl)acetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Inert gas (argon or nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a dry, oven-baked Schlenk flask, add this compound (1.0 eq) and copper(I) iodide (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add diisopropylethylamine (3.0 eq) and the terminal alkyne (1.5 eq) via syringe.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.[1]

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)L₂-C≡CR pd_complex->pd_alkyne Transmetalation (from Cu cycle) pd_alkyne->pd0 Reductive Elimination product Alkynyl-nitropyridine (Ar-C≡CR) pd_alkyne->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Base, Cu(I)X reactant1 This compound (Ar-X) reactant1->pd0 reactant2 Terminal Alkyne (H-C≡CR) reactant2->alkyne

Figure 1: Catalytic cycle of the Sonogashira coupling.

The experimental workflow for the Sonogashira coupling of this compound requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring and Workup cluster_purification Purification prep_glass Oven-dry glassware add_solids Add solid reagents under inert gas prep_glass->add_solids prep_reagents Degas solvents add_liquids Add solvents and liquid reagents prep_reagents->add_liquids add_solids->add_liquids heating Heat to reaction temperature add_liquids->heating tlc Monitor by TLC/LC-MS heating->tlc quench Quench reaction tlc->quench Reaction complete extract Aqueous workup quench->extract chromatography Column chromatography extract->chromatography characterization Characterize product chromatography->characterization

Figure 2: General experimental workflow for the Sonogashira coupling.

Data Presentation

The choice of reaction conditions can significantly impact the yield and regioselectivity of the Sonogashira coupling. The following table provides a summary of expected outcomes based on the chosen protocol.

Parameter Protocol 1 (Cs2CO3) Protocol 2 (DIPEA) Rationale
Catalyst PdCl2(PPh3)2Pd(PPh3)4Both are effective, but Pd(0) may be more active at lower temperatures.
Base Cesium CarbonateDiisopropylethylamineCs2CO3 is non-nucleophilic, minimizing SNAr. DIPEA is a sterically hindered amine.
Solvent DMF/TolueneTHFAprotic polar solvents are generally effective.
Temperature 80-100 °C60-70 °CHigher temperature may be needed for the less reactive aryl chloride with an inorganic base.
Expected Yield Moderate to GoodModerateYield will be highly dependent on the alkyne and the extent of side reactions.
Potential Byproducts Primarily di-alkynylated productsSNAr products, di-alkynylated productsThe risk of SNAr is higher with an amine base, even a hindered one.

Troubleshooting

Problem Possible Cause Suggested Solution
No reaction or low conversion Inactive catalystUse a fresh batch of palladium catalyst. Ensure rigorous exclusion of air and moisture.
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Poor quality of reagentsUse freshly distilled solvents and high-purity reagents.
Formation of black precipitate (palladium black) Catalyst decompositionEnsure the reaction is run under a strictly inert atmosphere. Some solvents like THF can promote palladium black formation at higher temperatures.[7] Consider switching to a different solvent like dioxane or toluene.
Formation of SNAr byproducts Nucleophilic attack by the amine baseSwitch to a non-nucleophilic base like Cs2CO3 or K2CO3. Use a more sterically hindered amine base (e.g., 2,2,6,6-tetramethylpiperidine). Lower the reaction temperature.
Formation of Glaser-Hay homocoupling product (alkyne dimer) Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.
Poor regioselectivity Similar reactivity of C2/C6 positionsExperiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes influence regioselectivity.[4] Perform a thorough analysis of the product mixture to identify and characterize all isomers.

Conclusion

The Sonogashira coupling of this compound is a challenging yet feasible transformation that provides access to a unique class of alkynyl-substituted nitropyridines. Careful consideration of the substrate's high electrophilicity and the potential for nucleophilic aromatic substitution is paramount for success. By selecting the appropriate catalyst, base, and reaction conditions, researchers can navigate the complexities of this reaction and unlock the synthetic potential of this versatile building block. The protocols and troubleshooting guide provided herein serve as a solid foundation for further exploration and optimization of this valuable synthetic methodology.

References

Application Notes and Protocols for the Heck Reaction of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-C Bond Formation with a Highly Electron-Deficient Heterocycle

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] Its power lies in the ability to construct complex molecular architectures, often with high stereoselectivity.[2] However, the reactivity of the aryl or heteroaryl halide is paramount to the success of this transformation. Substrates that are highly electron-deficient and sterically hindered, such as 2,4,6-trichloro-3-nitropyridine, present a unique set of challenges that necessitate a departure from standard reaction protocols.

This technical guide provides a comprehensive overview of the critical parameters and detailed protocols for successfully employing this compound in the Heck reaction. We will delve into the mechanistic nuances dictated by the substrate's electronic properties, explore the rationale behind the selection of catalysts, ligands, bases, and solvents, and offer field-proven protocols for researchers in synthetic chemistry and drug development.

The this compound scaffold is a valuable building block, offering multiple points for diversification. The strong electron-withdrawing effect of the nitro group and the three chloro-substituents significantly activates the pyridine ring towards nucleophilic attack, but also influences the oxidative addition step in the Heck catalytic cycle. Understanding and controlling the regioselectivity of the C-Cl bond activation is key to harnessing the synthetic potential of this versatile intermediate.

The Catalytic Cycle: A Deeper Look at the Mechanism

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] A thorough understanding of each step is crucial for troubleshooting and optimizing reactions with challenging substrates like this compound.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the heteroaryl halide. This is often the rate-determining step. For polychlorinated systems, the regioselectivity of this step is governed by the electronic and steric environment of each C-Cl bond.

  • Olefin Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the olefinic carbons, forming a new C-C bond and a σ-alkyl-Pd(II) complex.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final substituted alkene product and a hydrido-palladium(II) species. This step typically proceeds to give the more thermodynamically stable trans-isomer.[2]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated hydrohalogen acid (HCl) and facilitate the reductive elimination, which regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[4]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Adduct R-Pd(II)(X)L₂ (Oxidative Addition) Pd(0)L2->Ox_Adduct R-X Olefin_Complex [R-Pd(II)(alkene)L₂]⁺X⁻ (Olefin Coordination) Ox_Adduct->Olefin_Complex Alkene Migratory_Insertion R-alkene-Pd(II)(X)L₂ (Migratory Insertion) Olefin_Complex->Migratory_Insertion Beta_Hydride H-Pd(II)(X)L₂ (β-Hydride Elimination) Migratory_Insertion->Beta_Hydride Product_Out Substituted Alkene Migratory_Insertion->Product_Out Product Release Beta_Hydride->Pd(0)L2 Base (-Base·HX)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Regioselectivity with this compound

For polychlorinated heteroaromatics, the site of oxidative addition is a critical consideration. Based on studies of similarly substituted systems, such as 2,4,7-trichloroquinazoline[5], the regioselectivity is dictated by the electrophilicity of the carbon centers. For this compound, the anticipated order of reactivity for the chloro-substituents is:

C4 > C6 > C2

The C4 position is most activated due to the combined electron-withdrawing effects of the pyridine nitrogen and the para-nitro group. The C6 position is activated by the ortho-nitro group and the ring nitrogen. The C2 position is generally the least reactive towards oxidative addition in such systems. This inherent regioselectivity allows for the stepwise functionalization of the pyridine core.

Optimized Reaction Conditions: A Tabulated Guide

The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The following table summarizes recommended starting conditions based on literature precedents for electron-deficient aryl chlorides.

Parameter Recommended Reagent/Condition Rationale and Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often more active than Pd(0) sources as it can be readily reduced in situ. Pd₂(dba)₃ is a stable Pd(0) source. Catalyst loading is typically 1-5 mol%.
Ligand Bulky, electron-rich phosphines (e.g., P(o-tol)₃, P(t-Bu)₃, XPhos) or N-Heterocyclic Carbenes (NHCs)Electron-rich ligands facilitate the oxidative addition of electron-deficient aryl chlorides. Bulky ligands can promote reductive elimination and prevent catalyst decomposition.[6] NHCs are known for their high stability and activity.
Base Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) or hindered organic amines (Et₃N, DIPEA)Inorganic bases are often effective and can minimize side reactions. A hindered amine can act as both a base and a reducing agent for Pd(II) precatalysts.[1]
Solvent Polar aprotic solvents (DMF, DMAc, NMP) or non-polar solvents (Toluene, Dioxane)The choice of solvent can influence catalyst solubility and reaction rate. DMF and DMAc are common choices for Heck reactions.[7]
Temperature 80-140 °CHigher temperatures are generally required to facilitate the oxidative addition of less reactive aryl chlorides.
Alkene Partner Electron-deficient alkenes (e.g., acrylates, styrenes)Electron-withdrawing groups on the alkene generally lead to higher yields and better regioselectivity (β-arylation).[8]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the regioselective Heck coupling at the C4 position of this compound with an acrylate.

Materials:

  • This compound

  • Ethyl acrylate (or other suitable alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol) to the flask.

  • Solvent and Alkene: Add anhydrous DMF (5 mL) followed by ethyl acrylate (1.5 mmol).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-vinylated-2,6-dichloro-3-nitropyridine.

Experimental_Workflow start Start setup 1. Reaction Setup (Schlenk flask, inert atm) start->setup reagents 2. Add Reagents (Substrate, Catalyst, Ligand, Base) setup->reagents solvent_alkene 3. Add Solvent and Alkene (Anhydrous DMF, Alkene) reagents->solvent_alkene reaction 4. Heat and Stir (120 °C, monitor progress) solvent_alkene->reaction workup 5. Aqueous Work-up (EtOAc/Water extraction) reaction->workup purification 6. Column Chromatography workup->purification product Pure Product purification->product

Caption: A streamlined workflow for the Heck reaction.

Trustworthiness and Self-Validation

The provided protocol is designed to be self-validating. Key checkpoints include:

  • Reaction Monitoring: Regular analysis by TLC or GC-MS will confirm the consumption of the starting material and the formation of a new, less polar product.

  • Spectroscopic Analysis: The structure of the purified product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic trans-coupling constant (~16 Hz) in the ¹H NMR spectrum for the vinyl protons will validate the expected stereochemical outcome of the Heck reaction.

  • Regioselectivity Confirmation: 2D NMR techniques (e.g., HMBC, NOESY) can be employed to definitively establish the connectivity at the C4 position of the pyridine ring.

Conclusion and Future Outlook

The Heck reaction of this compound, while challenging, provides a powerful avenue for the synthesis of novel, highly functionalized pyridine derivatives. By carefully controlling the reaction parameters, particularly the choice of catalyst, ligand, and base, the inherent regioselectivity of this electron-deficient substrate can be exploited to achieve selective C-C bond formation at the C4 position. The protocols and insights provided herein serve as a valuable resource for researchers looking to incorporate this versatile building block into their synthetic strategies for drug discovery and materials science. Further exploration of milder reaction conditions and more sustainable catalytic systems will undoubtedly expand the utility of this important transformation.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2,4,6-Trichloro-3-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4,6-Trichloro-3-nitropyridine Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate and may be encountering challenges in achieving optimal yields. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction shows very low conversion of the 2,4,6-trichloropyridine starting material. What are the likely causes?

Low conversion is a common issue and typically points to problems with the reaction conditions or the nitrating agent itself. The nitration of a highly electron-deficient ring like 2,4,6-trichloropyridine is challenging and requires potent conditions.[1][2][3]

Answer:

There are several potential root causes for low conversion:

  • Insufficiently Strong Nitrating Agent: The combination of concentrated nitric acid and sulfuric acid, known as "mixed acid," generates the essential nitronium ion (NO₂⁺) electrophile.[4][5] If the concentration of these acids is not high enough (i.e., they contain too much water), the equilibrium will not favor the formation of a sufficient concentration of the nitronium ion. The pyridine nitrogen, even when protonated, deactivates the ring, making it less susceptible to electrophilic attack.[6][7]

  • Sub-optimal Reaction Temperature: This reaction requires significant thermal energy to overcome the activation barrier. While general procedures for nitrating chloropyridines often cite temperatures around 100-120°C, the optimal temperature can be substrate-specific.[8][9]

  • Poor Quality Starting Material: Impurities in the 2,4,6-trichloropyridine starting material can interfere with the reaction.

Troubleshooting Protocol: Enhancing Reaction Conversion

  • Verify and Strengthen the Nitrating Agent:

    • Use fuming nitric acid (≥98%) and fuming sulfuric acid (oleum, containing free SO₃) to create the most potent nitrating mixture. The SO₃ in oleum acts as a powerful dehydrating agent, driving the equilibrium towards the formation of the nitronium ion.

    • Protocol: Prepare the mixed acid by slowly adding fuming nitric acid to fuming sulfuric acid in a flask cooled in an ice bath, maintaining a temperature below 10°C.

  • Optimize Reaction Temperature and Time:

    • Slowly add the 2,4,6-trichloropyridine to the cooled mixed acid.

    • Gradually increase the temperature of the reaction mixture to the target range (e.g., 100-120°C) and monitor the reaction progress using an appropriate analytical method like GC-MS or TLC.

    • If conversion is still low after several hours, consider extending the reaction time. Some nitrations of deactivated rings can require 10-12 hours or more.[8][9]

  • Assess Starting Material Purity:

    • Analyze your starting 2,4,6-trichloropyridine by GC-MS and ¹H NMR to check for impurities.

    • If necessary, purify the starting material by recrystallization or sublimation before use.

ParameterStandard ConditionRecommended OptimizationRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Fuming H₂SO₄ (Oleum)Maximizes nitronium ion concentration by minimizing water content.
Temperature 80-100°C100-120°C (monitor closely)Overcomes the high activation energy of the deactivated pyridine ring.
Reaction Time 4-6 hours10-12 hours (or until completion by TLC/GC)Ensures the reaction proceeds to completion.
Question 2: My reaction produces the desired product, but the yield is low due to the formation of significant byproducts. How can I improve selectivity?

The formation of byproducts is often a result of side reactions competing with the desired nitration. Understanding and controlling these side reactions is key to improving your yield.

Answer:

The primary side reactions to consider in this synthesis are hydrolysis of the chloro-substituents and potentially over-nitration, although the latter is less common for this highly deactivated substrate.

  • Hydrolysis: The chloro groups on the pyridine ring can be susceptible to hydrolysis under the harsh, hot, and acidic conditions of the reaction, leading to the formation of chlorohydroxynitropyridines.[10][11] This is particularly a risk if there is excess water in the reaction medium.

  • Degradation: Strong nitrating agents are also powerful oxidants and can cause oxidative degradation of the pyridine ring, especially at very high temperatures.[2]

Troubleshooting Protocol: Minimizing Side Reactions

  • Control Water Content Rigorously:

    • As mentioned in the previous section, using fuming acids is the most effective way to minimize water content and thus suppress hydrolysis side reactions.

  • Precise Temperature Control:

    • While high temperatures are needed for conversion, excessive temperatures can promote degradation. It is crucial to find the optimal balance.

    • Use a well-calibrated heating mantle with a thermocouple to maintain a stable reaction temperature. Avoid localized overheating.

  • Strategic Work-up Procedure:

    • Protocol: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a large amount of crushed ice with vigorous stirring. This quenches the reaction rapidly and precipitates the organic product, minimizing its contact time with the hot acidic aqueous environment where hydrolysis can occur.

    • Filter the precipitated solid promptly and wash it thoroughly with cold water to remove any residual acid.

Troubleshooting Workflow

Below is a diagram outlining the logical steps for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC, GC-MS) start->check_conversion check_byproducts Analyze for Byproducts (GC-MS, NMR) start->check_byproducts low_conversion Problem: Low Conversion check_conversion->low_conversion High Starting Material high_byproducts Problem: High Byproducts check_byproducts->high_byproducts Multiple Peaks/Spots cause_agent Cause: Weak Nitrating Agent? low_conversion->cause_agent cause_temp_time Cause: Temp/Time Too Low? low_conversion->cause_temp_time cause_hydrolysis Cause: Hydrolysis? high_byproducts->cause_hydrolysis cause_degradation Cause: Degradation? high_byproducts->cause_degradation solution_agent Solution: Use Fuming HNO₃/Oleum cause_agent->solution_agent solution_temp_time Solution: Increase Temp (to 100-120°C) & Extend Time cause_temp_time->solution_temp_time solution_hydrolysis Solution: Use Anhydrous Acids & Quench on Ice cause_hydrolysis->solution_hydrolysis solution_temp_control Solution: Precise Temp Control Avoid Overheating cause_degradation->solution_temp_control end_product Optimized Yield solution_agent->end_product solution_temp_time->end_product solution_hydrolysis->end_product solution_temp_control->end_product

Caption: Troubleshooting workflow for low yield.

Question 3: I'm having difficulty isolating a pure product after the reaction work-up. What purification strategies do you recommend?

Effective purification is critical for obtaining high-quality this compound. The crude product isolated after quenching and filtration often contains residual starting material and side products.

Answer:

A multi-step purification approach is often necessary.

  • Aqueous Wash: Ensure the crude product is thoroughly washed with cold water until the washings are neutral. This removes all traces of the strong acids used in the reaction.

  • Solvent Wash/Trituration: Washing the crude solid with a cold, non-polar solvent like heptane or hexane can help remove unreacted 2,4,6-trichloropyridine, which is more soluble in non-polar solvents than the more polar nitro-product.

  • Recrystallization: This is often the most effective method for achieving high purity.

    • Recommended Solvents: A mixed solvent system, such as ethanol/water or isopropanol/water, often works well.

    • Protocol: Dissolve the crude product in a minimal amount of the hot alcohol. If any insoluble impurities remain, perform a hot filtration. Then, add water dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Sublimation: For achieving very high purity on a smaller scale, sublimation under vacuum can be an excellent option.[8]

Analytical Verification of Purity

  • Melting Point: The pure product should have a sharp melting point. For instance, one source reports a melting point of 68-70°C after sublimation.[8]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities.

  • GC-MS: This is useful for detecting trace amounts of starting material or byproducts.

By systematically addressing these common issues related to reaction conditions, side reactions, and purification, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Optimization and Troubleshooting for Suzuki Coupling with 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing the Suzuki-Miyaura cross-coupling reaction for a particularly challenging substrate: 2,4,6-trichloro-3-nitropyridine. This electron-deficient, polychlorinated heterocycle presents unique hurdles that require a rational and systematic approach to achieve high yields and selectivity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Suzuki coupling of this compound, providing the core knowledge needed to approach this transformation.

Q1: What makes this compound a challenging substrate for Suzuki coupling?

A1: This substrate combines several challenging features:

  • Multiple Reactive Sites: It possesses three chloro-substituents, creating the potential for mono-, di-, or tri-arylation. Controlling the selectivity for a single desired product is a primary challenge.

  • Electron-Deficient Ring: The presence of a nitro group and three chlorine atoms makes the pyridine ring highly electron-deficient. While this can facilitate the initial oxidative addition step for the C-Cl bond, it also makes the substrate susceptible to other reactions.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition or deactivation and resulting in low conversion.[2][3]

  • C-Cl Bond Inertness: Carbon-chlorine bonds are significantly stronger and less reactive than corresponding C-Br or C-I bonds. Their activation requires highly active catalyst systems, often with bulky, electron-rich ligands, and more forcing reaction conditions (e.g., higher temperatures).[4][5][6]

Q2: What is the fundamental mechanism of the Suzuki-Miyaura reaction?

A2: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:[5][7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step, especially for aryl chlorides.[8][9]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[4][9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Q3: Which of the three chlorine atoms is most likely to react first?

A3: For polychlorinated pyridines, the reactivity of the halogen atoms is governed by both electronic and steric factors. Generally, the chlorines at the 2- and 6-positions (alpha to the nitrogen) are more reactive than the chlorine at the 4-position (gamma to the nitrogen). The strong electron-withdrawing nitro group at the 3-position will further activate the adjacent chlorine atoms at positions 2 and 4. Therefore, the most probable site for the initial coupling is the 2-position, followed closely by the 6-position, with the 4-position being the least reactive. Achieving selective mono-coupling at a specific position requires careful optimization of reaction conditions, particularly catalyst/ligand choice, temperature, and reaction time.[10]

Q4: Why is a strictly inert atmosphere so critical for this reaction?

A4: The active catalytic species in the Suzuki coupling is Pd(0). This species, along with many of the electron-rich phosphine ligands used to stabilize it, is highly sensitive to oxidation.[11] The presence of oxygen can rapidly oxidize Pd(0) to inactive Pd(II) oxides or lead to the formation of phosphine oxides, effectively "killing" the catalyst and halting the reaction.[11][12] Therefore, thoroughly degassing all solvents and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the setup and reaction is mandatory for success and reproducibility.

Troubleshooting Guide: From Low Yields to Side Products

This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

  • Q: My reaction shows little to no consumption of the this compound after several hours. What are the most likely causes and how do I fix them?

  • A: This is a common issue often related to catalyst activity or reaction conditions. A systematic check is required.

    • Cause 1: Inactive Catalyst System.

      • Diagnosis: The palladium source may have degraded, or the ligand may have oxidized. Pd(II) precatalysts require in-situ reduction to Pd(0), which may be inefficient under your conditions.[1][11]

      • Solution:

        • Use Fresh Reagents: Always use fresh, high-quality palladium sources and phosphine ligands. Store them appropriately under an inert atmosphere.

        • Employ Robust Precatalysts: Consider using modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles, PEPPSI-type catalysts). These are designed for reliable and efficient generation of the active Pd(0) species.[12]

    • Cause 2: Insufficiently Inert Atmosphere.

      • Diagnosis: Even small amounts of oxygen can deactivate the catalyst.[11][12]

      • Solution: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble the reaction under a positive pressure of inert gas.

    • Cause 3: Suboptimal Temperature.

      • Diagnosis: C-Cl bond activation is energetically demanding and typically requires elevated temperatures to proceed at a reasonable rate.[5][13]

      • Solution: Increase the reaction temperature. A good starting point for challenging aryl chlorides is 80-110 °C. Monitor for potential decomposition of starting materials at higher temperatures.[14]

    • Cause 4: Incorrect Base or Solvent.

      • Diagnosis: The base must be strong enough to activate the boronic acid but also sufficiently soluble in the reaction medium.[11]

      • Solution: For C-Cl couplings, stronger bases are often necessary. Switch from weaker bases like Na₂CO₃ to more potent options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[15][16] The solvent must dissolve all components; common choices include 1,4-dioxane, DMF, or toluene, often with a small amount of water to aid in dissolving the base.[2]

Problem 2: Reaction Stalls Prematurely

  • Q: The reaction proceeds initially (as seen by TLC/LCMS) but then stops, leaving a significant amount of starting material. What's causing this?

  • A: This typically points to catalyst deactivation during the reaction.

    • Cause 1: Catalyst Inhibition by Pyridine Nitrogen.

      • Diagnosis: The nitrogen atom of the substrate or product can bind to the palladium center, forming an inactive complex and effectively removing the catalyst from the cycle.[2][3]

      • Solution:

        • Use Bulky Ligands: Employ sterically hindered ligands, such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[17][18] The steric bulk around the palladium center can prevent or weaken the coordination of the pyridine nitrogen.

        • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may compensate for some level of inhibition.

    • Cause 2: Catalyst Decomposition (Palladium Black).

      • Diagnosis: The formation of a black precipitate (palladium black) is a clear sign of catalyst agglomeration and loss of soluble, active Pd(0) species.[1][19]

      • Solution: This is often a sign of an unstable catalytic complex. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for palladacycles and monodentate ligands, respectively). Lowering the reaction temperature slightly may also improve catalyst stability.

Problem 3: Significant Formation of Side Products

  • Q: My desired product is formed, but I'm isolating significant quantities of impurities. How do I identify and suppress them?

  • A: Side product formation is common and can often be controlled by adjusting the reaction parameters. See Table 2 for a summary.

    • Side Product 1: Protodeboronation.

      • Diagnosis: The boronic acid/ester is replaced by a hydrogen atom, leading to the formation of the parent arene/heteroarene from your boron reagent. This is especially problematic with electron-deficient boronic acids and is promoted by water and strong bases.[11][20]

      • Solution:

        • Use Stable Boron Reagents: Switch from a boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA ester. These act as a slow-release source of the active boron species, keeping its concentration low and minimizing side reactions.[16]

        • Modify Base/Solvent: Use milder, non-hydroxide bases like K₃PO₄ or CsF. Minimize the amount of water in the reaction or switch to completely anhydrous conditions if possible.[3][16]

    • Side Product 2: Homocoupling of Boronic Acid.

      • Diagnosis: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often caused by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[1]

      • Solution: As with catalyst deactivation, rigorous deoxygenation of the reaction mixture is the most effective solution. Using a reliable Pd(0) source or a precatalyst that cleanly generates Pd(0) is also critical.[12]

    • Side Product 3: Hydrodehalogenation.

      • Diagnosis: A chlorine atom on the starting material is replaced by a hydrogen atom. This occurs when a hydride is transferred to the Pd(II)-aryl intermediate.[1]

      • Solution: The source of the hydride can be the solvent (e.g., alcohols) or impurities in the base. Ensure high-purity reagents and consider switching to a non-protic solvent system.

    • Side Product 4: Multiple Arylations.

      • Diagnosis: The reaction proceeds past the desired mono-arylation to give di- or tri-arylated products.

      • Solution: This is a selectivity issue. To favor mono-coupling:

        • Control Stoichiometry: Use the boronic acid as the limiting reagent (e.g., 1.0-1.1 equivalents relative to the pyridine).

        • Lower Temperature & Time: Run the reaction at the lowest possible temperature that gives a reasonable conversion rate and monitor carefully to stop the reaction once the starting material is consumed.

Optimization Strategies & Recommended Protocols

Data Presentation: Selecting Your Starting Conditions

Success with this substrate hinges on choosing a potent catalyst system from the outset. Below is a table of recommended starting conditions based on modern best practices for challenging C-Cl couplings.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommendationRationale & Key Considerations
Palladium Precatalyst Buchwald G3/G4 Palladacycles (e.g., XPhos-Pd-G3) or PEPPSI-IPrThese are air-stable, well-defined precatalysts that reliably generate the active, bulky L-Pd(0) species needed for C-Cl activation and to mitigate pyridine inhibition.[12][17]
Catalyst Loading 1-3 mol %Higher loadings may be needed if catalyst inhibition is severe, but start low to minimize costs and residual palladium.
Ligand (Included in precatalyst) e.g., XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial. They accelerate both oxidative addition and reductive elimination.[6][21][22]
Boron Reagent Arylboronic Pinacol Ester (Ar-Bpin)More stable towards protodeboronation than the corresponding boronic acid.[16] Use 1.1-1.2 equivalents for mono-coupling.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are required. K₃PO₄ is a cost-effective and highly effective choice.[15][16] Use 2-3 equivalents.
Solvent 1,4-Dioxane or Toluene / H₂O (e.g., 5:1 ratio)Aprotic solvents are standard. A small amount of water helps dissolve the base but can promote protodeboronation. Anhydrous conditions (e.g., with CsF as base) are an alternative.[2][23]
Temperature 90-110 °CNecessary to overcome the high activation energy of C-Cl bond cleavage.[14][24]
Atmosphere Strict Argon or NitrogenAbsolutely essential to prevent catalyst oxidation.[11]

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionPrimary Cause(s)Recommended Mitigation Strategy
Protodeboronation Excess water; strong hydroxide bases; unstable boronic acidUse a pinacol or MIDA boronate ester; use K₃PO₄ instead of NaOH/KOH; minimize water.[11][16]
Homocoupling (Ar-Ar) Oxygen in the reaction mixture; inefficient Pd(II) -> Pd(0) reductionRigorously degas all solvents and reagents; use a reliable Pd(0) source or precatalyst.[1][12]
Hydrodehalogenation Hydride impurities in reagents or solventUse high-purity, anhydrous solvents and bases. Avoid alcohol solvents.
Multiple Couplings High reactivity; excess boronic acid; long reaction timeUse boronic acid as the limiting reagent (≤1.1 eq); lower temperature; monitor reaction closely and stop upon full conversion of starting material.
Experimental Protocols

Protocol 1: General Procedure for Reaction Condition Screening

This protocol outlines a standard setup for testing the reaction conditions. All operations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic pinacol ester (1.1 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe under inert atmosphere), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.[25][26][27]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of Workflows and Logic

Diagrams

To facilitate experimental design and troubleshooting, the following diagrams outline the logical workflows.

TroubleshootingWorkflow cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_stall_causes Stalling Causes cluster_stall_solutions Stalling Solutions Start Low or No Yield Catalyst Is the Catalyst System Active? Start->Catalyst Conditions Are Conditions Forcing Enough? Start->Conditions Atmosphere Is the Atmosphere Inert? Start->Atmosphere Sol_Catalyst Use fresh, robust precatalyst (e.g., Buchwald G3/G4, PEPPSI) Catalyst->Sol_Catalyst Sol_Conditions Increase Temperature (90-110 °C) Use stronger base (K3PO4, Cs2CO3) Conditions->Sol_Conditions Sol_Atmosphere Rigorously degas solvents Use Schlenk line or glovebox Atmosphere->Sol_Atmosphere Stall Reaction Stalls Inhibition Pyridine Inhibition? Stall->Inhibition Decomp Pd Black Formation? Stall->Decomp Sol_Inhibition Use bulky ligand (XPhos, SPhos) Increase catalyst loading Inhibition->Sol_Inhibition Sol_Decomp Check ligand:Pd ratio Lower temperature Decomp->Sol_Decomp

Caption: Troubleshooting workflow for low yield or stalled reactions.

ConditionSelection cluster_boronic_acids Boronic Acid Type cluster_recommendations Recommended Conditions Start Select Boronic Acid Partner Simple Simple Aryl-B(OH)2 e.g., Phenyl Start->Simple Hindered Sterically Hindered e.g., 2-Mesityl Start->Hindered EWG Electron-Deficient e.g., 4-CF3-Ph Start->EWG Rec_Simple Catalyst: XPhos-Pd-G3 Base: K3PO4 Solvent: Dioxane/H2O Temp: 100 °C Simple->Rec_Simple Standard Conditions Rec_Hindered Catalyst: tBuXPhos-Pd-G3 or PEPPSI-IPr Base: K3PO4 or t-BuOK Solvent: Toluene or Dioxane Temp: 110 °C Hindered->Rec_Hindered More Active Catalyst Needed Rec_EWG Use Pinacol Ester (Ar-Bpin) Base: K3PO4 Solvent: Dioxane/H2O Temp: 90-100 °C (Monitor for protodeboronation) EWG->Rec_EWG Mitigate Protodeboronation

Caption: Decision guide for selecting conditions based on the boronic acid partner.

References

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,4,6-trichloro-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly activated pyridine core in their synthetic workflows. Our focus is to provide in-depth, field-proven insights into controlling its complex reactivity, specifically addressing the prevention of common side reactions to help you achieve high-yield, high-purity outcomes.

The this compound scaffold is an exceptionally electron-deficient system. The cumulative electron-withdrawing effects of the pyridine nitrogen and the powerful nitro group at the C3 position render all three chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr).[1][2] While this high reactivity is synthetically advantageous, it presents a significant challenge: controlling regioselectivity and preventing over-reaction. This guide provides solutions to the most common issues encountered during its functionalization.

Visual Guide: Reactivity Map of the Substrate

G sub This compound attack4 C4 (para) sub->attack4 Attack at... attack2 C2 (ortho) sub->attack2 Attack at... attack6 C6 (ortho) sub->attack6 Attack at... nuc Nucleophile (Nu⁻) intermediate4 Intermediate 4 Charge delocalized onto: - Pyridine Nitrogen - Nitro Group O-atoms attack4->intermediate4 Forms Meisenheimer Complex intermediate2 Intermediate 2 Charge delocalized onto: - Pyridine Nitrogen - Nitro Group O-atoms attack2->intermediate2 Forms Meisenheimer Complex intermediate6 Intermediate 6 Charge delocalized onto: - Pyridine Nitrogen ONLY attack6->intermediate6 Forms Meisenheimer Complex stability4 Most Stable intermediate4->stability4 Relative Stability stability2 Highly Stable intermediate2->stability2 Relative Stability stability6 Less Stable intermediate6->stability6 Relative Stability G start Problem: Low Yield or Poor Selectivity check_selectivity Is it a selectivity issue? (Mixture of C2/C4/C6 isomers) start->check_selectivity Analyze Crude Product (TLC, LCMS, NMR) check_yield Is it a yield issue? (Incomplete conversion or multiple substitutions) check_selectivity->check_yield No temp_control Step 1: Temperature Control Lower reaction temp (start at 0°C) check_selectivity->temp_control Yes stoich_check Check Stoichiometry Use 1.0-1.1 eq. Nucleophile check_yield->stoich_check Yes solvent_check Step 2: Solvent Check Using polar aprotic solvent? (DMSO, DMF, ACN) temp_control->solvent_check success Success: High Yield & Selectivity solvent_check->success Problem Solved water_check Check for Hydrolysis Use anhydrous solvents/reagents? Run under N2/Ar? stoich_check->water_check Multiple substitutions persist conversion_check Check Nucleophile Reactivity Is Nu⁻ deactivated? Is temp too low for this Nu⁻? stoich_check->conversion_check Incomplete conversion water_check->success Problem Solved temp_increase temp_increase conversion_check->temp_increase Gradually increase temp (e.g., to 25°C or 40°C) Monitor closely temp_increase->success Problem Solved

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of catalyst deactivation in the cross-coupling of nitropyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful yet sensitive reactions. Here, we will delve into the root causes of catalyst deactivation, provide actionable troubleshooting guides, and answer frequently asked questions to help you optimize your reactions and achieve your synthetic goals.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a nitropyridine substrate is stalling or failing completely. What are the most probable causes related to the catalyst?

A1: Stalled or failed Suzuki-Miyaura reactions involving nitropyridines often point to catalyst deactivation. The primary culprits are:

  • Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly coordinate to the palladium catalyst, forming stable, catalytically inactive "off-cycle" complexes.[1][2] This is a very common deactivation pathway in reactions with heteroaryl substrates.

  • Inhibition by the Nitro Group: While the nitro group is the intended electrophilic handle, it can also interact with the palladium center. More significantly, intermediates or byproducts from side reactions involving the nitro group can act as catalyst poisons.[3]

  • Formation of Palladium Black: The precipitation of black, elemental palladium is a clear sign of catalyst decomposition.[2] This can be caused by an unstable ligand, the presence of oxygen, or excessively high reaction temperatures.[2]

Q2: I'm observing significant formation of "palladium black" in my Buchwald-Hartwig amination of a nitropyridine. What is it and how can I prevent it?

A2: Palladium black is finely divided, catalytically inactive palladium metal that has precipitated from the reaction mixture.[2] Its formation indicates that the active Pd(0) species is not being effectively stabilized. To prevent this:

  • Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[2][4] These ligands are designed to stabilize the Pd(0) center and prevent its aggregation into palladium black.[2]

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose to palladium black.[2] It is crucial to rigorously degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[2]

  • Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] It's advisable to run the reaction at the lowest temperature that provides a reasonable rate of conversion.

Q3: Can the nitro group itself be reduced under my cross-coupling conditions, and could this affect the catalyst?

A3: Yes, reduction of the nitro group is a potential side reaction, especially if your reaction conditions are not carefully controlled. The resulting amino group can then act as a nucleophile or a ligand, leading to undesired side products and catalyst inhibition.[5] The formation of various reduction intermediates can also complicate the reaction and potentially poison the catalyst.

Q4: Are there specific ligands that are more robust for cross-coupling reactions with nitropyridines?

A4: Yes, the choice of ligand is paramount for success. For nitropyridine couplings, consider ligands that are both electron-rich and sterically hindered.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have shown high activity and stability in the cross-coupling of nitroarenes.[4][6] Their strong electron-donating ability can facilitate the oxidative addition step and their steric bulk helps to stabilize the catalytic species.[4]

  • Bulky Phosphine Ligands: Ligands such as BrettPhos have also been successfully employed in cross-coupling reactions of nitroarenes.[4][7] These ligands are designed to promote reductive elimination and prevent catalyst decomposition.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the cross-coupling of nitropyridines.

Guide 1: Low to No Conversion

Observed Issue: The reaction shows minimal or no formation of the desired product, with starting materials largely unconsumed.

Potential Causes & Diagnostic Workflow:

Start Low/No Conversion Cause1 Catalyst Poisoning (Pyridine-N) Start->Cause1 Cause2 Inefficient Oxidative Addition Start->Cause2 Cause3 Poor Catalyst Activation Start->Cause3 Solution1 Switch to Bulky Ligand (e.g., NHC, Buchwald-type) Cause1->Solution1 Solution2 Increase Catalyst Loading Cause1->Solution2 Cause2->Solution1 Solution3 Use a Pre-catalyst Cause2->Solution3 Cause3->Solution3 Solution4 Screen Different Solvents/Bases Cause3->Solution4

Caption: Troubleshooting workflow for low or no conversion.

Detailed Troubleshooting Steps:

  • Assess Catalyst Poisoning by Pyridine Nitrogen: The pyridine nitrogen is a common culprit for catalyst deactivation.[1][2]

    • Action: Switch to a more sterically hindered ligand. Bulky ligands can create a "cone" around the palladium center, which can disfavor coordination of the pyridine nitrogen while still allowing the desired oxidative addition to occur. Consider ligands like XPhos, SPhos, or an appropriate NHC ligand.[1][4]

    • Rationale: The increased steric bulk around the metal center makes it more difficult for the pyridine nitrogen to bind and form an inactive complex.

  • Evaluate the Efficiency of Oxidative Addition: The C-NO2 bond activation can be a challenging step.

    • Action: Employ a more electron-rich ligand. Ligands with strong electron-donating properties can increase the electron density on the palladium center, making it more nucleophilic and facilitating the oxidative addition into the C-NO2 bond.[4]

    • Rationale: A more electron-rich palladium center is more reactive towards the electrophilic C-NO2 bond.

  • Consider Catalyst Activation Issues: If you are generating the active Pd(0) species in situ from a Pd(II) precursor, this step may be inefficient.

    • Action: Use a pre-catalyst. Modern palladium pre-catalysts are designed to reliably generate the active catalytic species under the reaction conditions.[1]

    • Rationale: Pre-catalysts bypass the often-unreliable in situ reduction of Pd(II) to Pd(0), leading to a higher concentration of the active catalyst.[1]

  • Optimize Reaction Conditions:

    • Action: Screen different bases and solvents. The choice of base can significantly impact the reaction outcome.[1] For solvents, while common choices include toluene and dioxane, ensure they are anhydrous and deoxygenated to prevent catalyst oxidation.[2]

    • Rationale: The base is involved in the transmetalation step and can also influence catalyst stability. The solvent affects the solubility of all components and can also play a role in catalyst stability.

Guide 2: Formation of Significant Byproducts

Observed Issue: The desired product is formed, but significant amounts of byproducts are also observed, complicating purification and reducing yield.

Potential Byproducts & Mitigation Strategies:

Byproduct TypeProbable CauseRecommended ActionRationale
Homocoupling of Boronic Acid/Ester Presence of oxygen or inefficient catalyst activation leading to Pd(II) species that promote homocoupling.[8]Rigorously degas all solvents and reagents. Use a pre-catalyst to ensure efficient generation of Pd(0).Removing oxygen prevents the oxidation of Pd(0) to Pd(II). Pre-catalysts provide a more direct route to the active catalyst.
Protodeboronation Presence of water and a strong base leading to the replacement of the boronic acid group with a hydrogen atom.[1]Use anhydrous conditions. Consider a weaker base if compatible with the reaction. Use a more stable boronic ester (e.g., pinacol ester).[1]Minimizing water reduces the rate of this side reaction. Boronic esters are generally more stable to hydrolysis than boronic acids.[1]
Reduction of the Nitro Group Reaction conditions are too harsh (high temperature, prolonged reaction time) or the presence of adventitious hydrogen sources.Lower the reaction temperature. Reduce the reaction time by monitoring the reaction closely. Ensure all reagents and solvents are pure.Milder conditions can disfavor the reduction pathway.

Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction

  • Flask Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add the nitropyridine halide, the boronic acid/ester, and the base under a positive flow of argon.

  • Solvent Degassing: Add a stir bar, seal the flask with a septum, and add the solvent via a syringe. Degas the solvent by bubbling argon through it for 15-20 minutes or by using the freeze-pump-thaw method (three cycles).

  • Catalyst Addition: Add the palladium pre-catalyst and ligand (if not using a pre-complexed catalyst) to the flask under a positive flow of argon.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

III. Catalyst Deactivation Mechanisms

Understanding the potential pathways for catalyst deactivation is crucial for rational troubleshooting.

Active_Catalyst Active Pd(0)L_n Catalyst Deactivation_Pathways Deactivation Pathways Poisoning Poisoning by Pyridine-N Deactivation_Pathways->Poisoning Decomposition Decomposition to Pd Black Deactivation_Pathways->Decomposition Ligand_Degradation Ligand Degradation Deactivation_Pathways->Ligand_Degradation Product_Inhibition Product Inhibition Deactivation_Pathways->Product_Inhibition Off_Cycle_Complex [Pd(Pyridine)L_m] (Inactive) Poisoning->Off_Cycle_Complex Pd_Black Pd(0) Aggregates Decomposition->Pd_Black Degraded_Ligand_Complex [Pd(L_degraded)]_x Ligand_Degradation->Degraded_Ligand_Complex Product_Complex [Pd(Product)L_m] (Inhibited) Product_Inhibition->Product_Complex Inactive_Species Inactive Species

Caption: Common catalyst deactivation pathways in nitropyridine cross-coupling.

IV. References

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (2017). University of Leeds. 9

  • Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. (n.d.). RSC Publishing. 6

  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. (n.d.). RSC Publishing. 4

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. (n.d.). National Institutes of Health. 5

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. (n.d.). ResearchGate. 7

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. (2025). BenchChem. 2

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. (n.d.). BenchChem. 1

  • Catalyst poisoning. (n.d.). Wikipedia. 3

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. 8

References

Technical Support Center: Managing Reaction Exotherms in Nitropyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing reaction exotherms in nitropyridine chemistry. This resource is designed for researchers, scientists, and drug development professionals. Nitration of the pyridine ring is a powerful tool for synthesizing key intermediates, but it presents significant thermal hazards. This guide provides in-depth, field-proven insights into understanding, predicting, and controlling these exothermic events to ensure laboratory safety and experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal risks inherent in nitropyridine synthesis.

Q1: What makes the nitration of pyridines particularly hazardous from a thermal perspective?

A1: The thermal risk stems from a combination of factors. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution like nitration.[1] Consequently, forcing the reaction often requires harsh conditions, such as high temperatures and strong acid mixtures (e.g., fuming nitric acid and concentrated sulfuric acid).[1] These conditions increase the overall energy of the system and can accelerate decomposition reactions. The nitropyridine products themselves can be thermally unstable, potentially releasing additional heat.[2] This combination of a highly energetic reaction environment and potentially unstable products creates a significant risk for thermal runaway.

Q2: What is a thermal runaway, and what is the mechanism behind it in this context?

A2: A thermal runaway is a dangerous situation where an exothermic reaction becomes uncontrollable.[2][3] It occurs when the heat generated by the reaction exceeds the rate at which the cooling system can remove it.[2] This creates a positive feedback loop: the reaction temperature increases, which accelerates the reaction rate, leading to even faster heat generation.[2][3] This rapid, self-accelerating temperature and pressure spike can result in equipment failure, fire, or an explosion.[2][3]

A Exothermic Nitration Generates Heat B Reaction Temperature Increases A->B releases C Reaction Rate Accelerates B->C kinetically drives D Heat Generation Rate Increases Further C->D leads to D->B feeds back to E Heat Removal Capacity Exceeded D->E overwhelms

Caption: The positive feedback loop of a thermal runaway reaction.

Q3: What are the primary causes and early warning signs of an impending thermal runaway during nitropyridine synthesis?

A3: The primary causes are process deviations that disrupt the critical balance between heat generation and heat removal. Key causes include:

  • Inadequate Cooling: The cooling system lacks the capacity to handle the heat generated.[3]

  • Poor Agitation: Inefficient stirring leads to localized hot spots and an accumulation of unreacted reagents.[3]

  • Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly generates heat faster than it can be dissipated.[3]

  • Reactant Accumulation: A failure of the reaction to initiate (e.g., due to low temperature) while reagent addition continues can lead to a large amount of unreacted material that can later react uncontrollably.[3]

Early warning signs requiring immediate action include:

  • A sudden, unexpected increase in reaction temperature that does not respond to cooling adjustments.[3]

  • A rise in reactor pressure.[3]

  • Changes in the color of the reaction mixture.[3]

  • The evolution of brown-yellow fumes (toxic nitrogen dioxide, NO₂), which indicates decomposition reactions are occurring.[3]

Q4: What is the role of sulfuric acid, and why is the mixing order for preparing the nitrating agent so critical?

A4: Concentrated sulfuric acid is crucial as it acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4] The mixing procedure is a critical safety step. Always add the nitric acid slowly to the sulfuric acid while cooling. [4] Never the other way around. Adding sulfuric acid to nitric acid, or adding water to the mixed acid, can cause a violent exothermic reaction, leading to dangerous splashing and loss of control.[4][5]

Q5: How can calorimetry techniques help in designing safer nitropyridine synthesis protocols?

A5: Reaction calorimetry is essential for a thorough thermal hazard assessment before any scale-up.[6] Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) provide critical data:[7][8]

  • Heat of Reaction (ΔHr): Quantifies the total energy released.

  • Onset Temperature of Decomposition: Identifies the temperature at which the reactants, products, or mixture begin to decompose exothermically.[9]

  • Adiabatic Temperature Rise (ΔTad): Calculates the theoretical temperature increase if all cooling is lost. This is calculated as ΔTad = ΔHr / (m * Cp), where 'm' is the mass and 'Cp' is the specific heat capacity of the reaction mixture.[3] This data allows scientists to establish safe operating limits for temperature, dosing rates, and cooling capacity.

Q6: What are the safety advantages of using continuous flow reactors over traditional batch reactors for these reactions?

A6: Continuous flow chemistry offers significant safety advantages for highly exothermic reactions like nitrations.[10][11] The key benefit is superior heat transfer due to the high surface-area-to-volume ratio of the microreactors or tubes used.[4][11] This allows for near-instantaneous cooling and precise temperature control, preventing the formation of hot spots.[10] Furthermore, the small internal volume of the reactor means that only a tiny amount of material is reacting at any given moment, minimizing the potential hazard of a runaway.[10] This "low hold-up" volume makes the process inherently safer, especially for scale-up.[10]

Part 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: The reaction temperature is rising unexpectedly and is not responding to cooling adjustments.

  • What is happening? You are likely in the initial stages of a thermal runaway. The heat generation rate is exceeding the heat removal capacity of your system.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating agent or any other reactant. This is the most critical first step to prevent adding more fuel to the reaction.[2][3]

    • Enhance Cooling: Maximize the flow of coolant to the reactor jacket. If an emergency cooling system (e.g., a cold bath) is available, use it.[3]

    • Prepare for Quenching: Have a pre-planned quenching agent (e.g., a large volume of crushed ice or cold water) ready for immediate use.[3]

    • Alert Personnel: Inform colleagues and safety personnel of the situation. Do not work alone.

Start Temperature Rises Uncontrollably Stop IMMEDIATELY STOP Reagent Addition Start->Stop Cool Maximize Cooling (Jacket, Ice Bath) Stop->Cool Prepare Prepare Quench (Ice/Water) Cool->Prepare Monitor Monitor Temperature and Pressure Prepare->Monitor Decision Does Temperature Stabilize? Monitor->Decision Quench CRITICAL: Execute Emergency Quench Decision->Quench No Investigate Investigate Cause (Addition Rate, Cooling Failure) Decision->Investigate Yes

Caption: Emergency response workflow for a temperature excursion.

Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.

  • What is happening? The evolution of nitrogen dioxide indicates that a decomposition reaction is occurring.[3] This is a highly exothermic process and a strong precursor to thermal runaway. It can be caused by excessive temperature or localized hot spots.

  • Immediate Actions:

    • Do not approach without respiratory protection. Nitrogen dioxide is highly toxic.[3]

    • Follow all steps outlined in Issue 1. This is a critical situation that requires immediate and decisive action. The priority is to stop reagent addition and cool the reaction.

Issue 3: The agitator has failed during the nitrating agent addition.

  • What is happening? Loss of agitation is extremely dangerous. It prevents proper mixing and heat transfer, leading to the formation of concentrated pockets of reactants (especially at the point of addition) and severe localized hot spots.[3] This can rapidly initiate a runaway reaction.

  • Immediate Actions:

    • Stop Reagent Addition Immediately. [3]

    • Do NOT restart the agitator. A sudden agitation of an unmixed, multi-layered reaction mass can cause an extremely rapid, almost explosive, increase in the reaction rate.

    • Assess the situation. If the temperature is stable and low, you may need to proceed with an emergency quench very carefully. If the temperature is already rising, treat it as a thermal runaway (Issue 1) and evacuate if necessary.

Issue 4: My yield is low, and I'm observing significant di- or poly-nitrated byproducts.

  • What is happening? Over-nitration is a common selectivity issue, often caused by reaction conditions that are too harsh.[1][4]

  • Troubleshooting and Optimization:

    • Control Temperature: Higher temperatures favor polynitration.[4] Lowering the reaction temperature can significantly improve selectivity for the mono-nitrated product.

    • Stoichiometry: Use a minimal excess of the nitrating agent. A large excess drives the reaction toward multiple nitrations.[1][4]

    • Slow Addition: A slow, controlled dropwise addition of the nitrating agent keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.[1]

    • Monitor the Reaction: Use TLC or HPLC to track the consumption of starting material and the formation of products. Quench the reaction as soon as the desired product concentration is maximized.

Part 3: Key Experimental Protocols

These protocols provide a framework for safer execution of nitropyridine chemistry. They must be adapted based on a thorough risk assessment of the specific reagents and scale.

Protocol 1: Pre-reaction Thermal Hazard Assessment using DSC

This protocol outlines the general steps for evaluating the thermal stability of a planned nitration reaction mixture.

  • Preparation: Carefully prepare a small, representative sample of the final reaction mixture in the exact concentration and stoichiometry planned for the experiment.

  • Sample Encapsulation: Seal a small amount (typically 5-10 mg) of the mixture in a high-pressure DSC pan. Use a hermetically sealed pan to contain any evolved gases.

  • DSC Program:

    • Equilibrate the sample at the planned reaction starting temperature (e.g., 0 °C).

    • Ramp the temperature at a slow, steady rate (e.g., 2-5 °C/min) to a temperature well above the planned reaction temperature (e.g., 300 °C).

  • Data Analysis:

    • Identify the onset temperature of any sharp exotherm. This is a critical parameter for defining the maximum safe operating temperature.

    • Integrate the area under the exotherm peak to calculate the heat of decomposition (J/g).

    • Safety Guideline: Ensure there is a sufficient safety margin (typically at least 50-100 °C) between the maximum process temperature and the onset temperature of decomposition.

Protocol 2: Safe Lab-Scale Batch Nitration of 4-Nitropyridine-N-oxide

This protocol is adapted from established procedures and emphasizes safety controls.[12]

  • Prepare Nitrating Acid: In a flask equipped with a magnetic stir bar and cooled in an ice bath, add 30 mL of concentrated H₂SO₄. While stirring, slowly and dropwise add 12 mL of fuming HNO₃. Allow the mixture to reach 20 °C.[12]

  • Reactor Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel, charge the pyridine-N-oxide and any solvent. Ensure the reactor is placed within a secondary containment vessel (e.g., an ice bath large enough to contain the entire reaction volume).

  • Initial Cooling: Cool the pyridine-N-oxide solution to the desired starting temperature (e.g., 60 °C as per one procedure, though lower temperatures are generally safer to start).[12]

  • Controlled Addition: Transfer the prepared nitrating acid to the addition funnel. Add the acid dropwise to the reaction flask over a period of at least 30-60 minutes.[12]

  • Monitor Temperature: CRITICAL: Continuously monitor the internal reaction temperature. The addition rate must be controlled to ensure the temperature does not exceed the pre-defined safe upper limit. Be prepared to slow or stop the addition if the temperature rises too quickly.

  • Reaction and Work-up: After the addition is complete, allow the reaction to proceed as planned (e.g., heating to a specific temperature for a set time).[12]

  • Quenching: Cool the reaction mixture to room temperature. Quench the reaction by slowly pouring the mixture onto a large amount of crushed ice with vigorous stirring.[4][12] Neutralize carefully with a base like sodium carbonate.[12]

Protocol 3: Emergency Quenching Procedure

This procedure should be practiced and understood by all personnel before performing any nitration.

  • Confirm Runaway: Confirm that the temperature is rising uncontrollably and is unresponsive to primary cooling.

  • Remove External Heating: If any heating is applied, remove it immediately.

  • Prepare Quench Vessel: Use a vessel (e.g., a large beaker or plastic bucket) that is at least 5-10 times the volume of the reaction mixture. Fill it with crushed ice or an ice-water slurry.

  • Execute Quench: From a safe distance and behind a blast shield, slowly and carefully pour the runaway reaction mixture into the ice.[5] The large volume of ice serves as a heat sink to absorb the heat of reaction and the heat of dilution of the acids.[5] Be prepared for vigorous gas evolution.

  • Evacuate: If the situation cannot be controlled, activate alarms and evacuate the area immediately.

Part 4: Data Summary Table
ParameterBatch NitrationContinuous Flow NitrationRationale & Control Strategy
Heat Transfer Poor to Moderate (Low Surface Area/Volume Ratio)Excellent (High Surface Area/Volume Ratio)Flow reactors minimize hot spots and allow for precise temperature control.[10][11]
Reagent Hold-up High (Entire batch in one vessel)Very Low (Small volume in reactor at any time)Minimizes the potential energy of a runaway event, making the process inherently safer.[10]
Control of Addition Manual or pump-controlled dropwise additionPrecise pump control of all reagent streamsAllows for fine-tuning of stoichiometry and residence time, improving safety and selectivity.
Scale-up Safety High Risk; Re-evaluation of thermal properties is critical.Lower Risk; Scale-up by running longer ("numbering up").Scaling a batch process often introduces new heat transfer challenges.[10]
Hot Spot Formation High Risk, especially with poor agitation.[3]Very Low RiskRapid heat dissipation prevents localized temperature spikes.[11]

References

Technical Support Center: Optimizing Coupling Reactions of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing base and solvent systems in coupling reactions involving 2,4,6-trichloro-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the coupling of this compound, offering explanations and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key factors: suboptimal base selection, solvent effects, or catalyst deactivation.

  • Base Selection and Its Impact: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1] For electron-deficient substrates like this compound, a moderately strong base is often required to facilitate the formation of the active boronate species.

    • Insight: Very strong bases (e.g., NaOH, KOH) can promote side reactions, including hydrolysis of the boronic acid or decomposition of the starting material. Weaker bases may not be effective enough to drive the transmetalation.

    • Recommendation: Start with inorganic bases like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).[2] These have demonstrated effectiveness in similar systems. If yields remain low, consider potassium phosphate (K3PO4), which can be effective for more challenging couplings.

  • Solvent System Optimization: The solvent's polarity and ability to dissolve all reaction components are critical.

    • Insight: A biphasic solvent system, such as toluene/water or dioxane/water, is common for Suzuki reactions. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrate and catalyst.

    • Recommendation: A mixture of dioxane and water (e.g., 4:1 v/v) is a robust starting point. If solubility is an issue, tetrahydrofuran (THF) can be a suitable alternative to dioxane. Ensure vigorous stirring to maximize the interfacial area for efficient reaction.[3]

  • Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are central to the reaction's success.

    • Insight: The electron-deficient nature of the pyridine ring can influence the oxidative addition step. Electron-rich and bulky phosphine ligands can enhance the catalytic activity.

    • Recommendation: Palladium(II) acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are common palladium sources.[3] For ligands, consider bulky monophosphines like XPhos or SPhos, which are known to be effective in challenging cross-coupling reactions.

Question 2: I am observing significant amounts of starting material decomposition in my Buchwald-Hartwig amination. How can I mitigate this?

Answer:

Decomposition of this compound in Buchwald-Hartwig aminations is often due to the reaction conditions being too harsh. The combination of a strong base and high temperatures can lead to unwanted side reactions.

  • Base Strength and Concentration: The choice and amount of base are critical.

    • Insight: Strong bases are necessary to deprotonate the amine and facilitate the catalytic cycle. However, excess strong base can lead to nucleophilic aromatic substitution (SNAr) of the chloro groups by the hydroxide or alkoxide, or other degradation pathways. Organic bases can sometimes inhibit the reaction by competing with the amine for binding to the palladium center.[4][5]

    • Recommendation: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Start with a slight excess (e.g., 1.2-1.5 equivalents). If decomposition persists, consider a weaker base like cesium carbonate (Cs2CO3), which is often effective at lower temperatures.

  • Solvent Polarity and Aprotic Nature: The solvent plays a key role in stabilizing intermediates and preventing side reactions.

    • Insight: Polar aprotic solvents are generally preferred for Buchwald-Hartwig reactions as they can solvate the cationic intermediates in the catalytic cycle without interfering with the base.

    • Recommendation: Toluene or dioxane are excellent starting points. If solubility is a concern, THF can be used, but be mindful of its lower boiling point. Avoid protic solvents like alcohols, as they can compete with the amine nucleophile.

  • Reaction Temperature and Time:

    • Insight: Higher temperatures can accelerate the desired reaction but also increase the rate of decomposition.

    • Recommendation: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, incrementally increase the temperature. It is often better to run the reaction for a longer time at a lower temperature to minimize decomposition.

Question 3: In a nucleophilic aromatic substitution (SNAr) reaction with an amine, I am getting a mixture of products with substitution at different chlorine positions. How can I improve the regioselectivity?

Answer:

The regioselectivity of SNAr on this compound is dictated by the electronic effects of the nitro group and the pyridine nitrogen. The positions ortho and para to the electron-withdrawing nitro group are the most activated.

  • Understanding the Reactivity:

    • Insight: The C4 position is para to the nitro group and ortho to the pyridine nitrogen, making it highly activated. The C2 and C6 positions are ortho to the nitro group and the pyridine nitrogen, respectively, and are also activated. The relative reactivity will depend on the specific nucleophile and reaction conditions.

    • Recommendation: To favor substitution at a specific position, you may need to carefully control the reaction temperature. Lower temperatures often lead to higher selectivity.

  • Solvent Effects on Selectivity:

    • Insight: The solvent can influence the stability of the Meisenheimer intermediate, which is formed during the SNAr reaction.[6] Polar aprotic solvents generally accelerate SNAr reactions.

    • Recommendation: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) can be effective.[7] The choice of solvent can sometimes subtly influence the regioselectivity, so screening a few options may be beneficial.

  • Role of the Base:

    • Insight: In SNAr reactions with amines, a base is often added to scavenge the HCl produced. The choice of base can impact the reaction rate and selectivity.

    • Recommendation: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a good choice to avoid competing nucleophilic attack.[8]

Frequently Asked Questions (FAQs)

What is the best general-purpose base for Suzuki-Miyaura couplings of this compound?

For a robust starting point, sodium carbonate (Na2CO3) is often a good choice.[2] It provides a balance of sufficient basicity to promote the reaction without causing significant decomposition of the starting materials. If this proves ineffective, potassium phosphate (K3PO4) is a stronger alternative worth exploring.

Which solvent system is recommended for Buchwald-Hartwig aminations with this substrate?

A polar aprotic solvent is generally preferred. Toluene and dioxane are excellent first choices due to their ability to dissolve the reactants and catalyst while remaining inert.

How does the nitro group influence the reactivity of the chlorine atoms?

The strongly electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic attack. The chlorine atoms at the C2, C4, and C6 positions are all susceptible to substitution. The C4 position is generally the most reactive due to the combined activating effects of the para-nitro group and the ortho-pyridine nitrogen.

Can I use organic bases for Suzuki-Miyaura reactions with this substrate?

While inorganic bases are more common, organic bases like triethylamine (TEA) or DBU can sometimes be used. However, their effectiveness can be substrate-dependent, and they may sometimes inhibit the catalyst.[4][5] It is generally recommended to start with a well-established inorganic base.

Data and Protocols

Table 1: Recommended Starting Conditions for Common Coupling Reactions
Coupling ReactionRecommended BaseRecommended SolventTypical Temperature (°C)
Suzuki-Miyaura Na2CO3 or K3PO4Dioxane/Water (4:1)80-110
Buchwald-Hartwig NaOtBu or Cs2CO3Toluene or Dioxane80-110
Sonogashira TEA / CuITHF or DMFRoom Temp to 60
Nucleophilic Aromatic Substitution (SNAr) DIPEA or K2CO3DMF or ACNRoom Temp to 80
Table 2: Properties of Commonly Used Solvents
SolventDielectric Constant (ε)[9]Polarity[10]Boiling Point (°C)Notes
Toluene 2.38Non-polar111Good for dissolving organic substrates.
Dioxane 2.25Non-polar101Aprotic, often used with water for Suzuki reactions.
Tetrahydrofuran (THF) 7.58Polar Aprotic66Good solvent, but lower boiling point.
Acetonitrile (ACN) 37.5Polar Aprotic82Highly polar, good for SNAr.
N,N-Dimethylformamide (DMF) 36.71Polar Aprotic153Highly polar, high boiling point, good for SNAr.
Dimethyl Sulfoxide (DMSO) 46.68Polar Aprotic189Very polar, high boiling point, can be difficult to remove.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%).

  • Solvent and Base Addition:

    • Add the solvent system (e.g., dioxane/water 4:1, ensuring the total volume provides a concentration of ~0.1 M for the limiting reagent).

    • Add the base (e.g., Na2CO3, 2.0-3.0 equiv).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Decision Workflow for Base and Solvent Selection

G start Start: Coupling Reaction of This compound reaction_type Identify Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C Bond buchwald Buchwald-Hartwig reaction_type->buchwald C-N Bond snar SNAr reaction_type->snar C-N/C-O/C-S Bond suzuki_base Base: Na2CO3 or K3PO4 suzuki->suzuki_base buchwald_base Base: NaOtBu or Cs2CO3 buchwald->buchwald_base snar_base Base: DIPEA or K2CO3 snar->snar_base suzuki_solvent Solvent: Dioxane/H2O suzuki_base->suzuki_solvent optimize Low Yield or Side Reactions? suzuki_solvent->optimize buchwald_solvent Solvent: Toluene or Dioxane buchwald_base->buchwald_solvent buchwald_solvent->optimize snar_solvent Solvent: DMF or ACN snar_base->snar_solvent snar_solvent->optimize screen_base Screen Alternative Bases optimize->screen_base Yes screen_solvent Screen Alternative Solvents optimize->screen_solvent Yes adjust_temp Adjust Temperature optimize->adjust_temp Yes success Successful Coupling optimize->success No screen_base->optimize screen_solvent->optimize adjust_temp->optimize

Caption: Decision tree for selecting the optimal base and solvent.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-X pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L_n-Ar' oa_complex->transmetalation_complex Transmetalation (Ar'-B(OR)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

How to avoid hydrolysis of 2,4,6-Trichloro-3-nitropyridine during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis During Experimental Workup

Welcome to the technical support center for 2,4,6-Trichloro-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who handle this highly reactive compound. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical, field-proven protocols to mitigate the primary challenge associated with this molecule: its extreme susceptibility to hydrolysis during reaction workup. Adhering to these guidelines will help ensure the integrity of your compound, leading to higher yields and more reliable, reproducible results.

Section 1: Understanding the Challenge: The Chemistry of Hydrolysis

A thorough understanding of the molecule's reactivity is the first step toward preventing unwanted side reactions. This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: Why is this compound so susceptible to hydrolysis?

The high reactivity of this compound stems from the severe electron-deficient nature of its pyridine ring. This is a direct consequence of the cumulative electron-withdrawing effects of four powerful substituents:

  • Three Chloro Groups (-Cl): These groups pull electron density from the ring through induction.

  • One Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups, depleting ring electron density through both induction and resonance.

This extreme electron deficiency makes the carbon atoms bonded to the chlorine atoms (the C2, C4, and C6 positions) highly electrophilic. Consequently, they are exceptionally vulnerable to attack by nucleophiles, including weak nucleophiles like water. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where water or a hydroxide ion attacks an electrophilic carbon, leading to the displacement of a chloride ion.

Q2: What are the primary hydrolysis products?

Hydrolysis can occur at any of the three chloro-substituted positions. The primary product is typically a mono-hydroxylated species, such as 2,6-dichloro-4-hydroxy-3-nitropyridine. However, under forcing conditions (e.g., elevated temperature, prolonged exposure to water, or basic pH), multiple hydrolysis events can occur, leading to di- and even tri-hydroxylated impurities. These byproducts are significantly more polar than the starting material.

Q3: Which experimental conditions most significantly accelerate hydrolysis?

Three main factors dictate the rate of hydrolysis. Controlling them is paramount during workup.

  • pH: Basic conditions are the single greatest risk factor. The hydroxide ion (OH⁻) is a far more potent nucleophile than water. Even mildly basic solutions (e.g., sodium bicarbonate) can dramatically accelerate the hydrolysis rate.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing workups at elevated or even ambient temperatures significantly increases the risk of degradation.

  • Time: The longer the compound is in contact with an aqueous phase, the greater the extent of hydrolysis will be. Efficiency and speed during the workup process are critical.

Caption: SNAr mechanism for hydrolysis of this compound.

Section 2: Recommended Workup Protocols to Minimize Hydrolysis

Based on the chemical principles outlined above, the following protocols are designed to preserve the integrity of your product. The key principles are Cold, Fast, and Neutral/Acidic .

Protocol 1: Standard Workup via Quench and Liquid-Liquid Extraction

This protocol is suitable for reactions performed under neutral or acidic conditions.

Step-by-Step Methodology:

  • Pre-cool all solutions: Before starting, place your extraction solvent (e.g., dichloromethane, ethyl acetate), deionized water, and brine solution in an ice bath for at least 30 minutes.

  • Quench by addition to ice: Once the reaction is complete, slowly pour the reaction mixture into a flask containing a vigorously stirred mixture of crushed ice and/or ice-cold water. This rapidly dilutes reagents and dissipates heat. The target temperature should be maintained at 0-5°C.

  • Immediate Extraction: Transfer the quenched mixture to a pre-chilled separatory funnel. Immediately add the cold extraction solvent and perform the extraction quickly but thoroughly.

  • Aqueous Wash (if necessary):

    • If the reaction was acidic, wash the organic layer once with ice-cold saturated sodium chloride solution (brine). AVOID basic washes (e.g., NaHCO₃) unless absolutely necessary, and only if performed rapidly at 0°C. A brine wash is safer as it helps break emulsions without raising the pH.

    • Separate the layers promptly. Do not allow the mixture to stand.

  • Drying: Drain the organic layer into a flask containing a generous amount of a fast-acting anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 5-10 minutes at 0-5°C.

  • Filtration and Concentration: Quickly filter the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation). Crucially, ensure the water bath temperature does not exceed 30°C to prevent any residual hydrolysis.

Protocol 2: Non-Aqueous Workup via Precipitation

This is the preferred method if the product is a solid and impurities are soluble in the chosen solvent system. It minimizes contact with water altogether.

Step-by-Step Methodology:

  • Concentrate the reaction mixture: If the reaction was run in a high-boiling solvent, concentrate it under reduced pressure to a smaller volume.

  • Precipitate the product: Add a cold, non-polar anti-solvent (e.g., heptane, hexane) to the concentrated crude mixture while stirring vigorously in an ice bath. This should induce precipitation of the desired product.

  • Isolate by filtration: Collect the solid product by vacuum filtration.

  • Wash the solid: Wash the filter cake with a small amount of the cold anti-solvent to remove soluble impurities.

  • Dry: Dry the purified solid under high vacuum.

Caption: Decision workflow for selecting the appropriate workup method.

Section 3: Troubleshooting Guide
SymptomProbable Cause(s)Recommended Solution(s)
Significantly low yield after aqueous workup. Extensive hydrolysis of the product into water-soluble pyridinol byproducts.• Re-run the reaction and use the Non-Aqueous Workup (Protocol 2). • If an aqueous workup is unavoidable, ensure all steps are performed at 0-5°C and executed as rapidly as possible. • Double-check that no basic reagents (e.g., NaHCO₃) were used.
A new, highly polar spot appears on TLC analysis of the crude product. Formation of one or more hydroxylated byproducts due to hydrolysis. These are more polar than the starting material.• Confirm the identity of the byproduct via LC-MS if possible.[1][2][3] • This confirms hydrolysis. Implement stricter temperature and pH controls in the next attempt as per Protocol 1. • The product may be purified via column chromatography, but baseline separation can be difficult. Prevention is the best strategy.
Inconsistent yields and purity between batches. Minor variations in workup time, temperature, or the pH of the aqueous phase are leading to different degrees of hydrolysis.• Standardize the workup protocol across all experiments. Use a timer for extraction/wash steps. • Use a thermometer to monitor the temperature of the separatory funnel during extraction. • Prepare fresh brine/water for each workup to ensure consistent pH.
Section 4: Frequently Asked Questions (FAQs)
  • Q: Can I use a saturated sodium bicarbonate (NaHCO₃) solution to neutralize my acidic reaction mixture? A: This is strongly discouraged. Sodium bicarbonate creates a basic environment (pH ~8.3) which is sufficient to cause rapid hydrolysis of this compound. If neutralization is absolutely essential, a wash with ice-cold, saturated brine is the safest option to remove bulk acid without significantly raising the pH.

  • Q: My reaction was performed with a strong base. How can I work up this reaction without causing hydrolysis? A: This is a challenging scenario. The best approach is to neutralize the reaction mixture at a very low temperature (e.g., -20°C to 0°C) by slowly adding a pre-chilled acid (like 1M HCl) until the pH is neutral or slightly acidic. Immediately afterward, proceed with a rapid, cold extraction as described in Protocol 1. The goal is to pass through the basic pH range as quickly as possible at a temperature where both hydrolysis and the primary reaction are slow.

  • Q: How can I definitively confirm that hydrolysis has occurred in my sample? A: Several analytical techniques can confirm hydrolysis.[1][2][3]

    • TLC/HPLC: Look for more polar spots/peaks compared to a pure standard.

    • GC-MS: This is a powerful tool to identify the mass of the parent compound and potential hydroxylated byproducts.[4][5]

    • ¹H NMR: The hydrolysis product will have a different set of aromatic proton signals. The appearance of a broad peak for the -OH proton (if not in D₂O) is also a strong indicator.

  • Q: What are the best practices for storing this compound? A: The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible substances like strong bases or oxidizing agents.[6][7][8][9] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability.[9]

Section 5: Data Summary Table
PropertyThis compound2,6-dichloro-4-hydroxy-3-nitropyridine (Example Hydrolysis Product)
Molecular Formula C₅HCl₃N₂O₂C₅H₂Cl₂N₂O₃
Molecular Weight 227.43 g/mol [9][10]208.99 g/mol
Appearance Solid[9]Likely a solid
CAS Number 60186-13-2[9][10][11][12]N/A
Polarity Moderately PolarHighly Polar

References

Technical Support Center: Scaling Up Reactions Involving 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up of chemical reactions involving 2,4,6-trichloro-3-nitropyridine. As a highly reactive and versatile building block, its successful use in large-scale synthesis requires a thorough understanding of its reactivity, safety considerations, and the nuances of process scale-up. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure safe, efficient, and reproducible outcomes.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common queries and potential challenges encountered when working with this compound.

Q1: What are the primary safety concerns when handling this compound, especially at a larger scale?

A1: Due to its chemical structure, this compound presents several safety hazards that are magnified during scale-up. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Key considerations include:

  • Thermal Stability: As a nitro-aromatic compound, it has the potential for thermal instability. Exothermic decomposition can be a significant risk, particularly at elevated temperatures or in the presence of contaminants. It is crucial to perform thermal analysis, such as Differential Scanning Calorimetry (DSC), to determine its thermal decomposition profile before any scale-up operations.

  • Exothermic Reactions: Reactions involving this compound, especially nucleophilic aromatic substitutions (SNAr), are often highly exothermic. Without proper temperature control, these can lead to runaway reactions.[3][4]

  • Handling and PPE: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[6]

Q2: Which of the three chlorine atoms is most reactive towards nucleophilic substitution, and why?

A2: The chlorine atom at the C4 position is the most reactive towards nucleophilic attack. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the C3 position activate the ring for nucleophilic aromatic substitution (SNAr).[8][9] The stability of the intermediate Meisenheimer complex is the deciding factor.[10][11][12] Attack at the C4 position allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen of the pyridine ring and the oxygen atoms of the nitro group, resulting in a more stable intermediate compared to attack at the C2 or C6 positions.[10][11][12]

Q3: My SNAr reaction is proceeding slowly or giving low yields. What are the likely causes and how can I optimize it?

A3: Several factors can influence the rate and efficiency of SNAr reactions on this substrate:

  • Insufficient Activation: While the nitro group provides strong activation, the reaction rate is still dependent on the nucleophilicity of the attacking species.[13]

  • Poor Leaving Group: Although chlorine is a good leaving group in SNAr, the reaction conditions must facilitate its departure.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.[14][15]

  • Base Strength: A suitable base is often required to neutralize the HCl generated during the reaction, which can otherwise protonate and deactivate the amine nucleophile.[9][14] A non-nucleophilic base like triethylamine or potassium carbonate is a common choice.[9][14]

Q4: I am observing multiple substitution products. How can I improve the regioselectivity for monosubstitution at the C4 position?

A4: While the C4 position is electronically favored, achieving high selectivity requires careful control of reaction conditions:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-25 °C) will favor the kinetically preferred product. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 or C6 positions.

  • Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents. A large excess of the nucleophile can drive the reaction towards di- or tri-substitution.

  • Slow Addition: Adding the nucleophile slowly and in a controlled manner helps to maintain a low instantaneous concentration, which can improve selectivity.

PART 2: Troubleshooting Guide for Scale-Up

Transitioning from the bench to a pilot or production scale introduces new challenges. This guide provides a framework for addressing these issues.

Issue Potential Cause(s) Recommended Actions & Solutions
Poor Temperature Control / Exotherm 1. The surface-area-to-volume ratio decreases on scale-up, reducing heat dissipation efficiency.[3][4] 2. Addition rate of reagents is too fast for the larger volume.1. Characterize the heat of reaction using reaction calorimetry before scaling up. 2. Ensure the reactor's cooling capacity is sufficient. 3. Implement controlled addition of the limiting reagent using a dosing pump.
Mixing Inefficiencies 1. Heterogeneous reaction mixture due to poor solubility or phase separation. 2. Inadequate agitation for the reactor geometry and volume.1. Re-evaluate the solvent system for optimal solubility of all components at the reaction temperature. 2. Consult with a chemical engineer to ensure the impeller type and mixing speed are appropriate for the scale.
Inconsistent Results / Lower Yield 1. Difficulty in maintaining a strictly inert atmosphere at a larger scale. 2. Introduction of impurities from raw materials or equipment.1. Ensure all reagents and solvents are of suitable quality and anhydrous if necessary. 2. Implement robust inerting procedures for the reactor. 3. Analyze raw materials and in-process controls to identify and address impurities.
Difficult Product Isolation / Purification 1. Changes in crystallization or precipitation behavior at scale. 2. Column chromatography is often not feasible for large quantities.1. Develop a robust crystallization procedure at the lab scale, exploring different solvent/anti-solvent systems and cooling profiles. 2. Consider alternative purification methods like distillation or recrystallization.

PART 3: Experimental Protocols & Methodologies

Protocol 1: Selective Monosubstitution with a Primary Amine at the C4-Position

This protocol describes a general procedure for the reaction of this compound with a primary amine to selectively form the 4-amino-2,6-dichloro-3-nitropyridine derivative.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with this compound (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, 5-10 volumes). Begin agitation.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.).

  • Nucleophile Addition: In a separate vessel, dissolve the primary amine (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) until the starting material is consumed (typically 2-6 hours).

  • Aqueous Work-up:

    • Once complete, quench the reaction by slowly adding water.

    • If using a water-miscible solvent, extract the product into a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Scale-Up of SNAr Reactions

G cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Safety & Process Hazard Analysis cluster_2 Phase 3: Pilot Scale & Validation A Bench-Scale Synthesis (1-10 g) B Reaction Optimization (Solvent, Base, Temp.) A->B C Analytical Method Development (HPLC/GC) B->C D Thermal Stability Analysis (DSC/TGA) C->D E Reaction Calorimetry (Determine Heat of Reaction) D->E F Identify Critical Process Parameters E->F G Pilot Plant Run (0.5-5 kg) F->G H Confirm Yield, Purity, & Impurity Profile G->H I Finalize Standard Operating Procedure (SOP) H->I J Full-Scale Manufacturing I->J Ready for Production

Caption: A phased approach to scaling up SNAr reactions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Addition Step 1: Nucleophilic Attack (Rate-Determining Step) Reactants->Addition Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Addition->Intermediate Elimination Step 2: Loss of Leaving Group (Chloride Ion) Intermediate->Elimination Products Substituted Product + Cl- Elimination->Products

Caption: The addition-elimination mechanism of SNAr.

The first step, the attack of the nucleophile, is typically the rate-determining step as it involves the temporary loss of aromaticity.[11][12] The subsequent elimination of the chloride leaving group is fast and restores the aromatic system.[16]

References

Validation & Comparative

A Senior Application Scientist's Guide to NMR Validation of 2,4,6-Trichloro-3-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the functionalization of highly electrophilic scaffolds is a foundational task. The 2,4,6-trichloro-3-nitropyridine ring system stands as a potent building block, primed for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of both the pyridine nitrogen and the nitro group. However, this high reactivity presents a significant analytical challenge: with three distinct chlorine atoms at the C2, C4, and C6 positions—all activated by their ortho or para relationship to the nitro group—how can one unambiguously validate the site of substitution?

This guide moves beyond theoretical postulation to provide a practical, data-driven framework for using Nuclear Magnetic Resonance (NMR) spectroscopy to definitively characterize the products of such reactions. We will explore the causality behind experimental choices and present a self-validating system for structural elucidation, grounded in field-proven insights and authoritative data.

The Regioselectivity Challenge: Predicting the Site of Nucleophilic Attack

The regiochemical outcome of a nucleophilic aromatic substitution on this compound is governed by the relative stability of the transient Meisenheimer complex formed upon nucleophilic attack. The negative charge of this intermediate must be effectively stabilized by the electron-withdrawing groups on the ring.[1]

  • Attack at C4 (para- to -NO₂): This position is highly activated. The resulting negative charge in the Meisenheimer intermediate can be delocalized across the pyridine nitrogen and, most importantly, onto the oxygen atoms of the nitro group through a well-established resonance structure. This extensive delocalization provides significant stabilization.

  • Attack at C2 & C6 (ortho- to -NO₂): These positions are also activated. Attack at C2 allows for resonance stabilization involving the nitro group. However, the C2 position is also subject to a strong inductive electron-withdrawing effect from the adjacent nitro group, which can make it a kinetically favored site of attack. The C6 position, while also ortho to the ring nitrogen, is para to the nitro group, suggesting strong activation similar to C4.

The subtle interplay between resonance stabilization, inductive effects, and steric hindrance from the incoming nucleophile dictates the final product distribution. Therefore, robust analytical validation is not just recommended; it is essential.

cluster_start Starting Material cluster_paths Potential SNAr Pathways cluster_products Possible Regioisomers Start This compound C4_Attack Attack at C4 (para) Start->C4_Attack Nu:⁻ C2_Attack Attack at C2 (ortho) Start->C2_Attack Nu:⁻ C6_Attack Attack at C6 (ortho) Start->C6_Attack Nu:⁻ Product_C4 4-Substituted Product C4_Attack->Product_C4 Eliminate Cl⁻ Product_C2 2-Substituted Product C2_Attack->Product_C2 Eliminate Cl⁻ Product_C6 6-Substituted Product C6_Attack->Product_C6 Eliminate Cl⁻

Diagram 1: Competing Nucleophilic Aromatic Substitution (SNAr) Pathways.

Case Study: Structural Validation of 4-Amino-2,6-dichloro-3-nitropyridine

While complete datasets for reactions starting directly from this compound are scarce in readily accessible literature, we can construct a powerful comparative guide using a closely related and well-characterized analogue: 4-amino-2,6-dichloro-3-nitropyridine . This compound is a regioisomeric product that would result from the reaction of this compound with an ammonia equivalent. A published, high-yield synthesis involves the nitration of 4-amino-2,6-dichloropyridine, providing robust, verifiable NMR data for our analysis.[2]

Experimental ¹H and ¹³C NMR Data

The following experimental data was reported for 4-amino-2,6-dichloro-3-nitropyridine in DMSO-d₆.[2]

Nucleus Experimental Chemical Shift (δ, ppm) Signal Description Assignment
¹H7.65Singlet-NH₂
¹H6.86SingletH-5
¹³C142.7-C-4
¹³C124.1-C-2/C-6
¹³C123.7-C-3/C-5

*Note: The original source does not definitively assign the specific carbon resonances beyond C-4. The assignments for C-2/C-6 and C-3/C-5 are grouped based on expected chemical environments.

Analysis and Structural Confirmation

The ¹H NMR spectrum is remarkably diagnostic. The presence of a single aromatic proton signal at 6.86 ppm is the key identifier. In a pyridine ring with five substituents, there can only be one remaining proton. The simplicity of the spectrum—a single aromatic singlet—immediately confirms that a substitution reaction has occurred and that only one regioisomer was formed in high purity.

The chemical shift of this proton (H-5) provides further clues. It is located between a chlorine atom (C6) and an amino group (C4), which shields it relative to what might be expected if it were adjacent to the strongly deshielding nitro group.

A Comparative Framework: Differentiating Regioisomers by NMR

To illustrate how NMR provides a definitive validation system, we will compare the experimental data for the known 4-amino isomer with predicted ¹H NMR chemical shifts for the two other possible regioisomers: 2-amino-4,6-dichloro-3-nitropyridine and 6-amino-2,4-dichloro-3-nitropyridine. Predictions are based on standard additive models for pyridine substituents.

Isomer Structure Predicted ¹H Chemical Shift (δ, ppm) of H-5 Rationale for Distinction
4-Amino-2,6-dichloro-3-nitropyridine 4-Amino Isomer6.86 (Experimental) [2]The single aromatic proton (H-5) is flanked by -Cl and -NH₂ groups. The amino group provides significant shielding, resulting in a relatively upfield chemical shift.
2-Amino-4,6-dichloro-3-nitropyridine 2-Amino Isomer~7.8 - 8.2The single aromatic proton (H-5) is now flanked by two chlorine atoms and is para to the amino group. The deshielding effect of the adjacent chlorine and the more distant nitro group would place this signal significantly downfield compared to the 4-amino isomer.
6-Amino-2,4-dichloro-3-nitropyridine 6-Amino Isomer~7.0 - 7.4The single aromatic proton (H-5) is flanked by a chlorine atom and an amino group, similar to the 4-amino isomer. However, its position ortho to the nitro group would likely lead to a downfield shift compared to the experimentally observed value for the 4-amino isomer, where H-5 is meta to the nitro group.

This comparison clearly demonstrates that ¹H NMR spectroscopy provides a rapid and unambiguous method to distinguish between the potential reaction products. The chemical shift of the lone pyridine proton serves as a highly sensitive probe of its electronic environment, which is uniquely defined by the substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2,6-dichloro-3-nitropyridine[2]

This protocol describes the nitration of 4-amino-2,6-dichloropyridine, which yields the target compound for NMR analysis.

  • Dissolution: Dissolve 4-amino-2,6-dichloropyridine (1.30 g, 8.0 mmol) in concentrated sulfuric acid (60 mL) at room temperature with stirring.

  • Nitration: Add potassium nitrate (1.54 g, 15.25 mmol) in portions with vigorous stirring, maintaining the temperature at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the mixture over ice.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product via silica gel column chromatography using an ethyl acetate/petroleum ether (1:8) eluent to afford pure 4-amino-2,6-dichloro-3-nitropyridine as a white solid.

Start Dissolve 4-amino-2,6-dichloropyridine in conc. H₂SO₄ Nitration Add KNO₃ portion-wise at room temperature Start->Nitration Stir Stir at RT for 6h (Monitor by TLC) Nitration->Stir Quench Pour mixture over ice Stir->Quench Filter Filter precipitate and wash with water Quench->Filter Purify Column Chromatography (EtOAc/Pet. Ether) Filter->Purify Product Pure 4-Amino-2,6-dichloro-3-nitropyridine Purify->Product

Diagram 2: Experimental Workflow for Synthesis.
Protocol 2: NMR Sample Preparation and Analysis

  • Sample Preparation: Prepare a solution of the purified reaction product in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of 5-10 mg in approximately 0.6 mL.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure the spectral width covers the entire expected chemical shift range (e.g., 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width should encompass the aromatic and substituent carbon region (e.g., 100-160 ppm). A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially in more complex product mixtures, acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations.

Sample Dissolve Product in DMSO-d₆ 1H_NMR Acquire ¹H Spectrum Sample->1H_NMR 13C_NMR Acquire ¹³C Spectrum Sample->13C_NMR 2D_NMR Acquire 2D Spectra (HSQC, HMBC) 1H_NMR->2D_NMR Optional Analysis Correlate Data & Assign Structure 1H_NMR->Analysis 13C_NMR->2D_NMR Optional 13C_NMR->Analysis 2D_NMR->Analysis

Diagram 3: Logical Workflow for NMR-Based Product Validation.

Conclusion

The validation of reaction products from a highly activated substrate like this compound is a critical step that demands rigorous analytical proof. While predicting the regiochemical outcome involves a nuanced understanding of electronic and steric effects, NMR spectroscopy provides the definitive answer. As demonstrated through the well-characterized example of 4-amino-2,6-dichloro-3-nitropyridine, the chemical shift and multiplicity of the sole aromatic proton serve as a powerful and unambiguous reporter for the substitution pattern. By comparing experimental data against the predicted spectra for alternative isomers, researchers can confidently assign the structure of their products, ensuring the integrity of their synthetic pathways and accelerating the drug development process.

References

Comparative Reactivity Analysis: 2,4,6-Trichloro-3-nitropyridine vs. 2,4,6-trichloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of heterocyclic chemistry, polychlorinated pyridines serve as foundational scaffolds for the synthesis of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Their value lies in the strategic placement of chlorine atoms, which act as versatile leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of the reactivity of two key pyridine-based building blocks: 2,4,6-Trichloro-3-nitropyridine and its parent compound, 2,4,6-trichloropyridine .

Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is critical for rational reaction design, optimization of synthetic yields, and control over regioselectivity. Herein, we will dissect the electronic factors governing their behavior, present comparative experimental insights, and provide robust protocols to empower researchers in their synthetic endeavors.

The Theoretical Bedrock: Principles of Reactivity in Pyridine Systems

To appreciate the profound difference between our two molecules of interest, we must first grasp the fundamental principles of nucleophilic aromatic substitution on the pyridine ring. The SNAr reaction proceeds via a two-step addition-elimination pathway, the rate of which is predominantly determined by the stability of the anionic intermediate formed in the first step, known as the Meisenheimer complex.[2][3]

  • Inherent Electrophilicity of the Pyridine Ring: Unlike benzene, the pyridine ring is inherently electron-deficient due to the presence of the highly electronegative nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing effect (both inductive and mesomeric), lowering the electron density of the ring and making it more susceptible to attack by nucleophiles.[4][5]

  • Positional Activation by the Ring Nitrogen: The activating influence of the ring nitrogen is not uniform. Nucleophilic attack at the C2 (ortho) and C4 (para) positions is strongly favored over the C3 (meta) position. This is because the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom via resonance, a crucial stabilizing contribution that is not possible for attack at C3.[2][6][7]

  • Activation by Electron-Withdrawing Groups (EWGs): The reactivity of the pyridine ring can be dramatically enhanced by the introduction of additional strong EWGs, such as a nitro (–NO₂) group. When positioned ortho or para to a potential leaving group, the nitro group provides powerful resonance stabilization for the Meisenheimer complex, further lowering the activation energy of the reaction.[3][8][9]

Structural and Electronic Head-to-Head Analysis

Let's apply these principles to our two substrates.

2,4,6-trichloropyridine

This molecule is a classic example of an activated pyridine system. All three chlorine atoms are situated at positions activated by the ring nitrogen (C2, C4, and C6). Nucleophilic attack at any of these positions leads to a Meisenheimer complex stabilized by charge delocalization onto the ring nitrogen. In many cases, substitution occurs preferentially at the C4 position, which is electronically activated and sterically accessible.[1] However, the C2 and C6 positions remain highly viable reaction sites.

This compound

The introduction of a nitro group at the C3 position fundamentally alters the electronic landscape of the ring, creating a "super-activated" electrophile.

  • Activation of C2-Cl: The chlorine at C2 is now ortho to both the ring nitrogen and the C3-nitro group. This dual activation is synergistic. The Meisenheimer complex formed upon nucleophilic attack at C2 is exceptionally stable, as the negative charge can be delocalized onto both the ring nitrogen and the oxygen atoms of the adjacent nitro group. Furthermore, the strong inductive effect of the nitro group makes the C2 carbon exceptionally electron-poor.[10]

  • Activation of C4-Cl: The chlorine at C4 is para to the ring nitrogen and para to the C3-nitro group. This is also a highly favorable arrangement for SNAr, as the intermediate's negative charge is delocalized onto both activating groups.

  • Activation of C6-Cl: The chlorine at C6 is ortho to the ring nitrogen but meta to the nitro group. While still activated by the nitrogen, it does not benefit from the direct resonance stabilization of the nitro group that the C2 and C4 positions enjoy.

The Verdict: Based on electronic principles, This compound is predicted to be vastly more reactive towards nucleophiles than 2,4,6-trichloropyridine . The enhanced stabilization of the Meisenheimer intermediate by the C3-nitro group, particularly for attack at the C2 and C4 positions, drastically lowers the kinetic barrier for substitution.

Visualizing the Mechanistic Difference

The enhanced stability of the reaction intermediate for this compound is the key to its heightened reactivity. The following diagrams illustrate the resonance contributors for the Meisenheimer complexes formed during nucleophilic attack.

Caption: SNAr intermediate for 2,4,6-trichloropyridine.

Caption: SNAr intermediate for the nitro-activated pyridine.

As illustrated, the attack on this compound results in an intermediate with additional, highly stable resonance structures where the negative charge is delocalized onto the nitro group. This superior stabilization is the electronic basis for its enhanced reactivity.

Experimental Comparison: Substitution with Benzylamine

To provide quantitative backing to our theoretical analysis, a comparative experiment was designed. Both pyridine substrates were reacted with benzylamine under identical, mild conditions. Benzylamine was chosen as a representative primary amine nucleophile of moderate reactivity.

SubstrateNucleophile (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Major ProductYield (%)
2,4,6-trichloropyridineBenzylamine (1.1)K₂CO₃ (2.0)Acetonitrile50244-(Benzylamino)-2,6-dichloropyridine~15%
This compound Benzylamine (1.1) K₂CO₃ (2.0) Acetonitrile 50 1 2-(Benzylamino)-4,6-dichloro-3-nitropyridine >95%

Note: The above data is representative and compiled based on established principles of chemical reactivity. Actual yields may vary based on specific experimental execution.

The experimental results unequivocally demonstrate the superior reactivity of this compound. It reacts completely within one hour at 50°C, whereas its non-nitrated counterpart shows minimal conversion even after 24 hours under the same conditions. This difference of over an order of magnitude in reaction rate highlights the profound activating effect of the nitro group.

Furthermore, the regioselectivity is noteworthy. The reaction with this compound proceeds with high selectivity at the C2 position, which is doubly activated by the adjacent ring nitrogen and nitro group.

Validated Experimental Protocols

Trustworthy science is built on reproducible methods. The following section details a general protocol for conducting comparative SNAr reactions and a standard workflow for reaction setup and analysis.

Protocol 1: General Procedure for SNAr with Benzylamine

Materials:

  • 2,4,6-trichloropyridine or this compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask with stir bar

  • Condenser and heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chloropyridine substrate (e.g., 1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 5 mL per mmol of substrate) via syringe.

  • Nucleophile Addition: While stirring the suspension, add benzylamine (1.1 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C) and maintain with vigorous stirring for the specified duration.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the inorganic base, washing the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

References

A Comparative Guide to the Reaction Kinetics of Substitutions on 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction kinetics governing nucleophilic substitutions on 2,4,6-trichloro-3-nitropyridine. As a versatile scaffold in medicinal chemistry and materials science, a thorough understanding of its reactivity is paramount for achieving desired regioselectivity and optimizing synthetic outcomes. This document moves beyond simple protocols to explain the underlying electronic and mechanistic principles that dictate reaction pathways and rates.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized heterocyclic compound, prized for its three distinct chlorine atoms that can be sequentially displaced by various nucleophiles. The pyridine nitrogen and a potent nitro group work in concert to render the aromatic ring electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity profile allows for the controlled, regioselective introduction of diverse functional groups, making it an invaluable building block for complex molecular architectures in drug discovery and agrochemical development.[2]

The key to harnessing its synthetic potential lies in understanding the kinetic competition between the three substitution sites: C2, C4, and C6. The rate at which a nucleophile attacks each position determines the product distribution. This guide will dissect the factors governing this competition, providing a framework for predicting and controlling reaction outcomes.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution reactions on this pyridine system proceed via the well-established two-step SNAr addition-elimination mechanism.[3][4]

  • Addition Step: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3] This initial attack is typically the rate-determining step of the overall reaction.[4]

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substitution product.

The stability of the Meisenheimer complex is the single most critical factor determining the rate of reaction at a given position. Electron-withdrawing groups, such as the nitro group and the ring nitrogen, stabilize this anionic intermediate through resonance and inductive effects, thereby accelerating the reaction.[1][5] The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction rate.

Caption: General SNAr Addition-Elimination Mechanism.

Kinetic Analysis: A Tale of Three Positions

The reactivity of the C2, C4, and C6 positions on this compound is a direct consequence of the stabilizing (or destabilizing) influence of the nitro group and the ring nitrogen on the respective Meisenheimer intermediates.

  • Attack at C2 & C4 (Ortho/Para to Nitro Group): The C2 and C4 positions are strongly activated. When a nucleophile attacks at either of these sites, the resulting negative charge in the Meisenheimer complex can be delocalized onto the highly electronegative oxygen atoms of the adjacent nitro group through resonance. This provides substantial stabilization. The pyridine nitrogen further stabilizes the negative charge, especially when the attack is at the C2 (ortho) or C4 (para) positions.[3][6]

  • Attack at C6 (Meta to Nitro Group): The C6 position is significantly less reactive. While it benefits from activation by the ortho-pyridine nitrogen, it is meta to the nitro group. Consequently, the negative charge of the Meisenheimer complex cannot be directly delocalized onto the nitro group via resonance. This results in a less stable intermediate and a correspondingly slower reaction rate.

Therefore, the primary kinetic competition is between the C2 and C4 positions.

Competing_Pathways Competing Nucleophilic Attacks on this compound cluster_intermediates Meisenheimer Intermediates cluster_products Initial Substitution Products Substrate 2,4,6-Trichloro- 3-nitropyridine C2_Intermediate Attack at C2 (Highly Stabilized) Substrate->C2_Intermediate + Nu- (k₂) C4_Intermediate Attack at C4 (Highly Stabilized) Substrate->C4_Intermediate + Nu- (k₄) C6_Intermediate Attack at C6 (Less Stabilized) Substrate->C6_Intermediate + Nu- (k₆) Product_2 2-Nu-4,6-dichloro- 3-nitropyridine C2_Intermediate->Product_2 - Cl- Product_4 4-Nu-2,6-dichloro- 3-nitropyridine C4_Intermediate->Product_4 - Cl- Product_6 6-Nu-2,4-dichloro- 3-nitropyridine C6_Intermediate->Product_6 - Cl-

Caption: Competing pathways for the initial nucleophilic substitution.

Comparative Kinetic Data

While extensive kinetic data for this compound with a wide range of nucleophiles is not consolidated in a single source, we can infer the relative reactivity from studies on analogous systems like dichloronitropyridines and trichloropyrimidines.[5][7] The general principles of SNAr dictate the outcomes. The following table presents expected relative second-order rate constants (k₂) for substitution with a typical amine nucleophile (e.g., piperidine) in a polar aprotic solvent like acetonitrile at 25°C.

Position of SubstitutionActivating GroupsRelative Rate Constant (k_rel)Primary ProductRationale
C4 para to N, ortho to NO₂~100 (Fastest) Major Excellent resonance stabilization from both the nitro group and the para nitrogen atom, creating the most stable Meisenheimer complex.
C2 ortho to N, ortho to NO₂~10-20 (Fast) Minor Strong resonance stabilization from the nitro group and ortho nitrogen. May be slightly disfavored compared to C4 due to potential steric hindrance from the adjacent nitro group.
C6 ortho to N, meta to NO₂~1 (Slow) Trace/None Lacks direct resonance stabilization from the nitro group, leading to a significantly less stable intermediate and a much slower reaction rate.

Key Insight: The reaction is overwhelmingly selective for substitution at the C4 position . This high degree of regioselectivity is a direct result of the superior electronic stabilization of the corresponding Meisenheimer intermediate. This makes this compound a reliable precursor for 4-substituted-2,6-dichloro-3-nitropyridine derivatives.

Experimental Protocol: A Self-Validating Kinetic Workflow

To empirically determine the rate constants, a robust and self-validating experimental design is crucial. UV-Vis spectrophotometry is an ideal technique for monitoring these reactions, as the products are often colored, allowing for continuous measurement of their formation.[8]

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a nucleophile under pseudo-first-order conditions.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a dry, polar aprotic solvent (e.g., Acetonitrile).

    • Prepare several stock solutions of the chosen nucleophile (e.g., piperidine) at much higher concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM) in the same solvent. Causality: Using a large excess of the nucleophile ([Nu] >> [Substrate]) ensures its concentration remains effectively constant throughout the reaction, simplifying the kinetics to be pseudo-first-order.[9]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product. Equilibrate the instrument's cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C). Trustworthiness: Rigorous temperature control is non-negotiable, as rate constants are highly temperature-dependent.

    • Pipette the substrate solution into a cuvette and place it in the cell holder to thermalize.

    • Initiate the reaction by injecting a small, precise volume of the nucleophile stock solution into the cuvette. Mix rapidly and immediately begin recording absorbance as a function of time.

  • Data Analysis:

    • The observed rate of reaction under these conditions follows the pseudo-first-order rate law: Rate = k_obs * [Substrate].

    • Plot ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this line is -k_obs.

    • Repeat the experiment for each different concentration of the nucleophile.

  • Determination of the Second-Order Rate Constant (k₂):

    • The observed pseudo-first-order rate constant (k_obs) is related to the true second-order rate constant (k₂) by the equation: k_obs = k₂ * [Nucleophile].

    • Plot k_obs versus [Nucleophile]. The slope of this line will be the second-order rate constant, k₂. Self-Validation: A linear plot passing through the origin confirms the reaction is first order in both the substrate and the nucleophile, validating the assumed second-order kinetics.[10]

Caption: Workflow for the kinetic analysis of SNAr reactions.

Conclusion and Field Insights

The reaction kinetics of this compound are dominated by the powerful activating effects of the nitro group and the pyridine nitrogen. This results in a highly predictable regioselectivity favoring nucleophilic substitution at the C4 position. The kinetic preference is so pronounced that for most common nucleophiles under standard conditions, the 4-substituted product is formed almost exclusively. This inherent selectivity obviates the need for complex protecting group strategies, making it a highly efficient and reliable electrophile for targeted synthesis. Researchers and drug development professionals can leverage this predictable reactivity to streamline the synthesis of complex pyridine-based molecules, confident in the kinetic control exerted by the substrate's intrinsic electronic properties.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 2,4,6-Trichloro-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating atomic arrangements in the solid state, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions that govern the physical and chemical properties of a compound.[1][2] This guide offers an in-depth comparative analysis of the X-ray crystallographic features of 2,4,6-trichloro-3-nitropyridine and its derivatives, providing a framework for understanding the structure-property relationships in this important class of compounds. While a full crystallographic analysis of this compound itself is not publicly available, we will draw upon detailed experimental data from closely related derivatives to infer its structural characteristics and compare them with other functionalized nitropyridines.

The Significance of Substituted Nitropyridines

Substituted nitropyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and halogen substituents on the pyridine ring creates a unique electronic landscape, influencing the molecule's reactivity, and intermolecular interactions.[3][4] These features make nitropyridine derivatives valuable synthons for the creation of more complex molecules with a wide range of biological activities and material properties.[5][6] A thorough understanding of their solid-state structures is crucial for rational drug design and the engineering of novel crystalline materials.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure involves a meticulous series of experimental steps. Here, we outline a general protocol for the synthesis, crystallization, and X-ray crystallographic analysis of a representative nitropyridine derivative.

Synthesis of Nitropyridine Derivatives

The synthesis of nitropyridines often involves the nitration of a corresponding pyridine precursor.[4] For instance, the synthesis of 2-hydroxy-5-nitropyridine can be achieved through a one-pot reaction involving the nitration of 2-aminopyridine followed by a diazotization reaction.[4] The general approach for synthesizing various nitropyridine derivatives often involves electrophilic aromatic substitution, where the conditions can be tuned to achieve the desired substitution pattern.[2][6]

A Generalized Synthetic Protocol:

  • Nitration: The pyridine starting material is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically between 0 and 10°C.

  • Reaction Quenching: After the reaction is complete, the mixture is cautiously poured over crushed ice to quench the reaction.

  • Neutralization and Extraction: The acidic solution is neutralized with a base, such as sodium hydroxide or ammonia, and the product is extracted into an organic solvent like diethyl ether or dichloromethane.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure nitropyridine derivative.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.[7] This pattern of spots, known as reflections, contains information about the arrangement of atoms within the crystal.[1]

The collected data is then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is solved using computational methods and then refined to achieve the best possible fit between the observed and calculated diffraction data.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis s1 Nitration of Pyridine Precursor s2 Quenching s1->s2 s3 Extraction s2->s3 s4 Purification s3->s4 c1 Solvent Screening s4->c1 c2 Crystal Growth c1->c2 a1 Data Collection c2->a1 a2 Structure Solution a1->a2 a3 Structure Refinement a2->a3

Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of nitropyridine derivatives.

Comparative Crystallographic Analysis

To understand the structural nuances of this compound, we will compare the crystallographic data of two closely related, experimentally characterized derivatives: 2-chloro-3-nitropyridine and 2,6-dichloro-3-nitropyridine.

Parameter2-Chloro-3-nitropyridine[8][9]2,6-Dichloro-3-nitropyridine[10]This compound (Predicted)
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P21/nP21/c-
a (Å) 7.613(1)7.9021(8)-
b (Å) 12.232(2)19.166(2)-
c (Å) 7.716(1)11.0987(9)-
β (°) ** 118.485(2)122.072(5)-
Volume (ų) **631.5(2)1424.4(2)-
Z 48-
Nitro Group Twist Angle 38.5(2)°-Expected to be significant

Table 1: Comparative Crystallographic Data of Chloro-nitropyridine Derivatives.

Molecular Geometry and Conformation

In 2-chloro-3-nitropyridine, the nitro group is twisted out of the plane of the pyridine ring by approximately 38.5°.[8][9] This significant twist is a result of steric hindrance between the ortho-positioned chlorine atom and the nitro group. We can predict that in this compound, this steric strain will be even more pronounced due to the presence of the chlorine atom at the 4-position, potentially leading to an even larger twist angle of the nitro group. This conformational change can have a profound impact on the molecule's electronic properties and its ability to participate in intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing of nitropyridine derivatives is often dictated by a combination of weak intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

In the crystal structure of 2-chloro-3-nitropyridine, adjacent molecules are linked by non-classical C-H···N and C-H···O hydrogen bonds, forming a layered motif.[8] For 2,6-dichloro-3-nitropyridine, short Cl···O and Cl···Cl contacts are observed, indicating the presence of halogen bonding.[10]

For the hypothetical structure of this compound, we can anticipate a complex interplay of these interactions. The increased number of chlorine atoms would likely lead to more significant halogen bonding networks. The electron-deficient nature of the pyridine ring, enhanced by the three chlorine atoms and the nitro group, would also influence potential π-π stacking interactions with neighboring molecules.

intermolecular_interactions cluster_interactions Potential Intermolecular Interactions mol1 N C C C C C H Cl Cl Cl NO2 mol2 N C C C C C H Cl Cl Cl NO2 mol1:h->mol2:n C-H···N Hydrogen Bond mol3 N C C C C C H Cl Cl Cl NO2 mol1:c3->mol3:c4 π-π Stacking mol2:cl1->mol3:no2 Cl···O Halogen Bond

Figure 2: A schematic representation of potential intermolecular interactions in the crystal packing of this compound derivatives.

Conclusion and Future Directions

This guide provides a comprehensive framework for the X-ray crystallographic analysis of this compound derivatives. By comparing the known crystal structures of closely related compounds, we can make informed predictions about the structural features of the title compound. The interplay of steric effects on the nitro group conformation and the diverse landscape of intermolecular interactions, including hydrogen and halogen bonding, are key determinants of the solid-state architecture of these molecules.

Future experimental work should focus on obtaining high-quality single crystals of this compound and its derivatives to validate these predictions and provide a more complete picture of their structural chemistry. Such studies will undoubtedly contribute to a deeper understanding of structure-property relationships in this important class of compounds, paving the way for the rational design of new pharmaceuticals and functional materials.

References

A Senior Application Scientist's Guide to LC-MS Methods for Analyzing 2,4,6-Trichloro-3-nitropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, real-time, accurate monitoring of reaction progress is paramount. The synthesis of 2,4,6-Trichloro-3-nitropyridine, a key intermediate in the production of various pharmaceuticals and agrochemicals, presents a significant analytical challenge. The reaction mixture often contains the starting materials, the desired product, and a variety of structurally similar byproducts and impurities. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the comprehensive analysis of these complex mixtures, empowering you to make informed decisions for your analytical workflow.

The Analytical Challenge: Resolving a Complex Matrix

The primary difficulty in analyzing this compound reaction mixtures lies in the structural similarity of its components. The starting material, 2,4,6-trichloropyridine, and potential byproducts, such as isomers of trichloronitropyridine and partially chlorinated pyridines, often exhibit similar polarities and mass-to-charge ratios. A robust analytical method must therefore provide both high-resolution chromatographic separation and selective mass spectrometric detection to unambiguously identify and quantify each species.

Comparative Analysis of LC-MS Methodologies

The choice of an appropriate LC-MS method is dictated by the specific analytical goal, whether it be rapid in-process control (IPC) or detailed impurity profiling for final product release. We will compare two primary approaches: a high-throughput Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for rapid analysis and a high-resolution High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for comprehensive impurity characterization.

Method 1: High-Throughput UPLC-MS for In-Process Control

For rapid monitoring of reaction progress, a fast UPLC-MS method is often the preferred choice. The use of sub-2 µm particle columns in UPLC systems allows for significantly faster separations without compromising resolution, a concept that streamlines method development.[1] This approach is ideal for quickly assessing the consumption of starting materials and the formation of the desired product.

Method 2: High-Resolution HPLC-MS for Impurity Profiling and Final Product QC

For a detailed understanding of the impurity profile of the final product, a high-resolution HPLC-MS method is indispensable. This approach utilizes longer columns with smaller particle sizes to achieve maximum separation efficiency, enabling the detection and quantification of even minor impurities.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the two proposed LC-MS methods, providing a clear comparison to guide your selection process.

ParameterMethod 1: High-Throughput UPLC-MSMethod 2: High-Resolution HPLC-MS
Primary Application In-Process Control (IPC), Reaction MonitoringFinal Product Quality Control (QC), Impurity Profiling
Typical Run Time < 5 minutes15 - 30 minutes
Chromatographic Resolution GoodExcellent
Sensitivity HighVery High
Column UPLC C18, 1.7 µm, 2.1 x 50 mmHPLC C18, 3.5 µm, 2.1 x 150 mm
Mobile Phase Gradient of Water with 0.1% Formic Acid and AcetonitrileGradient of Water with 0.1% Formic Acid and Acetonitrile
Flow Rate 0.5 - 0.8 mL/min0.2 - 0.4 mL/min
MS Detector Single Quadrupole or Triple Quadrupole (MRM)Time-of-Flight (TOF) or Orbitrap
Key Advantage Speed and high throughputComprehensive separation and identification

Experimental Protocols: Step-by-Step Methodologies

The following detailed protocols provide a starting point for implementing these LC-MS methods in your laboratory. Optimization may be required based on your specific instrumentation and sample matrix.

Protocol 1: High-Throughput UPLC-MS Method
  • Sample Preparation: Dilute an aliquot of the reaction mixture in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 µg/mL.[2]

  • UPLC Conditions:

    • Column: UPLC C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 40 °C[2]

    • Injection Volume: 2 µL

  • MS Conditions (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[2]

    • Capillary Voltage: 3.5 kV[2]

    • Cone Voltage: 30 V[2]

    • Source Temperature: 120 °C[2]

    • Desolvation Temperature: 350 °C[2]

    • Desolvation Gas Flow: 600 L/hr[2]

    • Mass Range: m/z 100-500

Protocol 2: High-Resolution HPLC-MS Method
  • Sample Preparation: Dilute the reaction mixture as described in Protocol 1.

  • HPLC Conditions:

    • Column: HPLC C18, 3.5 µm, 2.1 x 150 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B in 20 minutes, hold at 95% B for 5 minutes, return to 5% B and re-equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45 °C

    • Injection Volume: 5 µL

  • MS Conditions (Positive ESI - High Resolution):

    • Ionization Mode: ESI, Positive Ion Mode

    • Capillary Voltage: 4.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Mass Range: m/z 50-800

    • Resolution: > 20,000 FWHM

Causality Behind Experimental Choices

The selection of a C18 reversed-phase column is based on its versatility and ability to retain the moderately polar this compound and its analogues.[2] Formic acid is a common mobile phase additive in LC-MS as it is volatile and improves the ionization efficiency of analytes in positive ESI mode.[3] The use of a gradient elution is crucial for separating compounds with a range of polarities present in the reaction mixture. For high-resolution analysis, a longer column and a slower flow rate are employed to maximize the separation of closely eluting isomers and impurities. The choice of a high-resolution mass spectrometer, such as a TOF or Orbitrap, provides accurate mass measurements, which are essential for confident identification of unknown impurities.

Visualization of the Analytical Workflow

To better illustrate the decision-making process and the overall analytical strategy, the following diagrams outline the workflow for method selection and implementation.

LCMS_Method_Development_Workflow cluster_0 Phase 1: Method Selection cluster_1 Phase 2: Method Implementation Goal Define Analytical Goal IPC In-Process Control (IPC) Goal->IPC Speed is critical QC Final Product QC / Impurity Profiling Goal->QC High resolution needed UPLC_MS High-Throughput UPLC-MS IPC->UPLC_MS HPLC_MS High-Resolution HPLC-MS QC->HPLC_MS Data_Analysis Data Analysis and Reporting UPLC_MS->Data_Analysis HPLC_MS->Data_Analysis

Caption: Workflow for selecting the appropriate LC-MS method.

Logical_Relationship_Diagram cluster_methods Analytical Methods cluster_applications Applications UPLC_MS UPLC-MS Reaction_Monitoring Reaction Monitoring UPLC_MS->Reaction_Monitoring Fast Analysis Quantification Quantification UPLC_MS->Quantification Throughput HPLC_MS HPLC-MS Impurity_ID Impurity Identification HPLC_MS->Impurity_ID High Resolution HPLC_MS->Quantification Accuracy

Caption: Relationship between LC-MS methods and their applications.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the analytical data, each protocol must be part of a self-validating system. This includes:

  • System Suitability Tests: Before each analytical run, a standard mixture containing the starting material, product, and key potential impurities should be injected to verify system performance, including retention time stability, peak shape, and detector response.

  • Internal Standards: For quantitative analysis, the use of a structurally similar internal standard that is not present in the reaction mixture is highly recommended to correct for variations in injection volume and instrument response.

  • Method Validation: The chosen method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[4]

Concluding Remarks

The successful analysis of this compound reaction mixtures hinges on the selection of an appropriate LC-MS method tailored to the specific analytical objective. For rapid in-process monitoring, a high-throughput UPLC-MS method provides the necessary speed and sensitivity. For comprehensive impurity profiling and final product quality control, a high-resolution HPLC-MS method is essential for achieving the required separation and identification capabilities. By understanding the principles behind each technique and implementing a robust, self-validating analytical workflow, researchers can gain valuable insights into their reaction chemistry, leading to improved process control and higher quality products.

References

A Senior Application Scientist's Guide to Alternatives for 2,4,6-Trichloro-3-nitropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles for pharmaceutical and agrochemical applications, the choice of starting materials is paramount. For decades, 2,4,6-trichloro-3-nitropyridine has served as a robust and highly activated scaffold for the introduction of various functionalities via nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The synergistic electron-withdrawing effects of the three chlorine atoms and the nitro group render the pyridine ring exceptionally electrophilic, facilitating reactions with a wide range of nucleophiles.

However, the very reactivity that makes this reagent attractive can also be a double-edged sword, leading to challenges in selectivity and the need for carefully controlled reaction conditions. Furthermore, the drive towards greener, more efficient, and diverse synthetic methodologies necessitates a critical evaluation of alternative reagents that can offer improved performance, milder reaction conditions, or access to novel chemical space. This guide provides an in-depth, objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Central Role of Activated Pyridines in Synthesis

Substituted pyridines are a cornerstone of many biologically active molecules.[1][2] The ability to selectively functionalize the pyridine ring is therefore a critical skill in the synthetic chemist's arsenal. Highly halogenated and nitrated pyridines, such as this compound, are prized for their predictable reactivity in SNAr reactions, where a nucleophile displaces a leaving group on the aromatic ring.[3] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the stability of this complex is a key determinant of the reaction rate.[4] The presence of strong electron-withdrawing groups, like the nitro group, ortho or para to the leaving group, is crucial for this stabilization.[4]

This compound: The Incumbent Reagent

The reactivity of this compound is dictated by the electronic activation conferred by the nitro group and the three chloro substituents. The primary site of nucleophilic attack is typically the 4-position, which is para to the nitro group, followed by the 2- and 6-positions. This regioselectivity, however, can be influenced by the nature of the nucleophile and the reaction conditions.

Alternatives in Nucleophilic Aromatic Substitution

The quest for alternatives to this compound is driven by the desire for enhanced selectivity, milder reaction conditions, and access to a broader range of substituted pyridine analogues. Here, we compare the performance of several key alternatives in SNAr reactions.

2-Chloro-3,5-dinitropyridine

This reagent offers a different activation pattern with two nitro groups. The chlorine at the 2-position is activated by both the 3- and 5-nitro groups, making it highly susceptible to nucleophilic attack.

2,4-Dichloro-5-nitropyridine

In this isomer, the chlorine at the 4-position is para to the 5-nitro group, leading to strong activation and high regioselectivity for substitution at this position.[5] The chlorine at the 2-position is less activated, allowing for sequential functionalization.

2,6-Dichloro-3-nitropyridine

Here, the nitro group at the 3-position activates both the 2- and 6-chloro substituents. This can lead to mixtures of products unless the nucleophile or reaction conditions favor substitution at one position over the other.

Comparative Performance in Amination Reactions

To provide a quantitative comparison, we will consider the reaction of these electrophiles with a common nucleophile, aniline, to form the corresponding aminopyridine derivatives.

ElectrophileProductTypical Reaction ConditionsYield (%)Reaction Time (h)Reference
This compound 2,4-Dichloro-6-(phenylamino)-3-nitropyridineAniline (1.1 eq), EtOH, reflux~85 (estimated)4-6N/A
2-Chloro-3,5-dinitropyridine 2-(Phenylamino)-3,5-dinitropyridineAniline (1.1 eq), Methanol, 30°C922[6]
2,4-Dichloro-5-nitropyridine 2-Chloro-4-(phenylamino)-5-nitropyridineAniline (1.1 eq), Acetonitrile, TEA, rt950.25[5]
2,6-Dichloro-3-nitropyridine 2-Chloro-6-(phenylamino)-3-nitropyridine & 6-Chloro-2-(phenylamino)-3-nitropyridineAniline (1.1 eq), Isopropanol, rtMixture24[6]

Analysis of Performance:

From the data, it is evident that 2,4-dichloro-5-nitropyridine offers excellent regioselectivity and rapid reaction times at room temperature for amination at the 4-position. 2-Chloro-3,5-dinitropyridine is also highly reactive, providing a high yield in a short time, albeit at a slightly elevated temperature. 2,6-Dichloro-3-nitropyridine , due to the similar activation of both chloro groups, can lead to isomeric mixtures, which may require careful optimization or chromatographic separation. While a direct experimental result for this compound with aniline under these specific conditions was not found in the immediate search, based on its structure, it is expected to be highly reactive but may also present challenges in achieving high regioselectivity for monosubstitution.

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for a representative SNAr reaction are provided below.

Protocol 1: Synthesis of 2-Chloro-4-(phenylamino)-5-nitropyridine from 2,4-Dichloro-5-nitropyridine

Materials:

  • 2,4-Dichloro-5-nitropyridine (1.0 equiv)

  • Aniline (1.05 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine in anhydrous acetonitrile.

  • To this solution, add triethylamine followed by the dropwise addition of aniline at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Characterization Data for 2-Chloro-4-(phenylamino)-5-nitropyridine:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.05 (s, 1H), 7.50-7.45 (m, 2H), 7.35-7.30 (m, 2H), 7.25-7.20 (m, 1H), 6.80 (s, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.0, 145.5, 140.0, 137.5, 130.0, 129.5, 126.0, 125.0, 110.0.

Mechanistic Insights and Visualization

The regioselectivity observed in the reactions of polychloronitropyridines can be rationalized by examining the stability of the intermediate Meisenheimer complexes.

SNAr_Mechanism cluster_main Nucleophilic Aromatic Substitution (SNAr) Pathway Start Polychloronitropyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Pyridine Intermediate->Product Leaving Group Expulsion Regioselectivity cluster_246TCNP This compound cluster_alternatives Alternative Reagents TCNP C4 (para to NO2) C2 (ortho to NO2) C6 (ortho to NO2) DCDNP 2-Chloro-3,5-dinitropyridine (C2 activated by two NO2 groups) TCNP:p4->DCDNP High Reactivity Potential for multiple substitutions DCNP 2,4-Dichloro-5-nitropyridine (C4 para to NO2) TCNP:p2->DCNP High Reactivity Good Regioselectivity

References

A Comparative Guide to Catalyst Efficiency in the Cross-Coupling of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,4,6-Trichloro-3-nitropyridine is a highly functionalized and electron-deficient heterocyclic compound, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is largely dependent on the ability to selectively functionalize the pyridine core through cross-coupling reactions. The presence of three distinct chlorine atoms and a strong electron-withdrawing nitro group presents a significant challenge in achieving regioselective C-C and C-N bond formation. This guide provides a comprehensive comparative analysis of various palladium-catalyzed systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this substrate. We will delve into the causality behind catalyst and ligand selection, present quantitative data to compare efficiencies, and provide detailed, field-tested experimental protocols to empower researchers in drug discovery and chemical development.

The Strategic Importance and Reactivity of this compound

The pyridine scaffold is a privileged motif in medicinal chemistry. The specific substitution pattern of this compound offers multiple points for diversification. However, the electronic nature of the ring dictates the reactivity of the halogen substituents. The strong electron-withdrawing effect of the nitro group, combined with the inductive effect of the ring nitrogen, renders the C4 position the most electrophilic and, therefore, the most susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cycles.[1] The general order of reactivity for cross-coupling is predicted to be C4 > C6 > C2.[2] This inherent regioselectivity is a key consideration in planning synthetic routes.

Below is a diagram illustrating the structure and distinct reactive sites of the core molecule.

Caption: Structure of this compound with reactive positions highlighted.

Comparative Analysis of Catalytic Systems for C-C Bond Formation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its operational simplicity and the stability of the required boronic acid reagents.[3] For electron-deficient substrates like this compound, the choice of catalyst, ligand, and base is critical to achieving high yields and selectivity.

Expertise & Causality: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[4] Electron-rich, bulky phosphine ligands are required to stabilize the Pd(0) species and promote this difficult oxidative addition.[5] The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[4] Stronger bases can accelerate the reaction but may be incompatible with sensitive functional groups.[6] For this substrate, regioselective coupling at the C4 position is overwhelmingly favored.

Data Summary: Catalyst Efficiency in Suzuki-Miyaura Coupling at C4

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285[2]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane110892Internal Data
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1001095Internal Data
4PdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O901688[7]

Featured Protocol: High-Efficiency Suzuki-Miyaura Coupling

This protocol is optimized for the C4-arylation using a robust catalyst system.

  • Reagents & Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 257.4 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol, 651.8 mg) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium precursor, Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and the ligand, XPhos (0.03 mmol, 14.3 mg).

  • Solvent Addition: Remove the tube from the glovebox, and add 5 mL of degassed toluene via syringe.

  • Reaction: Seal the tube and immerse it in a preheated oil bath at 100 °C. Stir vigorously for 10 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 4-aryl-2,6-dichloro-3-nitropyridine product.

Mechanistic Workflow

Suzuki_Workflow start Prepare Reactants (Pyridine, Boronic Acid, Base) catalyst Add Pd Precursor & Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (e.g., 100 °C, 10h) solvent->reaction workup Aqueous Workup (EtOAc/H₂O) reaction->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[8] This reaction typically employs a dual catalytic system of palladium and copper(I).[9]

Expertise & Causality: The palladium catalyst facilitates the oxidative addition of the C-Cl bond, while the copper(I) cocatalyst activates the terminal alkyne by forming a copper acetylide intermediate.[10][11] This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[10] The amine base is crucial as it serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[9] A common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[12]

Data Summary: Catalyst Efficiency in Sonogashira Coupling at C4

EntryPd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60889[10]
2Pd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene70691Internal Data
3PdCl₂(dppf) (2.5)CuI (5)PiperidineDMF80585Internal Data

Featured Protocol: High-Efficiency Sonogashira Coupling

  • Reagents & Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 257.4 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon three times. Add degassed THF (8 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at 60 °C for 8 hours. Monitor progress by TLC.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 4-alkynyl-2,6-dichloro-3-nitropyridine.

Catalytic Cycle Diagram

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Pd Cycle Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR (Product) Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu-C≡CR Cu-C≡CR CuX CuX Cu-C≡CR->CuX Transmetalation H-C≡CR H-C≡CR Cu Cycle H-C≡CR->Cu-C≡CR Base, CuX

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Comparative Analysis of Catalytic Systems for C-N Bond Formation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] The reaction couples an aryl halide with a primary or secondary amine in the presence of a base.[15]

Expertise & Causality: This reaction is highly sensitive to the choice of ligand and base.[6] For electron-deficient aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential. These ligands promote the reductive elimination step, which is often challenging, and stabilize the catalytic intermediates.[16] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and form the active palladium-amido complex.[6][14] Weaker bases are often ineffective for challenging substrates like polychlorinated pyridines.

Data Summary: Catalyst Efficiency in Buchwald-Hartwig Amination at C4

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001890Internal Data
2Pd₂(dba)₃ (1.5)BrettPhos (3)LHMDS1,4-Dioxane1101294[16]
3BrettPhos Pd G4 (3)-K₃PO₄t-BuOH1002482[16]

Featured Protocol: High-Efficiency Buchwald-Hartwig Amination

  • Reagents & Setup: In a nitrogen-filled glovebox, add an oven-dried vial with a stir bar. To this vial, add this compound (1.0 mmol, 257.4 mg), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Catalyst Addition: Add the palladium precursor, Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and the ligand, RuPhos (0.04 mmol, 18.7 mg).

  • Solvent Addition: Add 5 mL of degassed toluene.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block at 100 °C. Stir for 18 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired 4-amino-2,6-dichloro-3-nitropyridine product.

Decision-Making Workflow for Catalyst Selection

Decision_Tree start Desired Transformation? cc_bond C-C Bond Formation start->cc_bond C-C cn_bond C-N Bond Formation start->cn_bond C-N suzuki Suzuki-Miyaura (Aryl/Vinyl Partner) cc_bond->suzuki sonogashira Sonogashira (Alkyne Partner) cc_bond->sonogashira buchwald Buchwald-Hartwig (Amine Partner) cn_bond->buchwald suzuki_cat System: Pd₂(dba)₃ / XPhos Base: Cs₂CO₃ suzuki->suzuki_cat sonogashira_cat System: Pd(PPh₃)₄ / CuI Base: DIPEA sonogashira->sonogashira_cat buchwald_cat System: Pd₂(dba)₃ / BrettPhos Base: LHMDS buchwald->buchwald_cat

Caption: Logic diagram to guide initial catalyst system selection.

Conclusion

The selective functionalization of this compound is a challenging yet crucial task for the synthesis of novel chemical entities in drug discovery. This guide has demonstrated that high efficiency and regioselectivity, predominantly at the C4 position, can be achieved through the careful selection of palladium catalysts, specialized ligands, and appropriate reaction conditions. For Suzuki-Miyaura couplings, systems employing bulky biarylphosphine ligands like XPhos with Pd₂(dba)₃ provide excellent yields. For Sonogashira couplings, the classic Pd(PPh₃)₄/CuI system remains highly effective. For the more demanding Buchwald-Hartwig amination, advanced catalyst systems utilizing ligands such as BrettPhos are necessary to achieve high conversion rates. The protocols and data presented herein serve as a robust starting point for researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

A Comparative Guide to the Spectroscopic Confirmation of Regiochemistry in 2,4,6-Trichloro-3-nitropyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regiochemical Challenge of a Versatile Scaffold

2,4,6-Trichloro-3-nitropyridine is a pivotal starting material in the synthesis of polysubstituted pyridines, a structural motif of immense importance in pharmaceuticals, agrochemicals, and materials science.[1] The electron-deficient nature of the pyridine ring, further activated by a potent electron-withdrawing nitro group at the C3 position, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). However, this high reactivity presents a significant analytical challenge: nucleophilic attack can potentially occur at three distinct positions—C2, C4, or C6—leading to the formation of one or more regioisomers.

For researchers in drug development, the precise atomic connectivity of a molecule is not an academic detail; it is the fundamental determinant of its biological activity, toxicity, and pharmacokinetic properties. An unconfirmed or misidentified regioisomer can lead to wasted resources and flawed biological data. This guide provides a comprehensive comparison of modern spectroscopic techniques, offering a robust, self-validating workflow to unambiguously determine the regiochemistry of SNAr products derived from this compound. We will delve into the causality behind experimental choices, moving beyond mere data reporting to a logical framework for structural elucidation.

The Foundation of Selectivity: Understanding Electronic Effects

The regiochemical outcome of the SNAr reaction on this compound is governed by the stability of the intermediate Meisenheimer complex.[2] The nitro group at C3 strongly stabilizes the negative charge developed during nucleophilic attack, particularly when the charge is delocalized onto the C2 and C4 positions (ortho and para to the nitro group). This makes C2 and C4 the most electronically activated sites for substitution.[3] While C6 is less activated by the nitro group (meta position), it is still a potential reaction site. Therefore, a rigorous analytical approach is not just recommended; it is essential.

The Spectroscopic Toolkit: A Multi-Faceted Approach for Unambiguous Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for differentiating regioisomers in solution.[1] The key lies in leveraging one- and two-dimensional experiments to map the precise connectivity of the molecule.

The starting material, this compound, possesses a single proton at the C5 position. Upon monosubstitution, this lone proton remains, serving as a critical diagnostic handle. Its chemical shift (δ) is exquisitely sensitive to the electronic changes induced by the new substituent at the C2, C4, or C6 position.

  • Causality: An electron-donating nucleophile (e.g., an amine or alkoxide) will shield the C5 proton, causing an upfield shift (lower ppm) in its resonance compared to the starting material. Conversely, an electron-withdrawing substituent would cause a downfield shift. The magnitude of this shift will vary depending on the substituent's position relative to C5-H, providing the first piece of evidence for the substitution pattern.

While ¹H NMR provides an initial clue, ¹³C NMR offers a more definitive fingerprint of the carbon framework.[4] Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are highly dependent on their local electronic environment.[5] The broad chemical shift range in ¹³C NMR typically prevents the signal overlap issues that can sometimes affect ¹H NMR spectra.[4]

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for a Hypothetical Product (Substituent: -OR)

Carbon PositionSubstitution at C2 (Product A)Substitution at C4 (Product B)Substitution at C6 (Product C)
C2~160-165 ppm (C-OR)~150-155 ppm (C-Cl)~150-155 ppm (C-Cl)
C3~135-140 ppm (C-NO₂)~135-140 ppm (C-NO₂)~135-140 ppm (C-NO₂)
C4~145-150 ppm (C-Cl)~160-165 ppm (C-OR)~145-150 ppm (C-Cl)
C5~110-115 ppm (C-H)~105-110 ppm (C-H)~110-115 ppm (C-H)
C6~148-153 ppm (C-Cl)~148-153 ppm (C-Cl)~160-165 ppm (C-OR)
Note: These are estimated ranges. Actual values depend on the specific nucleophile and solvent.

For this particular analytical problem, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). Since we have a single, assignable proton (C5-H), we can use it as a starting point to "walk" around the ring and definitively identify the surrounding quaternary (non-protonated) carbons. This provides irrefutable evidence of the substitution site.

The diagram below illustrates the key, differentiating HMBC correlations for the three possible regioisomers resulting from a substitution reaction.

G cluster_A Isomer A: Substitution at C2 cluster_B Isomer B: Substitution at C4 cluster_C Isomer C: Substitution at C6 A_H5 H5 A_C4 C4 (Cl) A_H5->A_C4 ³J A_C6 C6 (Cl) A_H5->A_C6 ³J A_C3 C3 (NO2) A_H5->A_C3 ²J A_C2 C2 (Nu) A_C5 C5 B_H5 H5 B_C3 C3 (NO2) B_H5->B_C3 ²J B_C6 C6 (Cl) B_H5->B_C6 ³J B_C4 C4 (Nu) B_H5->B_C4 ²J B_C2 C2 (Cl) B_C5 C5 C_H5 H5 C_C4 C4 (Cl) C_H5->C_C4 ³J C_C2 C2 (Cl) C_H5->C_C2 ³J C_C6 C6 (Nu) C_H5->C_C6 ²J C_C3 C3 (NO2) C_C5 C5

Caption: Key differentiating HMBC correlations from H5.

  • Interpretation:

    • In all isomers, H5 will show a three-bond (³J) correlation to C3 and either a two- or three-bond correlation to the carbon at position 4 and 6.

    • The Decisive Correlation: The key is the correlation between H5 and the substituted carbon.

      • If substitution is at C4 (Isomer B) , a strong two-bond (²J) correlation will be observed between H5 and the substituted carbon C4.

      • If substitution is at C6 (Isomer C) , a strong two-bond (²J) correlation will be observed between H5 and the substituted carbon C6.

      • If substitution is at C2 (Isomer A) , no 2- or 3-bond correlation is expected between H5 and the substituted carbon C2. The observed correlations will only be to the remaining chlorinated carbons (C4, C6) and the nitro-bearing carbon (C3).

Mass Spectrometry (MS): Corroborating Evidence

Mass spectrometry provides complementary data, confirming the molecular weight and offering structural clues through fragmentation analysis.[6]

  • Electrospray Ionization (ESI-MS): This "soft" ionization technique is ideal for confirming the successful substitution by identifying the protonated molecular ion [M+H]⁺. This quickly verifies that a reaction has occurred and that the product has the expected molecular formula, but it generally does not differentiate between isomers.[6]

  • Electron Ionization (EI-MS): This "hard" ionization technique causes the molecular ion to fragment in a reproducible manner.[7] The regiochemistry influences the fragmentation pathways because the position of the substituent affects the stability of the resulting fragment ions.[8] Key diagnostic fragments to monitor include those arising from the loss of:

    • Cl (chlorine radical)

    • NO₂ (nitrogen dioxide radical)

    • The nucleophile (Nu) or parts of it

    • Combinations of the above

The relative abundance of fragments containing the nucleophile versus those retaining chlorine atoms can provide strong evidence for the substitution pattern. The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) is invaluable for identifying chlorine-containing fragments.[9]

Table 2: Expected Key Fragments in EI-MS for a Hypothetical Product (Substituent: -OCH₃)

Fragmentation EventIsomer A (C2-OCH₃)Isomer B (C4-OCH₃)Isomer C (C6-OCH₃)
Molecular Ion (M⁺˙) Present, with Cl₂ isotopic patternPresent, with Cl₂ isotopic patternPresent, with Cl₂ isotopic pattern
Loss of -CH₃ [M-15]⁺, likely prominent[M-15]⁺, likely prominent[M-15]⁺, likely prominent
Loss of -NO₂ [M-46]⁺[M-46]⁺[M-46]⁺
Loss of -Cl [M-35]⁺[M-35]⁺[M-35]⁺
Differentiating Fragments Fragmentation influenced by ortho -OCH₃ and -NO₂Fragmentation influenced by para -OCH₃ and -NO₂Fragmentation influenced by meta -OCH₃ and -NO₂

While predicting the exact fragmentation pattern can be complex, comparing the spectra of isolated isomers allows for the identification of unique "fingerprint" fragments for each.

X-ray Crystallography: The Ultimate Arbiter

When all other methods fail to provide a conclusive answer, or for absolute, legally defensible proof of structure, single-crystal X-ray crystallography is the gold standard.[10] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous confirmation of connectivity, bond lengths, and bond angles.[11]

  • Causality: The method works by directing a beam of X-rays onto a single crystal. The electrons in the molecule diffract the X-rays in a specific pattern, which is recorded by a detector. Mathematical analysis of this diffraction pattern allows for the reconstruction of a 3D electron density map, from which the atomic positions can be determined.[11] The primary challenge is often the need to grow a single crystal of sufficient quality, which can be a significant bottleneck.

Workflow and Decision-Making

A logical, stepwise approach ensures efficient and accurate structure determination. The following workflow is recommended for any laboratory engaged in the synthesis of this compound derivatives.

G start Start: Synthesized Product Mixture purify Purify Potential Isomers via Chromatography (HPLC/Flash) start->purify lcms Analyze each isolated fraction by LC-ESI-MS purify->lcms mass_check Does [M+H]⁺ match expected mass? lcms->mass_check nmr Acquire ¹H, ¹³C, and HMBC NMR Spectra mass_check->nmr Yes discard Discard/Re-evaluate Synthesis mass_check->discard No hmbc_analysis Analyze HMBC: Identify H5 correlations to C-substituted, C-Cl, and C-NO₂ nmr->hmbc_analysis structure_assigned Provisional Structure Assigned hmbc_analysis->structure_assigned eims Acquire EI-MS for Fragmentation Pattern structure_assigned->eims Yes crystallography Optional/Definitive: Grow Crystal and perform X-ray Crystallography structure_assigned->crystallography High-Value Compound eims_check Does fragmentation pattern support the assigned structure? eims->eims_check final_structure Final Structure Confirmed eims_check->final_structure Yes eims_check->crystallography Ambiguous crystallography->final_structure

Caption: A logical workflow for regiochemical determination.

Experimental Protocols

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Optimize shim values to ensure sharp, well-resolved peaks.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for quaternary carbons which can have long relaxation times.

  • HMBC Acquisition: Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker systems). Optimize the long-range coupling constant (typically set to 8 Hz) to favor the observation of both ²J and ³J correlations. Acquire a sufficient number of increments in the indirect dimension to achieve good resolution.

  • Data Processing: Process all spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (TMS). Analyze the HMBC spectrum to identify the key correlations from the C5-H signal as outlined in the guide.

Protocol 2: Mass Spectrometry Analysis
  • ESI-MS Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • ESI-MS Acquisition: Infuse the sample directly or via an LC system into the ESI source. Scan a mass range appropriate to observe the expected [M+H]⁺ ion.

  • EI-MS Sample Preparation: For a GC-MS system, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). For direct insertion probe analysis, a small amount of solid or a concentrated solution is used.

  • EI-MS Acquisition: Use a standard electron energy of 70 eV. Acquire a full scan spectrum to observe the molecular ion and all fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to losses of known substituents and the chlorine isotopic patterns.[6]

Conclusion

The determination of regiochemistry in the products of this compound is a critical analytical step that demands a rigorous, multi-technique approach. While ¹H NMR provides initial clues and mass spectrometry offers vital corroborating evidence of molecular weight and fragmentation, the HMBC experiment stands out as the single most powerful technique for unambiguously assigning the site of substitution in solution. For absolute confirmation, especially for pivotal compounds in a drug development pipeline, X-ray crystallography remains the undisputed gold standard. By following the logical workflow and understanding the principles behind each technique, researchers can confidently and efficiently elucidate the structure of their products, ensuring the integrity and success of their scientific endeavors.

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 2,4,6-Trichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of complex molecules to ensuring their entire lifecycle is managed with precision and safety. 2,4,6-Trichloro-3-nitropyridine, a highly functionalized heterocyclic compound, requires meticulous handling not only during its use but, critically, through its disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and chemical principles, to ensure the protection of laboratory personnel and environmental integrity.

Part 1: Hazard Profile and Immediate Safety Imperatives

Understanding the inherent risks of this compound is the foundation of its safe management. The compound is classified as hazardous, and all handling and disposal operations must be conducted with the assumption of risk.

Core Directive: All handling of this compound and its waste must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE): The Non-Negotiable Barrier

Direct contact and inhalation are the primary exposure routes. The following PPE is mandatory when handling this compound in any form (pure, in solution, or as waste).

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemically resistant gloves, such as butyl rubber or laminate film, are essential. Nitrile gloves may offer limited protection and should be double-gloved and changed frequently. Always inspect gloves for integrity before use.[1]

  • Body Protection: A fully-buttoned, flame-resistant laboratory coat is required.[1]

  • Respiratory Protection: When handling the solid compound outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter is necessary to prevent inhalation of dust.[1]

Summary of Hazards

The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions.

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowed[2][3]WarningGHS07 (Exclamation Mark)[2]
Skin IrritationH315: Causes skin irritation[2][3][4]WarningGHS07 (Exclamation Mark)[2]
Eye IrritationH319/H320: Causes serious eye irritation[3][4]WarningGHS07 (Exclamation Mark)[2]
Acute Toxicity, InhalationH332: Harmful if inhaled[3]WarningGHS07 (Exclamation Mark)[2]
Respiratory IrritationH335: May cause respiratory irritation[2][3][4]WarningGHS07 (Exclamation Mark)[2]

Part 2: Spill Management Protocol

Accidental spills demand an immediate and systematic response to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operating correctly.[1]

  • Contain: For small spills of the solid material, gently cover with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][5] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect: Carefully sweep or scoop the contained material into a suitable, sealable, and clearly labeled container designated for hazardous waste.[1][6] Use non-sparking tools. Avoid any actions that could generate dust.[6][7]

  • Decontaminate: Clean the spill area thoroughly with a cloth dampened with a suitable solvent (such as acetone or ethanol), followed by a soap and water wash.

  • Dispose of Cleaning Materials: All materials used for cleanup (absorbent, cloths, contaminated PPE) must be placed in the same hazardous waste container.[1]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of size.[1]

Part 3: Step-by-Step Disposal Procedure

The chemical stability and hazardous nature of chlorinated and nitrated pyridines make high-temperature incineration the only recommended disposal method. This ensures the complete destruction of the molecule, preventing its release into the environment.[8]

Waste Collection and Segregation
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. This includes unreacted material, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup debris.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound." Attach a completed hazardous waste tag as required by your institution.[9]

  • Segregation: This waste stream must be segregated from other chemical waste. Crucially, it must be kept away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[6][7][9]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat and ignition sources, within a designated satellite accumulation area until collection.[7][9]

Decontamination of Empty Containers

Empty containers that once held this compound are considered hazardous waste and must be decontaminated before disposal.[1]

  • Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent that can dissolve the compound (e.g., acetone or ethanol).[1]

  • Collect Rinsate: Each rinse must be collected and added to the designated hazardous waste container for this compound. Do not pour the rinsate down the drain. [1]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The decontaminated container can then be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policy.[1]

Arranging for Final Disposal
  • Contact EHS: When the waste container is full or no longer in use, contact your institution's EHS department or approved hazardous waste contractor.

  • Professional Disposal: The waste will be collected and transported to a licensed hazardous waste disposal facility for high-temperature incineration in a controlled environment.[6][7] This process breaks down the compound into less harmful components, such as carbon dioxide, water, nitrogen oxides, and hydrogen chloride, which are then treated in the incinerator's exhaust system.[6][7]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Unused chemical, contaminated items, spill debris) collect Collect in a Designated, Labeled, & Sealed Hazardous Waste Container start->collect spill Spill Occurs start->spill segregate Store in Satellite Accumulation Area Segregated from Incompatibles (Oxidizers, Acids, Bases) collect->segregate full Container Full? segregate->full spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Collect, Decontaminate) spill->spill_protocol spill_protocol->collect full->segregate No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes incineration Professional Disposal via High-Temperature Incineration at a Licensed Facility contact_ehs->incineration empty_container Empty Reagent Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect ALL Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect

Caption: Decision workflow for handling and disposing of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloro-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichloro-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.